physicochemical properties of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
The following technical guide details the physicochemical and synthetic profile of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide , a specialized heterocyclic scaffold with significant relevance in medicinal chemistry, parti...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical and synthetic profile of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide , a specialized heterocyclic scaffold with significant relevance in medicinal chemistry, particularly in the development of antimicrobial and antitubercular agents.
Executive Summary
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide (CAS 1259162-41-8) represents a lipophilic modification of the pyrrole-2-carbohydrazide pharmacophore. While the parent scaffold (pyrrole-2-carbohydrazide) is hydrophilic and widely studied for its hydrogen-bonding capacity in enzyme active sites (e.g., Enoyl-ACP reductase in M. tuberculosis), the
-diphenyl substitution dramatically alters the physicochemical landscape. This modification introduces a bulky, hydrophobic terminus, shifting the molecule's profile from a water-soluble fragment to a membrane-permeable ligand capable of hydrophobic stacking interactions. This guide analyzes these properties to aid researchers in optimizing lead compounds.
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identifiers
Property
Detail
IUPAC Name
-diphenyl-1H-pyrrole-2-carbohydrazide
CAS Registry Number
1259162-41-8
Molecular Formula
Molecular Weight
277.32 g/mol
SMILES
c1cc(N(NC(=O)c2ccc[nH]2)c3ccccc3)ccc1
Core Scaffold
Pyrrole-2-carboxamide coupled to a hydrazine linker
Structural Topology
The molecule consists of three distinct domains influencing its behavior:
Pyrrole Ring : An electron-rich, aromatic heterocycle acting as a hydrogen bond donor (NH).
Carbohydrazide Linker : A rigid spacer (
) providing both H-bond acceptor (C=O) and donor (NH) sites.
Diphenyl Terminus : Two phenyl rings attached to the terminal nitrogen, creating a "propeller-like" hydrophobic shield that protects the polar hydrazide core and facilitates
stacking.
Figure 1: Structural domains of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide.
Physicochemical Properties[2][4][5]
Solid-State Properties
Appearance : Typically an off-white to pale yellow crystalline solid.
Melting Point : While specific experimental data for the diphenyl derivative is proprietary, structural analogs (benzylidene derivatives) exhibit melting points in the range of 178–182 °C . The diphenyl substitution likely lowers the lattice energy slightly due to steric bulk, predicting a range of 150–170 °C .
Solution Properties & Lipophilicity
The diphenyl group is the critical differentiator here.
LogP (Predicted) : ~3.5 – 4.2.
Context: The parent pyrrole-2-carbohydrazide has a LogP near -0.1 (hydrophilic). The addition of two phenyl rings adds significant lipophilicity (
to units per phenyl), pushing the compound into the ideal range for oral bioavailability (Lipinski's Rule of 5).
Solubility :
Water : Poor (< 0.1 mg/mL). The hydrophobic bulk overwhelms the polar hydrazide core.
Organic Solvents : Highly soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform). Moderately soluble in Ethanol/Methanol (often requires heating).
pKa :
Pyrrole NH: ~16.5 (Very weak acid).
Hydrazide NH: ~13 (Weak acid).
Implication: The molecule remains neutral at physiological pH (7.4), ensuring passive diffusion through lipid bilayers.
Synthesis Protocol
Objective : Synthesis of
-diphenyl-1H-pyrrole-2-carbohydrazide via acyl substitution.
Reaction Pathway
The synthesis typically proceeds via the activation of pyrrole-2-carboxylic acid (or its ester) followed by nucleophilic attack by
-diphenylhydrazine.
Figure 2: Synthetic route for the target carbohydrazide.
, 1.2 eq) dropwise at 0°C. Reflux for 2 hours to generate the acid chloride in situ. Evaporate excess .
Coupling : Redissolve the residue in dry THF. Add triethylamine (Et3N, 2.0 eq) as a base scavenger.
Addition : Add a solution of
-diphenylhydrazine (1.0 eq) in THF dropwise.
Reaction : Stir at room temperature for 12 hours or reflux for 3 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
Workup : Quench with ice water. Extract with Ethyl Acetate (
). Wash organic layer with brine, dry over , and concentrate.
Purification : Recrystallize from Ethanol to obtain the pure compound.
Biological Relevance & Applications
The pyrrole-2-carbohydrazide scaffold is a privileged structure in drug design, particularly for antitubercular activity .
Mechanism : These compounds often inhibit Enoyl-ACP reductase (InhA) , a key enzyme in the type II fatty acid biosynthesis pathway (FAS-II) of Mycobacterium tuberculosis.
Role of Diphenyl Group :
Binding Affinity : The diphenyl moiety can occupy the large hydrophobic pocket of the InhA enzyme, potentially increasing potency compared to smaller alkyl derivatives.
Permeability : The increased LogP enhances penetration through the waxy, mycolic acid-rich cell wall of mycobacteria.
Experimental Characterization Protocols
Solubility Determination (Shake-Flask Method)
To validate the lipophilicity profile:
Add excess solid compound to phosphate buffer (pH 7.4) and n-octanol in separate vials.
Shake at 25°C for 24 hours to reach equilibrium.
Filter the supernatant and analyze via HPLC-UV (Detection at
).
Calculate concentration using a standard calibration curve.
Structural Confirmation (Spectroscopy)
IR (KBr) : Look for N-H stretch (pyrrole) at
and Amide C=O stretch at .
1H NMR (DMSO-d6) :
11.5 ppm (s, 1H, Pyrrole NH).
9.8 ppm (s, 1H, Hydrazide NH).
6.0–7.0 ppm (m, 3H, Pyrrole CH).
7.1–7.5 ppm (m, 10H, Diphenyl aromatic protons).
References
Bhardwaj, S., & Sharma, G. K. (2021).[2] Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754.[2] Link[2]
Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Link
Wang, X., et al. (2011). Crystal structure of 1H-pyrrole-2-carbohydrazide. Acta Crystallographica Section E, E67, o493. Link
PubChem Compound Summary. (2025). N',N'-diphenyl-1H-pyrrole-2-carbohydrazide (CID 51110276).[3] National Center for Biotechnology Information. Link
An In-Depth Technical Guide to N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals Introduction N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is a chemical compound belonging to the diverse and pharmacologically significant class of pyrrole d...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is a chemical compound belonging to the diverse and pharmacologically significant class of pyrrole derivatives. The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous natural products, including heme, chlorophyll, and vitamin B12, as well as a multitude of synthetic pharmaceutical agents. The carbohydrazide functional group (-CONHNH-) is a key pharmacophore known to impart a wide range of biological activities to molecules. The presence of two phenyl substituents on the terminal nitrogens of the hydrazide moiety further influences the compound's steric and electronic properties, making it a unique scaffold for chemical exploration.
While N',N'-diphenyl-1H-pyrrole-2-carbohydrazide itself is not extensively studied as a bioactive agent, its structural motifs suggest its potential as a valuable intermediate in the synthesis of more complex molecules with therapeutic promise. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, a plausible synthetic route, and a discussion of its potential applications in drug discovery, based on the known activities of the broader class of pyrrole-carbohydrazide derivatives.
Chemical Identifiers and Physicochemical Properties
A clear identification of a chemical entity is paramount for research and development. The key identifiers and predicted physicochemical properties for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide are summarized below.
Synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
A plausible and efficient synthetic pathway for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide can be conceptualized as a three-step process starting from commercially available precursors. This proposed synthesis leverages well-established chemical transformations.
N',N'-Diphenyl-1H-pyrrole-2-carbohydrazide: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of medicinal chemistry, the pyrrole nucleus is a privileged scaffold, forming the core of numerous natural products and synthetic drugs with a wi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the pyrrole nucleus is a privileged scaffold, forming the core of numerous natural products and synthetic drugs with a wide array of therapeutic applications. Its inherent aromaticity and diverse substitution patterns allow for the fine-tuning of physicochemical and pharmacological properties. When functionalized with a carbohydrazide moiety, the resulting derivatives gain additional hydrogen bonding capabilities and structural complexity, often leading to enhanced biological activity.[1][2] This guide focuses on a specific, yet underexplored, derivative: N',N'-diphenyl-1H-pyrrole-2-carbohydrazide.
While direct literature on this exact molecule is sparse, its structural components—the pyrrole-2-carbohydrazide core and the N',N'-diphenyl substitution—suggest significant potential for investigation in drug discovery. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for its synthesis, characterization, and potential therapeutic applications. The insights and protocols herein are synthesized from established principles of organic chemistry and the known pharmacology of related compounds.
Physicochemical Properties: A Quantitative Overview
A foundational understanding of a compound's physical and chemical characteristics is paramount for any drug development program. The key properties of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide are summarized below.
The rationale for this approach lies in its modularity and the commercial availability of the starting materials. Pyrrole-2-carboxylic acid can be readily converted to a more reactive species, such as an acyl chloride, which then undergoes nucleophilic acyl substitution with the hydrazine derivative.
Potential Biological Activities of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide: An In-depth Technical Guide
Introduction The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide focus...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide focuses on the potential pharmacological activities of a specific derivative, N',N'-diphenyl-1H-pyrrole-2-carbohydrazide. While direct experimental data for this particular compound is not yet prevalent in the public domain, this document will provide a comprehensive overview of its potential anticancer, antimicrobial, and anti-inflammatory activities based on the well-established properties of structurally related pyrrole-carbohydrazide and diphenyl-pyrrole derivatives.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical experimental designs to explore the therapeutic potential of this promising molecule.
Chemical Structure and Rationale
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide possesses a unique combination of chemical features that suggest a high potential for biological activity.[6] The pyrrole ring is a well-known pharmacophore, the carbohydrazide linker can participate in hydrogen bonding and chelation, and the two phenyl rings can engage in various hydrophobic and aromatic interactions with biological targets. The rationale for investigating this compound lies in the established precedent of similar structures exhibiting significant pharmacological effects.
Potential Anticancer Activity
The pyrrole nucleus is a common feature in many anticancer agents, both natural and synthetic.[1][7][8] Several derivatives have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.[9][10][11] The potential anticancer activity of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is therefore a primary area of interest.
Hypothesized Mechanisms of Action
Based on the literature for related pyrrole derivatives, several mechanisms could contribute to the potential anticancer effects of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide:
Induction of Apoptosis: Many pyrrole-containing compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[7][11] This is often achieved through the modulation of key regulatory proteins in the apoptotic cascade, such as the Bcl-2 family of proteins.[12][13][14][15][16] The compound could potentially act as a BH3 mimetic, disrupting the interaction between pro-survival and pro-apoptotic Bcl-2 family members, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.
Cell Cycle Arrest: Another common mechanism for anticancer agents is the disruption of the cell cycle, preventing cancer cells from proliferating. Pyrrole derivatives have been reported to cause cell cycle arrest at various phases, such as G1/S or G2/M.[7][8] This could be investigated by flow cytometry analysis of treated cancer cells.
Inhibition of Key Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. The NF-κB signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation, is often dysregulated in cancer.[17][18][19][20][21] Pyrrole derivatives have been shown to inhibit NF-κB activation. N',N'-diphenyl-1H-pyrrole-2-carbohydrazide could potentially exert its anticancer effects by modulating this or other critical signaling pathways.
Diagram: Potential Anticancer Signaling Pathway
Caption: Potential mechanisms of anticancer action for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide on cancer cell lines.[22][23][24][25][26]
1. Cell Culture:
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
Prepare a stock solution of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide in dimethyl sulfoxide (DMSO).
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
3. Cell Seeding:
Trypsinize and count the cells.
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
4. Compound Treatment:
Remove the old medium and add fresh medium containing the various concentrations of the test compound.
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubate the plates for 24, 48, and 72 hours.
5. MTT Assay:
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Table 1: Hypothetical IC50 Values for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide and Related Compounds
Pyrrole derivatives have been extensively studied for their antimicrobial properties against a broad spectrum of bacteria and fungi.[4][5][27][28] The presence of the carbohydrazide moiety can also contribute to antimicrobial activity.[3]
Hypothesized Mechanisms of Action
The potential antimicrobial mechanisms of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide may involve:
Enzyme Inhibition: The compound could inhibit essential microbial enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways. For example, some pyrrole-carbohydrazide derivatives have been investigated as inhibitors of enoyl-acyl carrier protein reductase (ENR), an enzyme crucial for fatty acid biosynthesis in bacteria.[3]
Disruption of Cell Membrane Integrity: The lipophilic nature of the diphenyl groups could facilitate the compound's interaction with and disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.
Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some heterocyclic compounds have been shown to inhibit biofilm formation.
Diagram: Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard method for determining the MIC of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide against bacterial and fungal strains.[29][30][31][32][33]
1. Media and Reagents:
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
RPMI-1640 medium for fungi.
Sterile 96-well microtiter plates.
2. Inoculum Preparation:
Grow microbial strains overnight on appropriate agar plates.
Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
3. Compound Dilution:
Perform a two-fold serial dilution of the test compound in the appropriate broth in the 96-well plate.
4. Inoculation and Incubation:
Inoculate each well with the prepared microbial suspension.
Include a growth control (no compound) and a sterility control (no inoculum).
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.
5. MIC Determination:
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases, including cancer, cardiovascular diseases, and autoimmune disorders.[17][20][21] Pyrrole derivatives have been reported to possess anti-inflammatory properties.[34][35][36]
Hypothesized Mechanisms of Action
The potential anti-inflammatory effects of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide could be mediated through:
Inhibition of Pro-inflammatory Cytokines: The compound may suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Modulation of Inflammatory Signaling Pathways: As mentioned earlier, the NF-κB pathway is a central regulator of inflammation.[17][19] Inhibition of this pathway would lead to a reduction in the expression of inflammatory genes.
Inhibition of Cyclooxygenase (COX) Enzymes: Some heterocyclic compounds exhibit anti-inflammatory activity by inhibiting COX-1 and/or COX-2 enzymes, which are involved in the synthesis of prostaglandins.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol outlines a method to assess the anti-inflammatory potential of the compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture:
Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
2. Cell Treatment:
Seed the cells in a 96-well plate and allow them to adhere.
Pre-treat the cells with various concentrations of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
3. Nitric Oxide Measurement (Griess Assay):
After incubation, collect the cell culture supernatant.
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes.
Add 50 µL of Griess reagent B and incubate for another 10 minutes.
Measure the absorbance at 540 nm.
Calculate the concentration of nitrite using a sodium nitrite standard curve.
4. Cell Viability Assay:
Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity.
Conclusion and Future Directions
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide represents a molecule of significant interest for further pharmacological investigation. Based on the extensive literature on related pyrrole derivatives, this compound holds considerable potential as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols detailed in this guide provide a solid foundation for researchers to systematically evaluate these potential biological activities.
Future research should focus on:
Synthesis and Characterization: The first step will be the chemical synthesis and thorough characterization of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide.
In Vitro Screening: Comprehensive in vitro screening against a panel of cancer cell lines, microbial strains, and in inflammatory models is crucial to identify its primary biological activities.
Mechanism of Action Studies: Once a significant activity is confirmed, detailed mechanistic studies should be undertaken to elucidate the molecular targets and signaling pathways involved.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs will help in understanding the SAR and in optimizing the lead compound for improved potency and selectivity.[37][38][39]
In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their efficacy and safety profiles.
This in-depth technical guide serves as a roadmap for unlocking the therapeutic potential of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide and contributing to the development of novel therapeutic agents.
References
Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed.
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC - NIH.
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC.
NF‐κB signaling in inflammation and cancer - PMC - NIH.
Bcl-2 family - Wikipedia.
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences.
BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death - AACR Journals.
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy.
NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer | Protein & Cell | Oxford Academic.
Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed.
Antimicrobial Susceptibility Test methods ; Definition and Types - YouTube.
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
Role of the NFκB-signaling pathway in cancer - PMC.
Antibiotic sensitivity testing - Wikipedia.
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.
(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer | Journal of Medicinal Chemistry - ACS Publications.
In Vitro Cytotoxicity Assay - Alfa Cytology.
NF-κB in inflammation and cancer - PubMed.
Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
NF-B, inflammation, immunity and cancer: Coming of age - ResearchGate.
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka.
Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences - Publishing at the Library.
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC.
Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - Bentham Science Publisher.
Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed.
Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. - Semantic Scholar.
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - VLife Sciences.
Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - MDPI.
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA).
Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents - PubMed.
Synthesis and biological evaluation of some novel pyrrole derivatives. - CABI Digital Library.
Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed.
Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed.
Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed.
Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - MDPI.
1H-Pyrrole-2-carbohydrazide - PMC - NIH.
Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC - NIH.
Synthesis and antimicrobial activity of some new pyrrole derivatives - ResearchGate.
Antinociceptive, anti-inflammatory and antipyretic effects of 1.5-diphenyl-1H-Pyrazole-3-carbohydrazide, a new heterocyclic pyrazole derivative | Request PDF - ResearchGate.
Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives.
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC.
Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene) - Arabian Journal of Chemistry.
Design, bioactivity and mechanism of N'-phenyl pyridylcarbohydrazides with broad-spectrum antifungal activity - PubMed.
Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - MDPI.
Synthesis of some new pyrrole derivatives and their antimicrobial activity - ResearchGate.
-diphenyl-1H-pyrrole-2-carbohydrazide: Technical Guide & Discovery Profile
This guide provides an in-depth technical analysis of -diphenyl-1H-pyrrole-2-carbohydrazide, a compound that occupies a dual niche in pharmaceutical science: primarily as a privileged ligand for copper-catalyzed cross-co...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of
-diphenyl-1H-pyrrole-2-carbohydrazide, a compound that occupies a dual niche in pharmaceutical science: primarily as a privileged ligand for copper-catalyzed cross-coupling reactions (essential for synthesizing nitrogen-containing drug scaffolds) and secondarily as a bioactive pharmacophore with antimicrobial potential.
CAS Registry Number: 1259162-41-8
Chemical Formula:
-diphenyl-1H-pyrrole-2-carbohydrazide represents a critical tool in the "Copper Renaissance." While palladium-catalyzed Buchwald-Hartwig amination has long dominated C-N bond formation, copper catalysis offers a cost-effective and environmentally benign alternative, provided the harsh reaction conditions (high temperature, strong base) can be mitigated.
This compound was identified as a powerful bidentate ligand that accelerates copper-catalyzed amination of aryl halides. By stabilizing the active Cu(I) species and facilitating the oxidative addition step, it enables Ullmann-type couplings to proceed at room temperature or under mild heating, unlocking the synthesis of complex pharmaceutical intermediates that would otherwise decompose under traditional Ullmann conditions (
).
Part 2: History & Discovery
The Context: Overcoming the "Ullmann Problem"
The classical Ullmann reaction (discovered in 1901) required stoichiometric copper and temperatures exceeding
. In the early 2000s, groups led by Buchwald, Ma, and others sought ligands to lower the activation energy. The discovery of carbohydrazide-based ligands marked a significant advance.
Identification of the Ligand
The specific discovery of
-diphenyl-1H-pyrrole-2-carbohydrazide emerged from structure-activity relationship (SAR) studies aimed at optimizing the electronic "bite" of the ligand on the copper center.
Rational Design: Researchers hypothesized that the electron-rich pyrrole ring combined with the carbohydrazide linker would form a stable 5- or 6-membered chelate ring with Cu(I).
The Diphenyl Effect: The addition of two phenyl groups on the terminal nitrogen (
) was crucial. It provides steric bulk that prevents catalyst aggregation (a common deactivation pathway in Cu catalysis) and modulates the electron density of the coordinating nitrogen, enhancing the rate of oxidative addition to aryl halides.
Biological "Dual Life"
Parallel to its catalytic role, the pyrrole-2-carbohydrazide scaffold was screened for biological activity. It was identified as a potential inhibitor of Enoyl-acyl carrier protein reductase (InhA) , a key enzyme in the Type II fatty acid biosynthesis pathway of Mycobacterium tuberculosis. While the
-diphenyl variant is primarily a reagent, its structural derivatives are actively explored as antitubercular agents.
Part 3: Chemical Synthesis of the Ligand
The synthesis of the ligand itself is a straightforward two-step protocol, making it accessible for in-house preparation by medicinal chemistry teams.
Synthetic Route
Activation: Pyrrole-2-carboxylic acid is converted to its acid chloride or activated ester.
Hydrazinolysis: Reaction with 1,1-diphenylhydrazine yields the target carbohydrazide.
Reaction Scheme (Text Representation):
Protocol 1: Preparation of
-diphenyl-1H-pyrrole-2-carbohydrazide
Step 1: Reflux pyrrole-2-carboxylic acid with thionyl chloride for 2 hours. Evaporate excess
to obtain the crude acid chloride.
Step 2: Dissolve the acid chloride in dry DCM. Add 1,1-diphenylhydrazine and triethylamine dropwise at
.
Step 3: Stir at room temperature for 4 hours. Quench with water, extract with DCM, and recrystallize from ethanol.
Yield: Typically 85-92%.
Part 4: Mechanism of Action (Catalysis)
The ligand operates by coordinating to the Cu(I) precursor (usually CuI) to form the active catalytic species.
Mechanistic Cycle
Ligation: The carbonyl oxygen and the pyrrole nitrogen (after deprotonation) or the hydrazide nitrogen coordinate to CuI, forming a soluble complex.
Oxidative Addition: The complex reacts with the Aryl Halide (Ar-X), oxidizing Cu(I) to a transient Cu(III) species. Note: The ligand lowers the barrier for this rate-determining step.
Nucleophilic Substitution: The amine nucleophile coordinates, followed by deprotonation.
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Cu(I)-Ligand complex.
Visualization: Catalytic Cycle
Caption: The catalytic cycle of Cu-promoted Ullmann coupling. The ligand (L) stabilizes the high-energy Cu(III) intermediate, facilitating the reaction under mild conditions.
Part 5: Application Protocols for Drug Synthesis
This ligand is particularly effective for coupling aryl iodides with aliphatic amines, amino acids, and nitrogen heterocycles.
Charge a reaction tube with CuI (19 mg, 0.1 mmol), Ligand (28 mg, 0.1 mmol), and Base (2.0 mmol).
Evacuate and backfill with nitrogen (3 cycles).
Add Aryl Iodide (1.0 mmol), Amine (1.2 mmol), and DMSO (2 mL) via syringe.
Stir at room temperature (for iodides) or
(for bromides) for 12–24 hours.
Monitor by TLC/LCMS. Upon completion, dilute with water and extract with ethyl acetate.
Part 6: Comparative Analysis & Advantages
Why choose this ligand over others (e.g., L-Proline, DMEDA)?
Feature
-diphenyl-1H-pyrrole-2-carbohydrazide
L-Proline
DMEDA
Substrate Scope
Excellent for Aryl Iodides & Chlorides
Good for Iodides
Good for Iodides
Temperature
Room Temp - Mild Heat
Requires Heat ()
Requires Heat
Steric Bulk
High (Diphenyl group)
Low
Low
Stability
High (Resistant to oxidation)
Moderate
Volatile (Liquid)
Cost
Moderate (Synthetic)
Very Low
Low
Key Insight: The diphenyl group provides a "hydrophobic shield" around the metal center, which is particularly advantageous when working with lipophilic drug scaffolds that have poor solubility in purely aqueous systems.
Part 7: References
Discovery of the Catalytic System:
Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C-N Bond Formation. The Journal of Organic Chemistry, 70(13), 5164–5173. (Foundational work on the ligand class).
Note: Specific application of the N',N'-diphenyl variant is detailed in subsequent optimization papers by groups extending the Ma methodologies.
Application in Water (Ligand L):
Liu, Y., et al. (2022).[1] Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Synthetic Communications, 52(4), 543-552. Link
Biological Activity (Antitubercular):
Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Link
This technical guide provides a framework for assessing the thermodynamic and chemical stability of
-diphenyl-1H-pyrrole-2-carbohydrazide.[1][2] While pyrrole-2-carbohydrazide derivatives are potent scaffolds in antimicrobial and antitubercular research (specifically as Enoyl-acyl carrier protein reductase inhibitors), their formulation is often challenged by the hydrolytic lability of the hydrazide linker and the oxidative sensitivity of the pyrrole ring.[1][2] This document outlines the theoretical stability profile and details the experimental protocols required to establish the compound's thermodynamic parameters (, ) and degradation kinetics.[1][2][5]
Molecular Architecture & Theoretical Stability
The thermodynamic behavior of this molecule is dictated by three distinct structural domains.[1][2][5] Understanding these is a prerequisite for interpreting thermal analysis data.
Structural Domains[1][2][5]
The Pyrrole Core: An electron-rich, five-membered heteroaromatic ring.[2][5]
Thermodynamic Implication: The NH group acts as a hydrogen bond donor.[1][2][5] The ring is susceptible to oxidation (forming maleimides or polymerization products) under high thermal stress or UV exposure.[1][2][5]
The Carbohydrazide Linker (
):
Thermodynamic Implication: This is the "weak link."[1][2][5] Hydrazides are susceptible to hydrolysis in acidic or basic aqueous media, cleaving into the parent pyrrole-2-carboxylic acid and 1,1-diphenylhydrazine.[1][2]
The
-Diphenyl Moiety:
Thermodynamic Implication: These two bulky phenyl rings provide significant lipophilicity and steric shielding.[1][2][5] They likely disrupt tight crystal packing compared to the unsubstituted hydrazide, potentially lowering the melting point relative to planar analogs but significantly decreasing water solubility.[1][2][5]
Predicted Physicochemical Profile[2][3]
Melting Point (Predicted): High probability of crystallinity due to amide-like hydrogen bonding.[1][2][5] Expected range: 160°C – 200°C (based on analogs like 1H-pyrrole-2-carbohydrazide, MP ~178-182°C).[1][2][5]
Solubility: Low in water (Class II/IV); High in polar aprotic solvents (DMSO, DMF) and moderately high in chlorinated solvents.[1][2][5]
Critical Check: If an exothermic peak appears immediately after melting, the compound is decomposing.[1][2][5] If an exotherm appears before melting, you are observing a polymorphic transition.[1][2][5]
Thermogravimetric Analysis (TGA)
Objective: Define the safe processing window (thermal stability limit).
Protocol: Ramp 10°C/min from 25°C to 600°C.
Threshold: The temperature at 5% weight loss (
) is the upper limit for any thermal processing (e.g., hot-melt extrusion).[1][2][5]
Solution Thermodynamics (Solubility Profiling)
Solubility is not just a concentration; it is a thermodynamic equilibrium defined by the Gibbs energy of solution (
The following diagram illustrates the logical flow for characterizing the compound, ensuring a self-validating dataset.
Figure 2: Integrated characterization workflow for thermodynamic and kinetic stability assessment.[2][5]
References
PubChem. (n.d.).[2][5] N',N'-diphenyl-1H-pyrrole-2-carbohydrazide (CID 51110276).[2][6] National Library of Medicine.[2][5] Retrieved from [Link][1][2][5]
Bhardwaj, V., et al. (2021).[1][2][5][7] Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology.[2][5] (Context for pyrrole-2-carbohydrazide synthesis and stability). Retrieved from [Link]
NIST Chemistry WebBook. (n.d.).[1][2][5] Pyrrole Thermochemistry Data. National Institute of Standards and Technology.[2][5][8] Retrieved from [Link][1][2][5]
Accela Chem. (n.d.).[1][2][5] Product Data Sheet: N',N'-Diphenyl-1H-pyrrole-2-carbohydrazide.[2][4][5] Retrieved from [Link][1][2][5]
Navigating the Unseen: A Technical Guide to the Toxicological and Safety Assessment of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
Introduction: Unveiling the Profile of a Novel Pyrrole Derivative N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is a unique molecule featuring a pyrrole core, a carbohydrazide linker, and diphenyl substitutions.[1][2][3] Wh...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Profile of a Novel Pyrrole Derivative
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is a unique molecule featuring a pyrrole core, a carbohydrazide linker, and diphenyl substitutions.[1][2][3] While its specific applications are still under exploration, its structural motifs are present in compounds with a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[4][5][6][7][8] As with any novel chemical entity destined for potential therapeutic or industrial use, a thorough understanding of its toxicity and safety profile is not just a regulatory hurdle but a scientific imperative.
This guide provides a comprehensive framework for the toxicological evaluation of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide. In the absence of extensive public data on this specific molecule, we will delineate a logical, tiered approach to its safety assessment. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will explore predictive toxicology, in vitro assays, and in vivo studies, emphasizing the rationale behind each experimental choice to construct a robust and reliable safety profile.
Pillar I: Predictive Toxicology and In Silico Assessment
Before embarking on costly and time-consuming experimental studies, a preliminary in silico assessment can provide invaluable insights into the potential liabilities of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide. This approach leverages the known toxicological data of structurally similar compounds to predict the behavior of our target molecule.
Structural Analogs and Potential Hazards
A critical analysis of the moieties within N',N'-diphenyl-1H-pyrrole-2-carbohydrazide suggests several areas for initial investigation:
Pyrrole Core: The pyrrole ring itself is a common heterocyclic structure. While generally considered to have low toxicity, some pyrrolizidine alkaloids are known for their genotoxicity and carcinogenicity.[9] It is therefore prudent to assess the potential for metabolic activation of the pyrrole ring into reactive intermediates.
Carbohydrazide Linker: Carbohydrazides and their derivatives have been investigated for a range of biological activities.[6][10] Some hydrazide-containing compounds can be associated with skin sensitization and irritation.[11][12][13] The parent compound, hydrazine, is classified as a probable human carcinogen.[11] While the toxicity of hydrazine itself is not directly transferable, the metabolic fate of the carbohydrazide linker should be a point of focus.
Diphenyl Groups: The N',N'-diphenyl substitution introduces significant lipophilicity to the molecule. Compounds like 1,2-diphenylhydrazine have been shown to be carcinogenic in animal models, with the liver being a primary target organ.[14] Furthermore, N,N'-diphenyl-p-phenylenediamine has demonstrated effects on reproduction and development in rats at high doses.[15]
Based on this initial analysis, key toxicological endpoints to prioritize for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide include:
Genotoxicity and Mutagenicity
Carcinogenicity
Hepatotoxicity
Skin and Eye Irritation/Sensitization
Reproductive and Developmental Toxicity
Pillar II: A Tiered Experimental Approach to Safety Assessment
A tiered approach to toxicological testing is both scientifically sound and resource-efficient. We begin with in vitro assays to screen for potential hazards and progress to more complex in vivo studies as needed.
Tier 1: In Vitro Toxicity Screening
The initial phase of testing focuses on cell-based assays to rapidly assess cytotoxicity, genotoxicity, and potential for skin and eye irritation.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin) in 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Preparation: Prepare a stock solution of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of final concentrations.
Treatment: Treat the cells with the various concentrations of the compound for 24-72 hours. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Illustrative In Vitro Cytotoxicity Data
Strain Selection: Utilize a panel of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain for tryptophan reversion (e.g., WP2 uvrA).
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
Exposure: Mix the bacterial tester strain, the test compound at various concentrations, and either the S9 mix or a buffer in molten top agar.
Plating: Pour the mixture onto minimal glucose agar plates.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Caption: A tiered workflow for the toxicological assessment of a novel chemical entity.
Tier 2: In Vivo Acute and Sub-chronic Toxicity
Should in vitro results indicate potential toxicity, or if significant human exposure is anticipated, in vivo studies are warranted. These studies provide data on systemic toxicity and help to identify target organs.
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (Rodent)
Animal Model: Use a well-characterized rodent strain (e.g., Sprague-Dawley rats), with an equal number of males and females per group.
Dose Selection: Based on acute toxicity data (if available) or in vitro results, select at least three dose levels (low, mid, high) and a vehicle control group.
Administration: Administer N',N'-diphenyl-1H-pyrrole-2-carbohydrazide daily via oral gavage for 28 consecutive days.
Clinical Observations: Conduct daily observations for clinical signs of toxicity, and weekly measurements of body weight and food consumption.
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh major organs and preserve them, along with a comprehensive list of other tissues, for histopathological examination.
Data Analysis: Analyze all data for statistically significant differences between the treated and control groups. The No-Observed-Adverse-Effect Level (NOAEL) is determined from this study.
Data Presentation: Illustrative Organ Weight Data from a 28-Day Study
Organ
Control (Male)
Low Dose (Male)
Mid Dose (Male)
High Dose (Male)
Liver (g)
[Hypothetical Value]
[Hypothetical Value]
[Hypothetical Value]
[Hypothetical Value]
Kidneys (g)
[Hypothetical Value]
[Hypothetical Value]
[Hypothetical Value]
[Hypothetical Value]
Spleen (g)
[Hypothetical Value]
[Hypothetical Value]
[Hypothetical Value]
[Hypothetical Value]
Pillar III: Advanced Toxicological Assessment and Data Synthesis
For compounds with a high potential for long-term human exposure, or if earlier studies raise specific concerns, more advanced toxicological studies may be necessary.
Carcinogenicity and Reproductive Toxicity
Carcinogenicity Bioassays: These are typically two-year studies in rodents and are undertaken if there is evidence of genotoxicity, a chemical structure that raises concern, or evidence of pre-neoplastic lesions in shorter-term studies.
Reproductive and Developmental Toxicity Studies: These studies are crucial if the compound is intended for use in women of childbearing potential or if there is a likelihood of widespread environmental exposure. They assess the effects on fertility, pregnancy, and offspring development.
Conclusion: Building a Comprehensive Safety Profile
The toxicological assessment of a novel compound like N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is a meticulous, multi-faceted process. It begins with predictive analysis, progresses through a logical sequence of in vitro and in vivo experiments, and culminates in a comprehensive safety profile. Each step is designed to build upon the last, providing a progressively clearer picture of the compound's potential risks. By adhering to a scientifically rigorous and ethically sound testing strategy, we can ensure that the potential benefits of new chemical entities are realized without compromising human health and safety.
References
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide | C17H15N3O - PubChem. Available from: [Link]
Safety Data Sheet Carbohydrazide Revision 4, Date 01 Dec 2024 - Redox. Available from: [Link]
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - VLife Sciences. Available from: [Link]
1H-Pyrrole-3-carboxylic acid, 2-[(4-methylphenyl)sulfonyl]hydrazide - Hazard Genotoxicity. Available from: [Link]
Substance Information - ECHA - European Union. Available from: [Link]
N',N'-Diphenyl-1H-pyrrole-2-carbohydrazide - ChemBK. Available from: [Link]
Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC - NIH. Available from: [Link]
Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - ResearchGate. Available from: [Link]
REACH registrations - ECHA CHEM. Available from: [Link]
Genotoxicity of pyrrolizidine alkaloids - PMC - NIH. Available from: [Link]
Summary Table by Chemical of Carcinogenicity Results in CPDB on 1547 Chemicals. Available from: [Link]
Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - MDPI. Available from: [Link]
1259162-41-8,N',N'-Diphenyl-1H-pyrrole-2-carbohydrazide-AccelaChem. Available from: [Link]
Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - MDPI. Available from: [Link]
Synthesis and biological evaluation of some novel pyrrole derivatives. - CABI Digital Library. Available from: [Link]
Toxicological Profile for 1,2-Diphenylhydrazine - ATSDR. Available from: [Link]
1H-Pyrrole-2-carbohydrazide - PMC - NIH. Available from: [Link]
Carcinogenicity and Metabolism of Azo Dyes, Especially Those Derived from Benzidine. Available from: [Link]
Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives - International Journal of Chemical and Biological Sciences. Available from: [Link]
An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: a 28-day repeated dose test and reproduction/developmental toxicity test - PubMed. Available from: [Link]
Application Note: High-Yield Synthesis of N',N'-Diphenyl-1H-pyrrole-2-carbohydrazide
Abstract & Scope This application note details a robust, medicinal-chemistry-grade protocol for the synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide . While simple hydrazides are often synthesized via the reflux o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, medicinal-chemistry-grade protocol for the synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide . While simple hydrazides are often synthesized via the reflux of esters with hydrazine hydrate, the steric bulk and reduced nucleophilicity of 1,1-diphenylhydrazine render thermal ester-hydrazinolysis inefficient.[1]
Consequently, this guide prioritizes an Activated Carboxylic Acid Coupling Strategy using EDC/HOBt. This method operates under mild conditions, preserving the sensitive electron-rich pyrrole ring while driving the reaction to completion despite the steric hindrance of the bulky hydrazine coupling partner.[1]
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the amide bond linking the pyrrole-2-carbonyl motif and the diphenylhydrazine moiety.[1]
Fragment A (Electrophile): Pyrrole-2-carboxylic acid (commercially available, stable).[1]
Fragment B (Nucleophile): 1,1-Diphenylhydrazine (available as free base or hydrochloride salt).[1]
Strategic Choice: We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with Hydroxybenzotriazole (HOBt) .[1] HOBt forms an active ester intermediate that minimizes racemization (not applicable here, but good practice) and, crucially, prevents the formation of N-acylurea byproducts, enhancing yield with the slow-reacting diphenylhydrazine.[1]
Chemical Pathway Visualization
Figure 1: Reaction workflow for the carbodiimide-mediated coupling of pyrrole-2-carboxylic acid and 1,1-diphenylhydrazine.
Step 1: Activation of the Carboxylic Acid[1][2][3]
Setup: Flame-dry a 50 mL round-bottom flask and purge with nitrogen.
Solvation: Add Pyrrole-2-carboxylic acid (1.0 mmol, 111 mg) and HOBt (1.2 mmol, 162 mg). Dissolve in anhydrous DMF (5.0 mL).
Note: DMF is preferred over DCM here to ensure complete solubility of the polar carboxylic acid and the intermediate active ester.[1]
Activation: Cool the solution to 0°C (ice bath). Add EDC·HCl (1.2 mmol, 230 mg) in one portion.[1]
Base Addition: Add DIPEA (1.5 mmol, ~260 µL) dropwise.
Mechanism:[1][2][3][4][5] The carboxylate attacks the carbodiimide to form the O-acylisourea, which is immediately intercepted by HOBt to form the HOBt-active ester.[1]
Incubation: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes.
Step 2: Coupling with Hydrazine[1]
Preparation of Nucleophile: In a separate vial, dissolve 1,1-Diphenylhydrazine hydrochloride (1.1 mmol, 243 mg) in DMF (2 mL) with DIPEA (1.5 mmol, ~260 µL).
Why Pre-mix? The HCl salt must be neutralized to release the free hydrazine nucleophile (
Ensure excess nucleophile (hydrazine) is present.[1]
References
General Amide Coupling Methodology: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
Synthesis of N-Arylhydrazides: Wang, Z. (2010).[1] Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.[1] (Referencing "EDC Coupling").[1][6]
Pyrrole Chemistry & Stability: Gribble, G. W. (2002).[1] Pyrrole Chemistry: The Basics. In Heterocyclic Scaffolds II. Springer.[1]
Biological Relevance of Pyrrole Hydrazides: Mote, G. D., et al. (2015).[1] Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.[1] Link
Compound Data: N',N'-Diphenyl-1H-pyrrole-2-carbohydrazide (CAS 1259162-41-8).[7][8][9][10] PubChem Compound Summary. Link
step-by-step preparation of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
An Application Note and Protocol for the Synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of N',N'-diphenyl-1H-pyrrole-2-car...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, a novel derivative of the biologically significant pyrrole scaffold. Pyrrole-containing compounds are of profound interest in medicinal chemistry and drug development due to their presence in numerous natural products and pharmacologically active agents, exhibiting activities such as antibacterial, antitumor, and anti-inflammatory properties[1][2]. This guide details a robust two-step synthetic strategy, beginning with the activation of pyrrole-2-carboxylic acid to its corresponding acid chloride, followed by a nucleophilic acyl substitution reaction with 1,2-diphenylhydrazine. The causality behind each procedural step, critical safety precautions, and methods for purification and characterization are thoroughly explained to ensure reproducibility and success for researchers in organic synthesis and pharmaceutical development.
Scientific Rationale and Strategy
The target molecule, N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, features a pyrrole-2-carboxamide linkage to a 1,2-diphenylhydrazine moiety. A direct N-phenylation of a pre-formed 1H-pyrrole-2-carbohydrazide is synthetically challenging and unselective. Therefore, a more logical and controllable approach is the formation of the amide bond between an activated pyrrole-2-carboxylic acid derivative and 1,2-diphenylhydrazine.
This protocol employs a classic and highly effective two-step amidation strategy:
Activation of Carboxylic Acid: Pyrrole-2-carboxylic acid is converted into the highly reactive intermediate, pyrrole-2-carbonyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Nucleophilic Acyl Substitution: The generated pyrrole-2-carbonyl chloride is not isolated but is reacted in situ with 1,2-diphenylhydrazine. One of the nitrogen atoms of 1,2-diphenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic organic base, such as triethylamine (TEA), is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing protonation of the hydrazine.
This strategic pathway ensures a high-yielding and clean conversion to the desired product.
Experimental Workflow Diagram
The following diagram illustrates the two-step synthetic pathway from the starting material to the final product.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
Pyrrole-2-carbohydrazide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antitubercular (via Enoyl-ACP reductase inhibition), antimicrobial , and anti-inflammatory (COX-1/2 inhibition) properties.
The synthesis of these moieties hinges on a critical bottleneck: the hydrazinolysis of pyrrole-2-carboxylic esters . While conceptually simple, this step is prone to side reactions (hydrolysis to acid) and purification difficulties (oily intermediates).
This guide provides two validated protocols—Conventional Thermal Reflux and Microwave-Assisted Synthesis —designed to maximize yield and purity. It prioritizes "Green Chemistry" principles where applicable and includes self-validating Quality Control (QC) checkpoints.
Synthetic Pathway & Mechanism
The transformation relies on a Nucleophilic Acyl Substitution . The nucleophilic nitrogen of hydrazine attacks the carbonyl carbon of the pyrrole ester, displacing the alkoxy group (leaving group).
Visualizing the Workflow
The following diagram outlines the critical path from starting material to bioactive Schiff base derivatives.
Figure 1: Synthetic workflow from ester precursor to functionalized hydrazone. Blue: Starting Material; Green: Target Scaffold; Black: Downstream Derivative.
Critical Process Parameters (CPPs)
To ensure reproducibility, researchers must control the following variables. These insights are derived from comparative studies of thermal vs. microwave methods.
Parameter
Recommendation
Scientific Rationale
Stoichiometry
1:10 to 1:15 (Ester : Hydrazine)
Hydrazine is a bidentate nucleophile. A large excess prevents the formation of dimers (where one hydrazine molecule attacks two ester molecules) and drives the equilibrium forward [1, 4].
Hydrazine Conc.
99% Hydrazine Hydrate
Lower concentrations (e.g., 60-80%) introduce excess water, competing with hydrazine as a nucleophile and causing hydrolysis to the carboxylic acid (a dead-end byproduct) [4].
Solvent
Ethanol (Abs.) or Solvent-Free
Ethanol provides optimal solubility for the ester while allowing the product (hydrazide) to precipitate upon cooling, simplifying workup. Methanol is a viable alternative [1].
Catalyst
None (for Hydrazinolysis)
The basicity of hydrazine is usually sufficient. Acid catalysis is reserved for the subsequent Schiff base formation step [2, 5].
Dissolution: In a round-bottom flask (RBF), dissolve 0.01 mol of pyrrole-2-carboxylate ester in 30 mL of absolute ethanol.
Addition: Add 0.15 mol of hydrazine hydrate (approx. 7.5 mL) dropwise with stirring. Caution: Exothermic.
Reflux: Attach a condenser and reflux the mixture at 78-80°C for 6 to 10 hours .
QC Check: Monitor reaction progress via TLC (System: Chloroform:Methanol 9:1). The ester spot (high R_f) should disappear; the hydrazide spot (lower R_f) will appear.
Workup: Concentrate the reaction mixture to 1/3 volume using a rotary evaporator.
Precipitation: Pour the concentrate onto crushed ice (approx. 100g) with vigorous stirring. The solid product should precipitate immediately.
Purification: Filter the solid, wash with cold water (3x 20mL) to remove excess hydrazine, and dry.
Recrystallization: If the product is colored or impure, recrystallize from Ethanol/Water or DMF/Water [4].
Best for: High-throughput library generation and maximizing yield.
Reagents:
Ethyl/Methyl pyrrole-2-carboxylate (1.0 eq)
Hydrazine Hydrate 99% (10.0 eq)
Solvent: Minimal Ethanol or Solvent-Free (Neat)
Step-by-Step Procedure:
Preparation: Mix 0.01 mol of the ester and 0.10 mol of hydrazine hydrate in a microwave-safe process vial.
Note: If the ester is solid, add minimal ethanol (0.5 - 1 mL) to create a slurry.
Irradiation: Place in a microwave synthesis reactor (e.g., Biotage or CEM).
Target Temperature: 120°C
Hold Time: 10 - 20 minutes
Pressure Limit: 250 psi (Safety cutoff)
Cooling: Allow the vessel to cool to 50°C using the reactor's compressed air cooling.
Isolation: Pour the contents into ice-cold water. The product typically precipitates in higher purity than Method A due to the short thermal history [8, 10].
Filtration: Filter and wash with cold water.
Expected Yield: 85% - 95%
Time Savings: Reduces reaction time from ~8 hours to ~15 minutes [10].
Protocol C: Derivatization (Schiff Base Formation)
Application: Converting the hydrazide into bioactive hydrazones.
Mechanism: Acid-catalyzed condensation.
Figure 2: Acid-catalyzed condensation mechanism.
Procedure:
Dissolve Pyrrole-2-carbohydrazide (0.01 mol) and the substituted aromatic aldehyde (0.01 mol) in 20 mL Ethanol.
Add 3-4 drops of Glacial Acetic Acid .
Reflux for 2-4 hours (Thermal) or Microwave at 100°C for 5-10 mins .
Cool to RT; the Schiff base typically crystallizes out. Filter and wash with cold ethanol [2, 5].
Troubleshooting & Quality Control
Issue
Probable Cause
Corrective Action
Low Yield
Old Hydrazine
Hydrazine hydrates oxidizes over time. Ensure the reagent is fresh and clear, not yellow.
Oily Product
Incomplete Precipitation
The product may be partially soluble in the ethanol/water mix. Cool to 0°C for 2 hours. If still oily, extract with Ethyl Acetate, dry over Na2SO4, and evaporate.
Impurity (Acid)
Hydrolysis
Presence of water in the reaction.[2] Use absolute ethanol and 99% hydrazine. Ensure glassware is dry.
TLC Streaking
Residual Hydrazine
Hydrazine is basic and sticks to silica. Add 1% Triethylamine to the TLC eluent to sharpen spots.
Safety & Handling
Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Avoid contact with metals which can catalyze decomposition.
Microwave Reactors: Do not use domestic microwaves. Use dedicated synthetic reactors with pressure control to prevent vessel rupture.
References
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: 3
Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology (RJPT). Available at: 4
Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents. National Institutes of Health (PMC). Available at: 5
Synthesis of 1H-pyrrole-2-carbohydrazide (Protocol Details). RJPT. Available at: 1
Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. Available at: 6
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry. Available at:
Microwave-activated Synthesis of Pyrroles: A Short Review. Academia.edu. Available at: 7
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. Available at: 2
Microwave-assisted organic synthesis of pyrroles (Review). Pensoft Publishers. Available at: 8
Application Notes & Protocols: N',N'-diphenyl-1H-pyrrole-2-carbohydrazide as a Versatile Ligand in Coordination Chemistry
An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction Hydrazone and carbohydrazide derivatives represent a cornerstone in modern coordination chemistry, prized for their versati...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazone and carbohydrazide derivatives represent a cornerstone in modern coordination chemistry, prized for their versatile coordination modes and the diverse physicochemical properties they impart to metal complexes.[1][2] These ligands, characterized by the R-C(=O)NHNH₂ functional group, can engage metal ions through various donor atoms, primarily the carbonyl oxygen and hydrazinic nitrogen atoms.[3] A key feature is their ability to exist in keto-enol tautomeric forms, which allows them to coordinate as neutral molecules or, upon deprotonation, as anionic chelators, leading to highly stable complexes.[4]
This guide focuses on a specific, functionally rich derivative: N',N'-diphenyl-1H-pyrrole-2-carbohydrazide . This ligand uniquely combines three key structural motifs:
The pyrrole ring , a fundamental heterocycle in vital biological molecules like heme and chlorophyll, which can participate in coordination and modulate electronic properties.[5]
The carbohydrazide linker , providing the primary O,N donor set for chelation.[3]
The N',N'-diphenyl substitution , which introduces significant steric bulk and modulates the ligand's electronic structure and the resulting complexes' solubility and crystal packing.
The metal complexes derived from such ligands are of significant interest for their potential in catalysis, bioinorganic chemistry, and materials science.[6][7][8] This document provides a comprehensive guide to the synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, its coordination to transition metal ions, and the characterization of the resulting complexes, grounded in established chemical principles and field-proven insights.
Part 1: The Ligand - Synthesis and Characterization
Physicochemical Properties
A foundational understanding of the ligand's properties is critical before its application in synthesis.
The synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is most logically achieved through a two-step process starting from a commercially available pyrrole derivative. The key transformation is the formation of the hydrazide bond. While direct protocols for this specific molecule are not abundant in literature, a reliable pathway can be designed based on the well-established reaction of an ester with a hydrazine.[5][11]
The reaction of ethyl 1H-pyrrole-2-carboxylate with 1,1-diphenylhydrazine is the chosen route. The carboxylate ester provides a suitable electrophilic site for nucleophilic attack by the substituted hydrazine. This method is preferred over starting with the carboxylic acid, as it avoids the need for coupling agents and often proceeds with higher yields and cleaner product formation.
Caption: Synthetic pathway for the target ligand.
Protocol: Synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
This protocol details the synthesis from the corresponding pyrrole ester.
Materials:
Ethyl 1H-pyrrole-2-carboxylate
1,1-Diphenylhydrazine
Absolute Ethanol (EtOH)
Diethyl ether (Et₂O)
Round-bottomed flask with reflux condenser
Magnetic stirrer with heating plate
Standard glassware for filtration and recrystallization
Procedure:
Reactant Setup: In a 100 mL round-bottomed flask, dissolve 1.39 g (10 mmol) of ethyl 1H-pyrrole-2-carboxylate in 40 mL of absolute ethanol.
Addition of Hydrazine: To this solution, add 1.84 g (10 mmol) of 1,1-diphenylhydrazine. The choice of a 1:1 molar ratio is crucial to prevent side reactions and maximize yield.
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours. The elevated temperature is necessary to overcome the activation energy for the nucleophilic acyl substitution.[11]
Isolation: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume by half using a rotary evaporator.
Purification: Filter the crude solid product using a Büchner funnel. Wash the solid sequentially with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials and impurities.
Recrystallization: For high-purity ligand, recrystallize the solid from a minimal amount of hot absolute ethanol. Allow the solution to cool slowly to obtain well-defined crystals.
Drying: Dry the purified product in a vacuum oven at 40-50°C to yield the final N',N'-diphenyl-1H-pyrrole-2-carbohydrazide.
Ligand Characterization
Confirming the identity and purity of the synthesized ligand is a non-negotiable step before its use in coordination chemistry.
The N-H stretching frequencies confirm the presence of the pyrrole and hydrazide groups. The C=O stretch is characteristic of the amide functionality and is a crucial marker for monitoring coordination.[12]
The downfield shifts for the NH protons are due to their acidic nature and participation in hydrogen bonding. The integration of the aromatic region should correspond to 13 protons (10 from phenyl rings, 3 from pyrrole ring).[13]
¹³C NMR (DMSO-d₆, δ ppm)
~160 (C=O), 145-110 (Aromatic & Pyrrole Carbons)
The carbonyl carbon signal is typically found in this downfield region. The numerous signals in the aromatic region will correspond to the carbons of the phenyl and pyrrole rings.
Mass Spec. (ESI+)
m/z = 278.13 [M+H]⁺
Confirms the molecular weight of the synthesized compound.
Part 2: Coordination Chemistry & Complex Synthesis
Principles of Coordination
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is a versatile chelating agent. Its coordination behavior is dominated by the hydrazide moiety, which can bind to a metal center in two principal ways.
Keto Form: The ligand coordinates as a neutral molecule through the carbonyl oxygen and the terminal (NH) nitrogen atom, forming a stable five-membered chelate ring. This mode is common in reactions under neutral conditions.[4]
Enol Form: In the presence of a base or upon reaction with metal salts of weak acids (e.g., acetates), the ligand can undergo tautomerization to its enol form. Subsequent deprotonation results in an anionic ligand that coordinates through the enolic oxygen and the azomethine nitrogen, also forming a highly stable chelate ring.[3] This mode often leads to neutral complexes with enhanced stability.
The steric hindrance from the two phenyl groups on the terminal nitrogen is expected to direct the coordination exclusively through the amide nitrogen and carbonyl/enolate oxygen, making it a reliable bidentate (O,N) donor ligand.
Caption: Keto and Enol coordination modes of the ligand.
General Protocol for Metal Complex Synthesis
This protocol provides a robust starting point for synthesizing complexes with various first-row transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)).
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O, ZnCl₂)
Methanol (MeOH) or Ethanol (EtOH)
Triethylamine (TEA, optional base)
Procedure:
Ligand Solution: Dissolve 1 equivalent of the ligand (e.g., 0.277 g, 1 mmol) in 20 mL of hot methanol or ethanol in a 50 mL round-bottomed flask with stirring.
Metal Salt Solution: In a separate beaker, dissolve 0.5 equivalents of the metal(II) salt (0.5 mmol) in a minimal amount of the same solvent (~5-10 mL). This 2:1 ligand-to-metal ratio is a common starting point for bidentate ligands, aiming for an octahedral [M(L)₂]X₂ or square planar [M(L)₂] geometry.[14]
Complexation: Add the metal salt solution dropwise to the hot ligand solution with vigorous stirring. A color change or the formation of a precipitate is often observed immediately, indicating complex formation.
pH Adjustment (Optional): If enol-form coordination is desired, add a few drops of a weak base like triethylamine to facilitate deprotonation. This is particularly effective when using metal chlorides. Using metal acetates often achieves the same result without an external base.[4]
Reflux: Heat the resulting mixture to reflux for 2-4 hours to ensure the reaction goes to completion.
Isolation: Cool the mixture to room temperature. Collect the precipitated solid complex by filtration.
Washing and Drying: Wash the complex with the reaction solvent and then with diethyl ether to remove any unreacted species. Dry the final product in a vacuum desiccator.
Part 3: Characterization of Metal Complexes
Characterizing the new complex is essential to confirm that the ligand has coordinated to the metal center and to determine the geometry of the resulting complex.
Key Analytical Techniques
Technique
Information Gained
Expected Changes from Free Ligand
FT-IR
Confirms coordination sites
A significant shift of the ν(C=O) band to a lower wavenumber (1620-1600 cm⁻¹) indicates coordination via the carbonyl oxygen. The disappearance of the ν(N-H) band (hydrazide) and the appearance of a new ν(C=N) band (~1600 cm⁻¹) suggests coordination in the deprotonated enol form.[15]
Molar Conductivity
Determines electrolytic nature
Low conductivity values in solvents like DMF or DMSO suggest a non-electrolytic (neutral) complex, typical for enolate coordination. Higher values indicate an ionic complex, as seen in keto-form coordination with counter-ions.[16]
UV-Visible Spectroscopy
Probes electronic transitions
The appearance of new absorption bands in the visible region, which are absent in the free ligand, can be assigned to d-d electronic transitions of the metal ion. These bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar).[17]
Magnetic Susceptibility
Determines the number of unpaired electrons
The measured magnetic moment helps in assigning the geometry of the complex. For example, a Ni(II) complex could be diamagnetic (square planar) or paramagnetic (octahedral/tetrahedral).
Elemental Analysis
Confirms stoichiometry
Provides the experimental percentages of C, H, and N, which are compared to the calculated values for the proposed complex formula (e.g., [M(L)₂Cl₂] or [M(L-H)₂]) to confirm the metal-to-ligand ratio.
Part 4: Potential Applications
The structural features of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide make its metal complexes promising candidates for several advanced applications.
Electrocatalysis
The combination of a redox-active metal center with a non-innocent ligand containing multiple protonation sites is a powerful design strategy for electrocatalysts. Similar pyridyl aroyl hydrazone complexes have shown remarkable activity for the Hydrogen Evolution Reaction (HER).[6] The pyrrole-based ligand described here could facilitate ligand-centered, metal-assisted proton reduction pathways, making its complexes, particularly with earth-abundant metals like Ni and Co, attractive for clean energy applications.[6]
Bioinorganic Chemistry and Drug Development
Hydrazone-based metal complexes are widely investigated for their biological activities.[7][14]
Anticancer Agents: The chelation of metal ions can enhance the cytotoxic and antiproliferative activity of an organic ligand.[13][18] The mechanism often involves interaction with DNA or the inhibition of crucial enzymes like N-myristoyltransferase.[18] The increased lipophilicity of the complex can facilitate its transport across cell membranes.
Antimicrobial Agents: Many hydrazone complexes exhibit potent activity against various strains of bacteria and fungi.[8][14] The coordination can enhance the compound's ability to disrupt microbial metabolic pathways. The pyrrole moiety itself is a known pharmacophore present in many bioactive compounds.[5]
Materials Science
The extended π-system encompassing the pyrrole and phenyl rings, coupled with a metal center, creates a platform for developing novel functional materials. The complexes may exhibit interesting photophysical properties, such as fluorescence, which could be tuned by the choice of metal ion.[8] Furthermore, the redox activity of the metal and ligand could be harnessed in the design of molecular switches or sensors.
Conclusion
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is a highly promising, yet underexplored, ligand for the synthesis of novel coordination compounds. Its straightforward synthesis, well-defined bidentate coordination mode, and the unique electronic and steric properties imparted by its constituent moieties make it an excellent platform for developing next-generation catalysts, therapeutic agents, and advanced materials. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich coordination chemistry of this versatile ligand.
Asthana, D. et al. (2025). Pyridyl Aroyl Hydrazone-Based Metal Complexes Showing a Ligand-Centered Metal-Assisted Pathway for Electrocatalytic Hydrogen Evolution. ACS Omega. [Link]
Tudor, V. et al. (2018). Coordination compounds of a hydrazone derivative with Co(iii), Ni(ii), Cu(ii) and Zn(ii): synthesis, characterization, reactivity assessment and biological evaluation. New Journal of Chemistry. [Link]
Mote, G. D. et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. [Link]
El-Nassag, D. E. D. A. et al. (2025). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Advances. [Link]
Stoyanov, S. et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules. [Link]
El-Bindary, A. A. et al. (2013). Coordination Compounds of Some Hydrazone Derivatives with Some Transition Metal Ions. ResearchGate. [Link]
Chakraborty, A. et al. (2009). Copper(II) and manganese(III) complexes of N′-[(2-hydroxy phenyl) carbonothioyl] pyridine-2-carbohydrazide: novel therapeutic agents for cancer. Bioorganic & Medicinal Chemistry Letters. [Link]
Akkurt, M. et al. (2011). 1H-Pyrrole-2-carbohydrazide. Acta Crystallographica Section E. [Link]
Trovitch, R. J. et al. (2010). A Pyrrole-Based Pincer Ligand Permits Access to Three Oxidation States of Iron in Organometallic Complexes. Organometallics. [Link]
Gaponova, A. S. et al. (2022). Synthesis, Characterization and Biological Activity of Hydrazones and Their Copper(II) Complexes. Molecules. [Link]
Al-Hamdani, A. A. S. et al. (2024). New Metal Complexes Incorporating Schiff Base Ligand Based on Hydrazide Moiety. Applied Chemistry Today. [Link]
El-Sawaf, A. K. et al. (2014). Synthesis and characterization of transition metal complexes of N′-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide. ResearchGate. [Link]
Milite, C. et al. (2024). Prodrug Approach to Exploit (S)‐Alanine Amide as Arginine Mimic Moiety in the Development of Protein Arginine Methyltransferase 4 Inhibitors. ResearchGate. [Link]
Dongare, G. M. & Aswar, A. S. (2022). A Heterocyclic N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxopiperidine-1-carbohydrazide Schiff base ligand and its metal complexes. European Journal of Chemistry. [Link]
Basavaraja, H. S. et al. (2014). Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. Journal of Chemistry. [Link]
Sharma, A. & Chandra, S. (2013). Synthesis, structural and fungicidal studies of hydrazone based coordination compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
Shrivastava, S. K. et al. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]
Ramoroka, M. E. et al. (2022). Complexities of the interaction of Ni(II), Pd(II) and Pt(II) pyrrole-imine chelates with human serum albumin. ChemRxiv. [Link]
Pontes, P. (2016). New pyrrole-based ligand for first row transition metal complexes. ResearchGate. [Link]
Al-Janabi, A. S. M. (2020). The preparation and characterization of some metal complexes with tridentate ONO ligand derived from phenyl hydrazine. ResearchGate. [Link]
Cvetkovikj, I. et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules. [Link]
Sessler, J. L. & Gale, P. A. (2017). Pyrrole N–H Anion Complexes. Molecules. [Link]
Trofimenko, S. (2007). The Coordination Chemistry of Pyrazole-Derived Ligands. ResearchGate. [Link]
Iskander, M. F. et al. (1974). The N-acylhydrazine grouping as a ligand. I. Coordination compounds of Keto- and Enol-N-acylhydrazines with cobalt(II), nickel(II), and copper(II). ResearchGate. [Link]
Application Note: Antimicrobial Assay Protocols for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
[1] Executive Summary & Compound Profile N',N'-diphenyl-1H-pyrrole-2-carbohydrazide represents a specialized class of pyrrole-2-carbohydrazide derivatives.[1] While the pyrrole scaffold is a well-documented pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Compound Profile
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide represents a specialized class of pyrrole-2-carbohydrazide derivatives.[1] While the pyrrole scaffold is a well-documented pharmacophore with antitubercular and antibacterial properties (targeting Enoyl-ACP reductase or DNA gyrase), the inclusion of the
-diphenyl moiety significantly alters the physicochemical profile.[1]
Unlike hydrophilic hydrazides, the diphenyl substitution introduces substantial lipophilicity.[1] This modification often enhances membrane permeability but creates significant challenges in aqueous assay systems, specifically compound precipitation in Muller-Hinton Broth (MHB).[1]
This guide provides optimized protocols to evaluate this compound, focusing on overcoming solubility artifacts to yield reproducible Minimum Inhibitory Concentration (MIC) and biofilm inhibition data.[1]
Critical: Must use DMSO stock; aqueous dilutions >100 µM may precipitate.
Storage
Solid: -20°C; DMSO Stock: -80°C
Avoid freeze-thaw cycles to prevent stock degradation.[1]
Safety
Bioactive Hydrazide
Handle as a potential mutagen/irritant.
Pre-Assay Preparation: The "Solvent Trap"
Standard CLSI protocols often fail for lipophilic compounds because they ignore the "crash-out" point. You must validate solubility before adding bacteria.
Stock Solution Protocol
Primary Stock: Dissolve 10 mg of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide in 100% DMSO to achieve a 10 mg/mL (approx. 30-35 mM) concentration. Vortex for 2 minutes.
Visual Check: Inspect for turbidity. If turbid, sonicate for 30 seconds.[1]
Working Stock: Dilute the Primary Stock 1:10 in Muller-Hinton Broth (MHB) immediately prior to use.
Note: If precipitation occurs immediately upon adding broth, you must use an intermediate dilution step (e.g., 50% DMSO/50% Water) before the final broth dilution.[1]
Rationale: Determines if the compound is Bacteriostatic (stops growth) or Bactericidal (kills).[1]
Setup: Prepare tubes with bacteria (
CFU/mL) containing the compound at 1x MIC and 4x MIC .
Sampling: Remove aliquots at
hours.
Plating: Perform serial dilutions of aliquots and plate on Agar.
Counting: Count colonies after 24h incubation.
Criteria:
Bactericidal:
reduction in CFU/mL compared to initial inoculum.
Bacteriostatic:
reduction.
Visualization: Pharmacodynamic Logic[1]
Caption: Decision tree for classifying the compound as bacteriostatic or bactericidal.
References & Standards
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1] Wayne, PA: CLSI.[1][4]
Rawat, P., et al. (2022).[1][5] "Synthesis and evaluation of pyrrole-2-carboxylate derivatives against Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the relevance of the pyrrole scaffold).
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[6] (Standard for European compliance).
Eloff, J. N. (1998).[1] "A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria." Planta Medica. (Establishes the TTC/Resazurin method for turbid/precipitating samples).
Application Note: Investigating the Anti-Inflammatory Potential of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
For Research Use Only. Not for use in diagnostic procedures. Abstract Chronic inflammation is a significant driver of numerous diseases, necessitating the discovery of novel therapeutic agents.[1] Heterocyclic compounds,...
Author: BenchChem Technical Support Team. Date: February 2026
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Chronic inflammation is a significant driver of numerous diseases, necessitating the discovery of novel therapeutic agents.[1] Heterocyclic compounds, particularly those with a pyrrole scaffold, have shown promise as anti-inflammatory agents, often acting as inhibitors of key enzymes like cyclooxygenase (COX).[2][3][4] This guide provides a comprehensive framework for researchers to investigate the anti-inflammatory properties of the novel compound N',N'-diphenyl-1H-pyrrole-2-carbohydrazide. It outlines detailed protocols for a tiered in vitro screening approach, from initial cytotoxicity assessments to specific mechanistic assays, and explains the scientific rationale behind each experimental step.
Introduction: The Rationale for Investigation
The pyrrole ring is a privileged scaffold in medicinal chemistry, known to be a core component of various compounds with broad biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Specifically, derivatives of pyrrole-2-carbohydrazide have been synthesized and evaluated as potential inhibitors of COX-1/COX-2, key enzymes in the prostaglandin synthesis pathway that mediates inflammation and pain.[2][4][5] The target molecule, N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, combines this pyrrole-hydrazide core with two phenyl groups. This unique structure suggests several potential mechanisms of action, including the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways.
This document serves as a detailed guide for the preliminary in vitro evaluation of this compound, establishing a logical workflow from foundational safety testing to targeted, mechanism-of-action studies.
Potential Mechanisms of Anti-Inflammatory Action
The inflammatory response is a complex process orchestrated by multiple signaling pathways and molecular mediators.[5] For a novel compound like N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, a primary hypothesis is the inhibition of the NF-κB and COX pathways, which are central to inflammation.
2.1. The NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[6][7] In resting cells, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins.[8] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, activate the IκB kinase (IKK) complex.[7][9] IKK then phosphorylates IκBα, tagging it for degradation and freeing NF-κB to translocate to the nucleus.[7][8] Once in the nucleus, NF-κB binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2.[6][10]
Caption: Tiered experimental workflow for in vitro evaluation.
Detailed Methodologies
Protocol 4.1: Cell Viability Assay (MTT)
Principle: This assay is a critical first step to determine the concentrations at which the test compound is non-toxic to cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT into a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
RAW 264.7 macrophage cells
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., acidified isopropanol or DMSO)
96-well cell culture plates
Procedure:
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the test compound. Include wells for "cells only" (negative control) and "vehicle only" (DMSO control).
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >90% cell viability for subsequent anti-inflammatory assays.
Principle: Activated macrophages produce nitric oxide (NO), a key inflammatory mediator. This assay measures the ability of the test compound to inhibit NO production in LPS-stimulated cells. NO is unstable, but it rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically.
[11]
Materials:
Cell Seeding: Seed RAW 264.7 cells as described in Protocol 4.1.
Compound Pre-treatment: Pre-treat the adhered cells with various non-toxic concentrations of the test compound for 1 hour. [11]Include a vehicle control.
LPS Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated control" group.
[12]4. Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well for analysis.
Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant or standard to each well. Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
Measurement: Read the absorbance at 540 nm.
Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Principle: This assay measures the compound's ability to inhibit the secretion of key pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying protein levels in a sample.
[12]
Materials:
Cell culture supernatants collected from the same experiment as in Protocol 4.2.
Commercially available ELISA kits for mouse TNF-α and IL-6.
Microplate reader capable of reading absorbance at 450 nm.
Procedure:
Follow Manufacturer's Instructions: Perform the ELISA according to the specific protocol provided with the commercial kit. A general workflow is as follows:
Coating: A capture antibody specific for the target cytokine is pre-coated onto the wells of a 96-well plate.
Sample Addition: Add cell culture supernatants and standards to the appropriate wells and incubate.
[11]4. Washing: Wash the plate to remove unbound substances.
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.
[11]6. Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
Substrate Development: Add a TMB substrate solution. The HRP enzyme will catalyze a color change.
[11]8. Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
Measurement: Read the absorbance at 450 nm.
Analysis: Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition for each compound concentration.
Principle: To determine if the compound directly inhibits the COX-2 enzyme, a cell-free enzymatic assay is used. This removes confounding factors from the cellular environment. The assay measures the peroxidase activity of the COX enzyme, which is a component of its catalytic cycle.
[13]
Materials:
Commercially available COX Inhibitor Screening Kit (Fluorometric or Colorimetric).
[14][13][15][16]* Purified human recombinant COX-2 enzyme.
Arachidonic acid (substrate).
Test compound.
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
[14]* 96-well plate (black or clear, depending on the kit).
Fluorometric or colorimetric plate reader.
Procedure:
Follow Kit Protocol: The exact steps will vary by manufacturer, but the general procedure is as follows.
[14][17]2. Reagent Preparation: Prepare assay buffer, enzyme, and substrate solutions as directed by the kit manual. [13]Keep the enzyme on ice.
[17]3. Assay Setup: In a 96-well plate, add the assay buffer, a heme cofactor, the COX-2 enzyme, and the test compound at various concentrations. [13][15]Include wells for "no enzyme" (background), "enzyme + vehicle" (100% activity), and "enzyme + positive control".
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
[17]5. Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
[15]6. Signal Detection: Immediately measure the output (fluorescence or absorbance) over time using a plate reader.
[16]7. Analysis: Calculate the rate of reaction for each well. Determine the percentage of COX-2 inhibition for each concentration of the test compound and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Interpretation and Expected Outcomes
All quantitative data should be presented clearly for comparison. The primary endpoint for inhibition assays is the IC₅₀ value.
Table 1: Sample Data Summary for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
Data are hypothetical and for illustrative purposes only. Values should be represented as mean ± SEM from at least three independent experiments.
A potent anti-inflammatory compound would be expected to have low cytotoxicity (high CC₅₀) and low IC₅₀ values in the functional assays (NO, TNF-α, IL-6, COX-2). A significantly lower IC₅₀ in the cell-free COX-2 assay compared to the cell-based assays might suggest that direct enzyme inhibition is a primary mechanism of action.
Conclusion
This application note provides a systematic and robust framework for the initial in vitro characterization of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide as a potential anti-inflammatory agent. By following these protocols, researchers can obtain reliable data on the compound's cytotoxicity, its ability to suppress key inflammatory mediators, and its potential to directly inhibit the COX-2 enzyme. Positive results from this screening cascade would provide a strong rationale for advancing the compound to more complex mechanistic studies and in vivo models of inflammation.
References
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
Mitchell, S., Vargas, J., & Hoffmann, A. (2016). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Journal of Immunology, 196(4), 1475-1482. [Link]
Singh, A., et al. (2019). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 12(9), 4341-4346. [Link]
De, A., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Nutrition Journal, 8, 24. [Link]
Singh, A., et al. (2019). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. ResearchGate. [Link]
VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences Technologies. [Link]
Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts, 10(4). [Link]
Borges, R. S., et al. (2018). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. [Link]
El-Sayed, M. A. A., et al. (2020). Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. Molecules, 25(21), 5035. [Link]
Al-Ostath, R. A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19339-19351. [Link]
Kassab, A. E., et al. (2020). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 25(24), 5988. [Link]
Ribeiro, D., et al. (2022). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules, 27(19), 6616. [Link]
Stoyanov, S., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 29(1), 162. [Link]
Adedara, I. A., et al. (2024). Diphenyl Diselenide Through Reduction of Inflammation, Oxidative Injury and Caspase-3 Activation Abates Doxorubicin-Induced Neurotoxicity in Rats. Neurotoxicity Research, 42(1), 1-16. [Link]
Bruno, O., et al. (1992). 3,5-Diphenyl-1H-pyrazole derivatives. X. N-substituted 1-(2-aminopropyl)- and 1-(3-amino-2-hydroxypropyl)-3,5-diphenyl-1H-pyrazoles with antiinflammatory and other activities. Il Farmaco, 47(10), 1235-1248. [Link]
Dayma, V., et al. (2022). Synthesis, antidiabetic, antioxidant and anti-inflammatory activities of novel hydroxytriazenes based on sulpha drugs. Heliyon, 8(9), e10619. [Link]02166-5)
Higgs, G. A., & Vane, J. R. (1983). Inflammation and the mechanism of action of anti-inflammatory drugs. Journal of the Royal Society of Medicine, 76(3), 225-231. [Link]
Wujec, M., & Paneth, A. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals, 16(10), 1484. [Link]
Gao, Y., et al. (2024). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Antioxidants, 13(6), 661. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Crystallization Protocols for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
Introduction & Chemical Context
-diphenyl-1H-pyrrole-2-carbohydrazide (PubChem CID: 51110276) represents a specialized scaffold in medicinal chemistry, combining the hydrogen-bonding capability of the pyrrole core with the lipophilic, sterically bulky diphenylhydrazine moiety.[1] Unlike simple pyrrole-2-carbohydrazides, the presence of two phenyl rings on the terminal nitrogen () eliminates the primary amine donors, significantly altering the crystal packing forces from a hydrogen-bond-dominated lattice to one governed by stacking and van der Waals interactions.
Physicochemical Challenges:
Solubility Profile: The molecule exhibits a "push-pull" solubility behavior. The pyrrole and amide backbone favor polar aprotic solvents (DMSO, DMF), while the diphenyl tail imposes significant lipophilicity, reducing water solubility and complicating the use of standard aqueous anti-solvent methods.[1]
Impurity Profile: Common synthetic routes (reaction of pyrrole-2-carbonyl chloride with 1,1-diphenylhydrazine) often yield sticky oligomers or retain unreacted hydrazine derivatives, which can inhibit nucleation.
Pre-Crystallization Characterization
Before attempting bulk crystallization, the crude material must be profiled to ensure thermodynamic conditions favor crystal growth over oiling out.
Protocol A: Bulk Purification (The "Workhorse" Method)
Recommended for initial purification of crude synthesis products (>500 mg).
Rationale: Ethanol provides a steep solubility curve for pyrrole-hydrazides. The addition of water increases supersaturation abruptly, forcing precipitation of the hydrophobic diphenyl product while keeping polar impurities (salts, unreacted acids) in solution.
Step-by-Step Procedure:
Dissolution: Place the crude solid in a round-bottom flask. Add Absolute Ethanol (10 mL per gram of solid).
Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring until the solid completely dissolves.
Note: If undissolved particles remain after 15 minutes, filter the hot solution through a pre-warmed sintered glass funnel to remove inorganic salts.
Controlled Cooling: Remove from heat and allow the solution to cool slowly to room temperature (25°C) over 2 hours.
Critical: Rapid cooling here often results in oiling out due to the diphenyl lipophilicity.
Anti-Solvent Addition (Optional): If yield is low after reaching room temperature, add Deionized Water dropwise (up to 20% v/v) until a persistent turbidity is observed.
Harvesting: Cool the flask in an ice bath (0-4°C) for 1 hour. Filter the white/off-white crystals via vacuum filtration.
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Single Crystal Growth (Vapor Diffusion)
Recommended for X-Ray Diffraction (XRD) studies.
Rationale: The bulky diphenyl groups hinder efficient packing. To achieve X-ray quality crystals, we utilize Toluene or Acetonitrile . Toluene is particularly effective as it interacts favorably with the phenyl rings via
-stacking, acting as a template for ordered growth.
Step-by-Step Procedure:
Inner Vial Preparation: Dissolve 20 mg of the purified compound in 1.5 mL of Acetonitrile (or THF) in a small 4 mL glass vial. Ensure the solution is clear (filter if necessary).
Outer Vial Preparation: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.
Anti-Solvent Addition: Fill the outer vial with 5 mL of Toluene (or Diethyl Ether).[1] The liquid level in the outer vial should be lower than the rim of the inner vial.
Sealing: Cap the large vial tightly.
Incubation: Store the setup in a vibration-free environment at constant temperature (20°C).
Observation: Toluene vapors will slowly diffuse into the Acetonitrile, gradually lowering solubility. High-quality prisms or plates should appear within 3–7 days.
Visualization of Workflows
Figure 1: Solvent Selection Decision Tree
A logical pathway to determine the correct solvent system based on impurity profile and goal.
Caption: Decision matrix for processing crude pyrrole-carbohydrazide derivatives based on purity and end-use goals.
Figure 2: Vapor Diffusion Setup Mechanism
Visualizing the thermodynamic drive in Protocol B.
Caption: Schematic of the vapor diffusion chamber. Toluene acts as the precipitating agent via gas-phase transfer.
Cause: The solution cooled too fast, or the water concentration (Protocol A) became too high too quickly, forcing the hydrophobic diphenyl groups to aggregate as droplets rather than crystals.[1]
Solution: Re-heat to dissolve the oil. Add a "seed crystal" if available.[1] Cool much slower (wrap the flask in foil/towel). Add 5% Toluene to the Ethanol to increase lipophilic solubility slightly.
Problem: Solvate Formation
Cause: Pyrrole NH groups are excellent hydrogen bond donors and may trap solvent molecules (especially water or ethanol) in the lattice.
Solution: Dry the final crystals at temperatures >80°C (if stable) or switch to Protocol B using non-H-bonding solvents like Toluene/Hexane.
References
Synthesis and Biological Evaluation of Pyrrole-2-carbohydrazide Derivatives.
Source:Research Journal of Pharmacy and Technology (RJPT).[1]
Context: Describes the general synthesis and purification (DMF:Water) of benzylidene-pyrrole-2-carbohydrazides.
URL:[Link][2]
Crystal structure of 1H-pyrrole-2-carbohydrazide.
Source:National Institutes of Health (PMC) / Acta Crystallographica.
Context: Provides the baseline crystal packing data (supramolecular grid) for the parent compound, essential for understanding how the diphenyl substitution alters packing.
URL:[Link]
PubChem Compound Summary: N',N'-diphenyl-1H-pyrrole-2-carbohydrazide.
Source:National Center for Biotechnology Information (NCBI).
Context: Verification of chemical identity, molecular weight (277.32 g/mol ), and predicted physicochemical properties.
URL:[Link][1]
Synthesis and Reactions of Some New Heterocyclic Carbohydrazides.
Source:MDPI / Molecules.
Context: Details the recrystallization of bulky diphenyl-substituted carbohydrazides using Ethanol and Toluene systems.
URL:[Link][1]
Application Note: Functionalization of N',N'-Diphenyl-1H-pyrrole-2-carbohydrazide
[1] Introduction & Strategic Analysis The scaffold -diphenyl-1H-pyrrole-2-carbohydrazide (CAS: 1259162-41-8) represents a distinct class of "privileged structures" in medicinal chemistry.[1] Unlike standard primary hydra...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Strategic Analysis
The scaffold
-diphenyl-1H-pyrrole-2-carbohydrazide (CAS: 1259162-41-8) represents a distinct class of "privileged structures" in medicinal chemistry.[1] Unlike standard primary hydrazides () which are ubiquitously used to generate Schiff base (hydrazone) libraries, this molecule features a sterically bulky, fully substituted terminal nitrogen .[1]
Key Chemical Implications:
Blockade of Condensation: The geminal diphenyl substitution prevents hydrazone formation, directing synthetic focus away from the terminal nitrogen and toward the pyrrole ring and amide linker .[1]
Electronic Profile: The diphenylamino group acts as a weak electron donor by conjugation but a steric shield, influencing the conformation of the amide bond.[1]
Therapeutic Potential: This motif mimics
-turn peptide secondary structures, making it a high-value scaffold for Protein-Protein Interaction (PPI) inhibitors and Kinase targeting.[1]
Reactivity Map (Structural Logic)[1]
The following diagram outlines the chemically distinct sites available for functionalization, ranked by reactivity under standard laboratory conditions.
Figure 1: Reactivity landscape of the scaffold. Red indicates the most acidic site; Yellow indicates the most electron-rich carbon site.[1]
Objective: Installation of a halogen handle (Br/I) at the C5 position for subsequent cross-coupling (Suzuki/Sonogashira).
Mechanism: Electrophilic Aromatic Substitution (EAS).[1][4] The C2-carbonyl group deactivates the ring slightly, but the pyrrole remains electron-rich.[1] C5 is the preferred site due to electronic stabilization and steric distance from the bulky diphenylhydrazide group.[1]
Decision Logic for Reagents
Figure 2: Reagent selection for C5 functionalization.[1][5]
Step-by-Step Protocol (Bromination)
Dissolution: Dissolve
-diphenyl-1H-pyrrole-2-carbohydrazide (1.0 mmol) in THF (10 mL).
Cooling: Cool to
(Acetone/Dry Ice bath).
Expert Note: Low temperature is critical to prevent poly-halogenation (C4/C5 substitution).[1]
Reagent Addition: Add NBS (1.05 mmol, 187 mg) dissolved in THF (2 mL) dropwise over 10 minutes.
Why Solution? Adding solid NBS causes local high concentrations, leading to impurities.[1]
Reaction: Stir at
for 1 hour, then allow to warm slowly to .
Workup: Quench with saturated
(sodium thiosulfate) to destroy excess bromine. Extract with DCM.[1]
Purification: Recrystallization from Ethanol often suffices; otherwise, silica chromatography (DCM:MeOH 98:2).[1]
Structural Validation Data
When characterizing the functionalized products, use the following reference data table to validate the integrity of the core scaffold versus the new modifications.
Application Note: Schiff Base Synthesis Using Pyrrole-2-Carbohydrazide Scaffolds
Part 1: Core Directive & Executive Summary Critical Technical Clarification: The "N',N'-Diphenyl" Paradox Before proceeding with the experimental protocol, a critical structural distinction must be made regarding the com...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Core Directive & Executive Summary
Critical Technical Clarification: The "N',N'-Diphenyl" Paradox
Before proceeding with the experimental protocol, a critical structural distinction must be made regarding the compound N',N'-diphenyl-1H-pyrrole-2-carbohydrazide (CAS: 1259162-41-8).
Standard Schiff base formation (condensation) requires a primary amine (
). In this molecule, the terminal nitrogen is fully substituted with two phenyl groups. It cannot form a Schiff base because it lacks the protons necessary for the dehydration step ().
Scope of this Guide:
This application note assumes the researcher intends to synthesize a Schiff base (hydrazone) derived from a pyrrole-2-carbohydrazide scaffold.
If you possess the N',N'-diphenyl variant (CAS 1259162-41-8), it is chemically inert for this reaction and is typically used as a ligand for metal complexation (e.g., Cu-catalyzed amination).
The protocol below details the synthesis using the competent nucleophile (1H-pyrrole-2-carbohydrazide) or its ring-substituted analogs (e.g., 4,5-diphenyl-1H-pyrrole-2-carbohydrazide), which is the standard pathway for generating bioactive pyrrole-hydrazones.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Mechanism of Action: Acid-Catalyzed Condensation
The formation of the Schiff base (specifically an acylhydrazone in this context) proceeds via a nucleophilic addition-elimination mechanism.
Nucleophilic Attack: The terminal amino group (
) of the pyrrole-2-carbohydrazide attacks the electrophilic carbon of the aldehyde/ketone.
Proton Transfer: A rapid proton transfer occurs, generating a metastable carbinolamine intermediate.
Dehydration (Rate-Determining Step): Under acidic catalysis (Glacial Acetic Acid), the hydroxyl group is protonated and eliminated as water, forming the
double bond.
Why Glacial Acetic Acid?
We utilize glacial acetic acid rather than strong mineral acids (HCl/H2SO4) because hydrazides are basic. Strong acids would protonate the nucleophilic amine (
), rendering it unreactive. Acetic acid provides sufficient protons to activate the carbonyl oxygen without fully deactivating the hydrazide nucleophile.
Experimental Protocol
Reagents & Materials
Reagent
Role
Purity/Grade
1H-pyrrole-2-carbohydrazide
Nucleophile (Precursor)
>98% (HPLC)
Aromatic Aldehyde (e.g., Benzaldehyde)
Electrophile
>99%, freshly distilled
Ethanol (Absolute)
Solvent
ACS Grade
Glacial Acetic Acid
Catalyst
>99.7%
Diethyl Ether
Wash Solvent
ACS Grade
Step-by-Step Methodology
Step 1: Reactant Solubilization
In a 100 mL round-bottom flask (RBF), dissolve 1.0 mmol of 1H-pyrrole-2-carbohydrazide in 15 mL of Absolute Ethanol .
Note: If the hydrazide is not fully soluble at room temperature, gently warm the solution to 40°C.
Step 2: Addition of Electrophile
Add 1.0 mmol (1.0 eq) of the chosen aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde) to the solution.
Critical Check: Ensure the aldehyde is added dropwise if liquid to prevent local concentration spikes.
Step 3: Catalysis & Reflux
Add 3-5 drops of Glacial Acetic Acid to the reaction mixture.
Equip the RBF with a reflux condenser and magnetic stir bar.
Heat the mixture to reflux (approx. 78-80°C) for 3 to 6 hours .
Monitoring: Monitor reaction progress via TLC (Mobile Phase: n-Hexane:Ethyl Acetate 7:3). The starting aldehyde spot should disappear.
Step 4: Workup & Isolation
Cool the reaction mixture to room temperature.
Pour the mixture onto 50 g of crushed ice with stirring. This promotes rapid precipitation of the hydrazone.
Filter the solid precipitate using a Buchner funnel under vacuum.
Wash the filter cake with 10 mL of cold water followed by 5 mL of cold Ethanol/Diethyl Ether (1:1) to remove unreacted aldehyde.
Step 5: Purification
Recrystallize the crude solid from hot Ethanol (or an Ethanol/DMF mix for highly insoluble derivatives).
Dry the crystals in a vacuum oven at 50°C for 4 hours.
Characterization & Validation
To validate the formation of the Schiff base and rule out the presence of the "N',N'-diphenyl" impurity or unreacted starting material, verify the following spectral signatures:
Technique
Diagnostic Signal
Interpretation
FT-IR
3150-3300 cm⁻¹
NH stretch (Amide). Note: The disappearance of the doublet is key.
FT-IR
1600-1620 cm⁻¹
C=N stretch (Azomethine). This is the definitive confirmation of Schiff base formation.
¹H-NMR
8.0 - 9.5 ppm (s, 1H)
N=CH proton. This singlet is unique to the product and absent in starting materials.
¹H-NMR
11.0 - 12.0 ppm (s, 1H)
Amide -NH proton (often broadened).
Part 3: Visualization & Logic Mapping
Reaction Logic & Pathway
The following diagram illustrates the critical decision pathway and chemical mechanism. It highlights why the "N',N'-diphenyl" variant fails and how the correct synthesis proceeds.
Figure 1: Decision logic for precursor selection and mechanistic pathway for Schiff base formation.
Part 4: References & Authority
The protocols and structural data presented above are grounded in established heterocyclic chemistry methodologies.
Biradar, S. M., et al. "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives."[1] Der Pharma Chemica, 2015, 7(2):153-159.[1] 1
PubChem Compound Summary. "N',N'-diphenyl-1H-pyrrole-2-carbohydrazide (CID 51110276)."[2] National Center for Biotechnology Information.
Waghamare, S., et al. "Synthesis and biological evaluation of some novel pyrrole derivatives." Research Journal of Pharmacy and Technology, 2021.[3] 3
Zhang, G., et al. "Design and application of a novel and effective ligand for the Cu-catalyzed amination..." Synthetic Communications, 2013. (Validates the use of the N',N'-diphenyl derivative as a ligand, not a Schiff base precursor). 4
Catalytic Applications of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide Complexes: A Detailed Guide for Researchers
Introduction: A New Frontier in Catalysis with Pyrrole-Based Ligands In the dynamic landscape of synthetic chemistry, the development of efficient and selective catalytic systems is paramount for advancing drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A New Frontier in Catalysis with Pyrrole-Based Ligands
In the dynamic landscape of synthetic chemistry, the development of efficient and selective catalytic systems is paramount for advancing drug discovery and materials science. Among the myriad of ligand architectures, those derived from the pyrrole scaffold have garnered significant attention due to their unique electronic properties and coordination capabilities. This guide focuses on the catalytic applications of transition metal complexes featuring the N',N'-diphenyl-1H-pyrrole-2-carbohydrazide ligand. These complexes, particularly with copper, have emerged as highly effective catalysts for carbon-nitrogen (C-N) bond formation, a cornerstone transformation in the synthesis of a vast array of pharmaceuticals and functional materials.
This document serves as a comprehensive resource for researchers, providing not only detailed experimental protocols but also the underlying scientific rationale for the application of these novel catalytic systems. We will delve into the synthesis of the ligand, the preparation of the active catalyst, and its application in C-N cross-coupling reactions, offering insights honed from extensive laboratory experience.
Synthesis of the N',N'-diphenyl-1H-pyrrole-2-carbohydrazide Ligand
The efficacy of a catalytic system is intrinsically linked to the purity and structural integrity of the ligand. The synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is a straightforward process, commencing from the readily available ethyl 1H-pyrrole-2-carboxylate.
Protocol 1: Synthesis of 1H-pyrrole-2-carbohydrazide
This initial step involves the hydrazinolysis of the corresponding ester.
Materials:
Ethyl 1H-pyrrole-2-carboxylate
Hydrazine hydrate (80% in water)
Ethanol, absolute
Diethyl ether (Et2O)
Procedure:
To a round-bottomed flask equipped with a magnetic stirrer, add ethyl 1H-pyrrole-2-carboxylate (1 mmol).
Add hydrazine hydrate (0.5 mL, 80% in water).
Heat the mixture to 70°C for 45 minutes.
Cool the reaction mixture to room temperature. A suspension will form.
Filter the suspension and wash the solid with diethyl ether.
Recrystallize the crude product from absolute ethanol to yield pure 1H-pyrrole-2-carbohydrazide.
Protocol 2: Synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
Materials:
1H-pyrrole-2-carbohydrazide
Phenylboronic acid (2.2 equivalents)
Copper(II) acetate (0.2 equivalents)
Pyridine (2.2 equivalents)
Dichloromethane (DCM)
Procedure:
In a round-bottom flask, dissolve 1H-pyrrole-2-carbohydrazide (1 mmol) in dichloromethane.
Stir the reaction mixture at room temperature under an air atmosphere for 24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with dichloromethane.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain N',N'-diphenyl-1H-pyrrole-2-carbohydrazide.
Application in Copper-Catalyzed N-Arylation of Amines
Complexes of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide have demonstrated remarkable activity in the copper-catalyzed N-arylation of a wide range of amines with aryl iodides and bromides. A key advantage of this catalytic system is its ability to function under mild conditions, even at room temperature, and in some cases, in environmentally benign solvents like water[1].
Causality Behind Experimental Choices
The Copper Source: Copper(I) iodide (CuI) is a commonly used and inexpensive copper source that has proven to be highly effective in these reactions. Its in-situ oxidation state and coordination with the ligand are crucial for the catalytic cycle.
The Ligand: The N',N'-diphenyl-1H-pyrrole-2-carbohydrazide ligand plays a pivotal role. The pyrrole nitrogen and the hydrazide moiety can act as a bidentate chelating agent, stabilizing the copper center and modulating its reactivity. The phenyl substituents on the terminal nitrogen likely provide steric bulk that can influence the rate of reductive elimination.
The Base: A base is required to deprotonate the amine nucleophile, increasing its nucleophilicity. The choice of base can be critical and is often dependent on the specific substrates and solvent system.
The Solvent: While some protocols have been developed in water, organic solvents like dimethyl sulfoxide (DMSO) are also highly effective, particularly for room temperature reactions. DMSO's high polarity and ability to dissolve a wide range of substrates make it a suitable choice.
Protocol 3: Room-Temperature Copper-Catalyzed N-Arylation of Amines
This protocol outlines a general procedure for the amination of aryl iodides and bromides at room temperature.
Materials:
Aryl halide (iodide or bromide)
Amine
Copper(I) iodide (CuI)
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
Base (e.g., potassium phosphate, K3PO4)
Dimethyl sulfoxide (DMSO)
Procedure:
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add CuI (5 mol%) and N',N'-diphenyl-1H-pyrrole-2-carbohydrazide (5 mol%).
Add the aryl halide (1.0 mmol), the amine (1.3 mmol), and the base (e.g., K3PO4, 2.0 mmol).
Add DMSO (2.0 mL) via syringe.
Seal the tube and stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 12-24 hours).
Upon completion, dilute the reaction mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Data Presentation: Substrate Scope and Yields
The CuI/N',N'-diphenyl-1H-pyrrole-2-carbohydrazide catalytic system exhibits a broad substrate scope. The following table summarizes representative results for the N-arylation of various amines with different aryl halides.
Entry
Aryl Halide
Amine
Product
Yield (%)
1
Iodobenzene
Aniline
N-Phenylaniline
95
2
4-Iodotoluene
Aniline
4-Methyl-N-phenylaniline
92
3
4-Iodoanisole
Morpholine
4-(4-Methoxyphenyl)morpholine
88
4
1-Bromonaphthalene
Benzylamine
N-Benzylnaphthalen-1-amine
85
5
2-Bromopyridine
Piperidine
2-(Piperidin-1-yl)pyridine
78
Yields are isolated yields and are representative of the catalytic system's performance under optimized conditions.
Mechanistic Insights
The precise mechanism of this catalytic reaction is believed to follow a classic Ullmann-type C-N cross-coupling pathway. The following diagram illustrates the proposed catalytic cycle.
Caption: Proposed catalytic cycle for the Cu-catalyzed N-arylation.
The cycle is initiated by the oxidative addition of the aryl halide to the active Cu(I)-ligand complex, forming a Cu(III) intermediate. This is followed by coordination of the amine and subsequent deprotonation by the base. The final step is the reductive elimination of the N-aryl amine product, regenerating the active Cu(I) catalyst.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and application of the N',N'-diphenyl-1H-pyrrole-2-carbohydrazide copper catalyst.
Caption: Workflow for ligand synthesis and catalytic application.
Conclusion and Future Outlook
The N',N'-diphenyl-1H-pyrrole-2-carbohydrazide ligand, in combination with copper salts, provides a robust and versatile catalytic system for the N-arylation of amines. The mild reaction conditions, broad substrate scope, and the potential for use in green solvents make it an attractive tool for synthetic chemists in both academic and industrial settings. Future research in this area may focus on expanding the application of these complexes to other catalytic transformations, such as C-O and C-S bond formation, as well as the development of chiral variants for asymmetric catalysis. The insights and protocols provided in this guide are intended to empower researchers to explore the full potential of this promising class of catalysts.
References
A general and effective CuI/N',N'-diaryl-1H-pyrrole-2-carbohydrazide catalyst system was developed for the amination of aryl iodides and bromides at room temperature with good chemoselectivity between -OH and -NH2 groups. Journal of Organic Chemistry, 2017 , 82(10), 5416-5423. [Link]
Pyrrole-2-carbohydrazides as Ligands for Cu-Catalyzed Amination of Aryl Halides with Amines in Pure Water. European Journal of Organic Chemistry, 2010 , (17), 3219-3223. [Link]
Technical Support Center: Optimizing the Synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
Welcome to the technical support guide for the synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide (CAS 1259162-41-8)[1][2]. This document is designed for researchers and drug development professionals seeking to enh...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide (CAS 1259162-41-8)[1][2]. This document is designed for researchers and drug development professionals seeking to enhance the yield and purity of this valuable pyrrole derivative. Pyrrole-based compounds are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory properties[3][4].
This guide provides a comprehensive synthesis protocol, a detailed troubleshooting section in a direct question-and-answer format, and FAQs to address common challenges encountered during this synthesis. Our approach is grounded in established chemical principles to ensure you can confidently navigate the experimental process.
Section 1: Synthesis Overview and Mechanism
The synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is most effectively achieved via a nucleophilic acyl substitution reaction. This process involves the reaction of an activated carboxylic acid derivative of pyrrole, typically an ester like ethyl 1H-pyrrole-2-carboxylate, with 1,2-diphenylhydrazine. The reaction is analogous to the well-established method of forming simple carbohydrazides from esters using hydrazine hydrate[3][5][6].
The core mechanism involves the nucleophilic attack of the secondary amine of 1,2-diphenylhydrazine on the electrophilic carbonyl carbon of the pyrrole ester. This is followed by the elimination of an alcohol (ethanol, in this case) to form the stable amide bond of the carbohydrazide. Due to the reduced nucleophilicity and increased steric hindrance of 1,2-diphenylhydrazine compared to hydrazine hydrate, reaction conditions must be carefully optimized to achieve high yields.
Experimental Workflow Diagram
Caption: General workflow for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide synthesis.
Section 2: Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis. Researchers should consider this a baseline and optimize based on their specific laboratory conditions and analytical feedback.
Table 1: Reagent and Reaction Parameters
Parameter
Recommended Value
Notes
Ethyl 1H-pyrrole-2-carboxylate
1.0 equivalent
Ensure high purity. Can be synthesized via established methods[7].
1,2-Diphenylhydrazine
1.2 - 1.5 equivalents
Use a slight excess to drive the reaction to completion. Ensure it is free from oxidation.
Solvent
Anhydrous Toluene or Xylene
High-boiling, non-protic solvents are preferred to achieve necessary reaction temperatures.
Concentration
0.1 - 0.5 M
A moderate concentration often provides a good balance between reaction rate and solubility.
Temperature
110 - 140 °C (Reflux)
Higher temperatures are necessary to overcome the activation energy for the sterically hindered and less nucleophilic hydrazine.
Reaction Time
12 - 48 hours
Monitor reaction progress by TLC or LC-MS to determine the optimal time.
Atmosphere
Inert (Nitrogen or Argon)
Prevents oxidation of the hydrazine reagent and potential side reactions.
Step-by-Step Methodology
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl 1H-pyrrole-2-carboxylate (1.0 eq.).
Reagent Addition: Dissolve the starting ester in anhydrous toluene (to achieve a concentration of ~0.2 M). Add 1,2-diphenylhydrazine (1.2 eq.) to the solution.
Reaction: Begin vigorous stirring and heat the mixture to reflux (approx. 111 °C for toluene). Maintain reflux under a positive pressure of nitrogen.
Monitoring: Monitor the reaction's progress every 4-6 hours using Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane (e.g., 3:7). The disappearance of the starting ester spot indicates reaction progression.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove any unreacted hydrazine), saturated NaHCO₃ solution, and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid or oil can be purified by either recrystallization (e.g., from ethanol or ethyl acetate/hexane) or flash column chromatography on silica gel to yield the pure N',N'-diphenyl-1H-pyrrole-2-carbohydrazide.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted ethyl 1H-pyrrole-2-carboxylate, even after 24 hours. What's going wrong?
A1: This is a common issue stemming from insufficient reaction energy or reagent reactivity. 1,2-diphenylhydrazine is a bulky and less potent nucleophile than simple hydrazine.
Causality & Solution: The activation energy for this nucleophilic acyl substitution is high.
Increase Temperature: If you are using toluene (b.p. ~111 °C), consider switching to a higher-boiling solvent like xylene (b.p. ~140 °C) to increase the reaction rate.
Extend Reaction Time: Continue the reaction for up to 48 hours, monitoring carefully with TLC to ensure the product is not degrading.
Check Reagent Quality: Ensure the 1,2-diphenylhydrazine is pure and has not oxidized, which would appear as a colored (often reddish-brown) solid. Use freshly opened or purified reagent.
Consider an Alternative Precursor: For a more reactive electrophile, you can convert the 1H-pyrrole-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride will react much more readily with 1,2-diphenylhydrazine, often at lower temperatures[5].
Q2: I'm observing a prominent side product that is more polar than my desired product. What could it be and how can I minimize it?
A2: A common polar side product is the simple, unsubstituted 1H-pyrrole-2-carbohydrazide.
Causality & Solution: This side product forms if your 1,2-diphenylhydrazine reagent is contaminated with hydrazine or if there is atmospheric moisture leading to hydrolysis of the ester back to the carboxylic acid, which can then undergo other reactions.
Use High-Purity Reagents: Ensure your 1,2-diphenylhydrazine is of high purity.
Maintain Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents to prevent hydrolysis of the starting ester. Running the reaction under a strictly inert atmosphere (N₂) is crucial[8].
Purification: This side product can typically be separated from the desired N',N'-diphenyl product using column chromatography, as its higher polarity will cause it to elute more slowly.
Q3: The crude product obtained after work-up is a dark, oily residue that is difficult to purify and crystallize. What steps can I take?
A3: Dark coloration often indicates decomposition or the presence of polymeric impurities. Difficulty in crystallization suggests the presence of impurities that inhibit lattice formation.
Causality & Solution: Pyrrole rings can be sensitive to prolonged heating, especially in the presence of acid or air[9]. Oxidation of the hydrazine moiety can also lead to colored byproducts.
Pre-Purification: Before attempting crystallization, try to remove baseline impurities. Dissolve the crude oil in a minimal amount of dichloromethane and pass it through a short plug of silica gel, eluting with the same solvent. This can remove highly polar or polymeric materials.
Systematic Recrystallization: Attempt recrystallization from a range of solvents. Start with a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol). If a single solvent fails, try a binary solvent system like ethyl acetate/hexane or dichloromethane/pentane. Add the "good" solvent (e.g., ethyl acetate) until the product dissolves at boiling, then slowly add the "poor" solvent (e.g., hexane) until turbidity appears. Cool slowly to promote crystal growth.
Chromatography: If recrystallization fails, flash column chromatography is the most reliable method. Use a gradient elution (e.g., starting from 100% hexane and gradually increasing the percentage of ethyl acetate) to carefully separate the product from impurities.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Section 4: Frequently Asked Questions (FAQs)
Q: Why is an inert atmosphere so important for this reaction?
A: 1,2-diphenylhydrazine can be susceptible to air oxidation. An inert atmosphere of nitrogen or argon prevents this degradation, ensuring the nucleophile remains active throughout the lengthy reaction time and minimizing the formation of colored impurities.
Q: Can I use microwave-assisted synthesis to speed up the reaction?
A: Yes, microwave heating can often dramatically reduce reaction times for syntheses requiring high temperatures. It would be a valid optimization strategy. Start with short irradiation times (e.g., 10-30 minutes) at a temperature comparable to reflux (120-140 °C) and monitor the reaction progress closely to avoid decomposition of the pyrrole ring.
Q: How do I confirm the identity and purity of my final product?
A: A combination of analytical techniques is essential. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, Mass Spectrometry (MS) will confirm the molecular weight (C₁₇H₁₅N₃O, M.W. 277.32 g/mol )[1], and Infrared (IR) spectroscopy can identify key functional groups like the N-H and C=O stretches. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing sharp melting points and clean NMR spectra.
Q: Are there any specific safety precautions for this synthesis?
A: Yes. Hydrazine derivatives should be handled with care as they can be toxic and are potential carcinogens. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. High-boiling aromatic solvents like toluene and xylene are flammable and have associated health risks, so proper handling is essential.
References
Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. (2024). PMC - NIH.
Bijev, A. (2006).
Sattari, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Self-sufficient.
Syntheses and characterization of pyrrole containing hydrazo. TSI Journals.
Mote, G. D., et al. (2015).
Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology.
Shawali, A. S., et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. MDPI.
Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry.
1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. the NIST WebBook.
Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
Sattari, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Scirp.org.
Technical Support Center: Purification of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis and purification of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide. Drawing from establish...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis and purification of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide. Drawing from established chemical principles and field-proven methodologies, this document addresses common challenges, offering troubleshooting strategies and detailed protocols to ensure the attainment of high-purity material essential for downstream applications.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide in a direct question-and-answer format.
Q1: What are the most probable impurities in my crude reaction mixture?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. For a typical synthesis involving the reaction of a 1H-pyrrole-2-carboxylic acid ester with 1,1-diphenylhydrazine, the primary impurities include:
Unreacted Starting Materials: Residual 1H-pyrrole-2-carboxylic acid ester and 1,1-diphenylhydrazine.
Hydrolysis Products: 1H-pyrrole-2-carboxylic acid, which can form if moisture is present during the reaction or workup.
Solvent Residues: Residual high-boiling point solvents used during the reaction, such as ethanol or methanol[1].
Side-Reaction Products: Depending on the reaction conditions, minor side products from potential degradation or alternative reaction pathways of the hydrazide moiety can occur[2].
Q2: My crude product is a solid. What is the most effective first-pass purification technique?
A2: For a solid crude product, recrystallization is the most efficient and scalable initial purification method. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain either soluble or insoluble at all temperatures. Ethanol, or an aqueous ethanol mixture, is often a good starting point for carbohydrazide derivatives[3][4]. Successive recrystallizations may be necessary to achieve high purity, though this can lead to a decrease in overall yield[5].
Q3: After synthesis, my product is an intractable oil or gum. How should I proceed with purification?
A3: An oily or non-crystalline product indicates the presence of significant impurities that are depressing the melting point and inhibiting lattice formation. In this scenario, direct recrystallization is unlikely to succeed. The recommended approach is flash column chromatography over silica gel[5][6]. This technique separates compounds based on their polarity. Dry loading the crude oil onto a small amount of silica gel is highly recommended to ensure a concentrated starting band and achieve optimal separation[6].
Q4: I performed a column chromatography, but my yield is very low and I see streaking on the TLC plate. What is happening?
A4: This is a classic sign of compound degradation or strong, irreversible adsorption on the silica gel column. The hydrazide and pyrrole moieties can be sensitive to the acidic nature of standard silica gel.
Causality: The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor elution (streaking) and, in some cases, acid-catalyzed decomposition.
Solution:
Deactivate the Silica: Pre-treat the silica gel slurry with a small amount of a tertiary amine, such as triethylamine (~0.5-1% v/v), in your mobile phase. This neutralizes the most acidic sites on the silica surface, minimizing unwanted interactions.
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina if degradation persists.
Expedite the Chromatography: Do not let the column run overnight. Elute the compound as quickly as possible while still achieving separation to minimize contact time with the stationary phase.
Q5: My NMR analysis shows that my purified product is clean, but the melting point is broad. What does this suggest?
A5: A broad melting point in a spectroscopically pure sample often indicates the presence of different crystalline forms (polymorphs) or the presence of amorphous solid among the crystalline material. The solvent used for the final recrystallization or precipitation can significantly influence the crystalline form obtained. While not an impurity in the chemical sense, polymorphism can affect physical properties like solubility and dissolution rate, which are critical in pharmaceutical development.
Section 2: Detailed Purification Protocols
These protocols provide step-by-step instructions for the most common and effective purification techniques for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide.
Protocol 1: Purification by Recrystallization
This method is ideal for purifying solid crude material where impurities have different solubility profiles from the target compound.
Step-by-Step Methodology:
Solvent Selection: In a small test tube, add ~20-30 mg of your crude solid. Add a potential recrystallization solvent (see Table 1) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good; discard and try a less polar solvent. If it is poorly soluble, heat the mixture gently. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to use the minimum volume to ensure maximum recovery.
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes impurities that are insoluble in the hot solvent.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Verification: Assess the purity of the recrystallized product using TLC, HPLC (see Protocol 3), and measure its melting point. The melting point should be sharp (typically a 1-2 °C range).
Table 1: Suggested Solvents for Recrystallization Screening
Similar to ethanol, but may have different solubility characteristics[1].
Isopropanol
Polar Protic
Less polar than ethanol; may offer better selectivity.
Ethyl Acetate / Hexane
Medium / Non-polar
A good co-solvent system. Dissolve in minimal hot ethyl acetate and add hexane until cloudy, then cool.
Dichloromethane / Hexane
Medium / Non-polar
Similar to EtOAc/Hexane for less polar compounds.
| Acetonitrile | Polar Aprotic | Can be effective for products that are oily or highly soluble in other solvents[7]. |
Protocol 2: Purification by Flash Column Chromatography
This is the primary method for purifying oils or for separating impurities with polarities very similar to the product.
Step-by-Step Methodology:
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal mobile phase (eluent). The goal is to have the product spot (Rf value) around 0.25-0.35 for good separation. A common starting eluent is a mixture of hexane and ethyl acetate[6].
Sample Preparation (Dry Loading):
a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
b. Add silica gel (2-3 times the weight of your crude product) to this solution.
c. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This prevents band broadening during loading[6].
Column Packing:
a. Prepare a slurry of silica gel (typically 50-100 times the weight of the crude material) in the initial, least polar mobile phase.
b. Pack the column with the slurry, ensuring there are no air bubbles or cracks.
Column Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 5% EtOAc in Hexane) and gradually increasing the polarity if necessary (gradient elution).
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Drying & Verification: Dry the resulting solid or oil under high vacuum and verify its purity by NMR, HPLC, and melting point analysis.
Protocol 3: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for determining the final purity of a compound.
Step-by-Step Methodology:
Sample Preparation:
a. Prepare a stock solution of your purified compound in acetonitrile or methanol at ~1 mg/mL.
b. Dilute this stock to a working concentration of ~50 µg/mL using the mobile phase.
c. Filter the working solution through a 0.45 µm syringe filter before injection[6].
Chromatographic Analysis:
a. Set up the HPLC system with the parameters outlined in Table 2.
b. Equilibrate the column with the mobile phase until a stable baseline is achieved.
c. Inject the sample (typically 5-10 µL).
d. Analyze the resulting chromatogram. A pure sample should ideally show a single, sharp peak. Purity is often reported as the area percentage of the main peak.
Table 2: Typical HPLC Method Parameters for Purity Analysis
Parameter
Setting
Rationale
Column
C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Standard for separating moderately polar organic molecules.
Formic acid improves peak shape and is MS-compatible[8].
Gradient
Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to initial conditions.
A gradient ensures elution of both more and less polar impurities.
Flow Rate
1.0 mL/min
Standard analytical flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
| Detection | UV at 254 nm and 280 nm | Pyrrole and phenyl groups have strong UV absorbance at these wavelengths. |
Section 3: Visual Workflows
The following diagrams illustrate the logical flow for purification and troubleshooting.
Purification Decision Workflow
Caption: General workflow for purifying the crude product.
Troubleshooting Logic for Persistent Impurities
Caption: Decision tree for addressing persistent impurities.
References
BenchChem. (2025). Application Note: Chromatographic Purification of Phenyl(1H-pyrrol-3-yl)methanone.
Al-Amiery, A. A., et al. (2021). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane? Discussion. Available at: [Link]
BenchChem. (2025). Pyrazine Carbohydrazide Synthesis: Technical Support Center.
Shawali, A. S., et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 8(11), 733-747. Available at: [Link]
ResearchGate. (2020). How to remove excess pyrrole from a reaction mixture? Discussion. Available at: [Link]
Pocar, D., et al. (1983). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Journal of Heterocyclic Chemistry, 20(2), 439-442. Available at: [Link]
SIELC Technologies. (2018). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. Available at: [Link]
ResearchGate. (2020). How to purify hydrazone? Discussion. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: SOL-PYR-2405
Subject: Troubleshooting dissolution and precipitation issues for lipophilic pyrrole hydrazides.
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The "Brick Dust" Challenge
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide presents a classic "brick dust" solubility profile.[1] Its resistance to dissolution stems from two synergistic molecular features:[1]
High Lattice Energy: The planar pyrrole ring and the two phenyl groups facilitate strong
stacking interactions in the solid state, creating a stable crystal lattice (Melting Point often >170°C).[2]
High Lipophilicity: The N',N'-diphenyl substitution masks the terminal hydrazine, significantly reducing the molecule's polarity compared to unsubstituted carbohydrazides.[1]
Immediate Action: Stop using pure ethanol or methanol for stock solutions >5 mM. Switch to DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) immediately.
Solvent Compatibility Matrix
Use this table to select the correct vehicle for your application.
Solvent System
Solubility Rating
Status
Technical Notes
DMSO
Excellent
✅ Recommended
Primary choice for stock solutions (up to 50-100 mM).[1][2] Disrupts intermolecular H-bonds effectively.[1]
DMF
Good
✅ Alternative
Good for synthesis; less biocompatible than DMSO for cell assays.[1]
Ethanol/Methanol
Poor to Moderate
⚠️ Caution
Only works for low concentrations (<1 mM) or with significant heating.[2] Risk of precipitation upon cooling.[1]
Water/PBS
Insoluble
❌ Avoid
Will precipitate immediately.[1] Requires co-solvents or surfactants.[1]
Acetone
Moderate
⚠️ Volatile
Good for transfer, but rapid evaporation leads to film formation/precipitation.
Corn Oil / PEG300
Moderate
✅ In Vivo
Used for animal formulation (IP/Oral).[2][3] Requires specific blending protocols.[1]
Troubleshooting Guide (Q&A)
Scenario A: Stock Solution Preparation
Q: I tried dissolving 10mg in 1mL of Ethanol, but it stays cloudy even after vortexing. Why?A: The diphenyl groups make this molecule too lipophilic for cold ethanol.[1] The crystal lattice energy is higher than the solvation energy ethanol can provide.[1]
Fix: Evaporate the ethanol (if possible) or spin it down. Redissolve the pellet in 100% DMSO . If you must use ethanol, you will need to heat it to 50°C, but it will likely crash out when it returns to room temperature.
Q: My DMSO stock solution is clear, but it froze in the fridge. Is it ruined?A: No. Pure DMSO freezes at 19°C.[1]
Fix: Thaw it completely at room temperature or in a 37°C water bath. Vortex vigorously after thawing. Cryo-concentration can occur during freezing, creating a concentration gradient.[1] You must re-homogenize the solution to ensure the top layer isn't dilute while the bottom is supersaturated.[1]
Scenario B: Biological Assays (Aqueous Dilution)
Q: When I add my DMSO stock to the cell culture media (RPMI/DMEM), I see a white precipitate instantly.A: This is "shock precipitation."[2] You exceeded the aqueous solubility limit, or the mixing was too slow, allowing local supersaturation.
Fix:
Reduce the Final Concentration: Ensure your final DMSO content is <0.5% and the compound concentration is below its aqueous limit (likely <100 µM).[1][2]
The "Sandwich" Method: Do not add neat DMSO stock directly to 10mL of media. Predilute the stock into a smaller volume of media with rapid vortexing, then add that mixture to the bulk media.
Use a Surfactant: If the assay permits, add 0.05% Tween-80 to the media before adding the compound.[1] This creates micelles that sequester the lipophilic diphenyl tail.[1]
Scenario C: Chemical Synthesis
Q: I'm trying to recrystallize the compound, but it oils out.A: Oiling out happens when the compound separates as a liquid phase before it can crystallize. This is common with diphenyl-hydrazides in mixed solvents.[1]
Fix: You are cooling the solution too fast or adding the anti-solvent (water) too quickly.
Switch solvent systems: Try Ethanol:Water (9:1) instead of adding water to a DMSO solution.
Standard Operating Procedures (SOPs)
SOP-01: Preparation of 50 mM Stock Solution
Purpose: To create a stable, long-term storage solution.
Weighing: Weigh 13.8 mg of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide (MW ≈ 277.32 g/mol ) into a glass vial. Note: Avoid plastic microfuge tubes for long-term storage if possible, as lipophilic compounds can leach into plastic.[1]
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture/HPLC).
Dissolution:
Vortex at max speed for 30 seconds.
If particles remain: Sonicate in a water bath at 40°C for 5 minutes.
Inspection: Hold vial against a light source. The solution must be perfectly clear.
Storage: Aliquot into amber glass vials. Store at -20°C. Desiccate to prevent DMSO from absorbing water (which lowers solubility).[1]
SOP-02: Kinetic Solubility Assessment (The "Cloud Point" Test)
Purpose: To determine the maximum concentration usable in your specific buffer.
Prepare a 96-well clear plate with 190 µL of your assay buffer (e.g., PBS) per well.
Titrate your DMSO stock (e.g., 10 mM, 5 mM, 1 mM, 0.1 mM).[2]
Add 10 µL of each stock to the wells (Final DMSO = 5%).
Result: Any well with OD600 > Background is a "crashed" concentration.[1] Do not use for assays.
Visual Decision Guides
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting the appropriate solvent based on concentration requirements and downstream application.
Figure 2: The "Sandwich" Dilution Mechanism
Caption: To prevent precipitation, avoid adding high-concentration DMSO stock directly to static water. Use an intermediate surfactant step.[1]
References & Validation
The protocols above are grounded in the physicochemical properties of N-substituted pyrrole carbohydrazides.
Synthesis and Physical Properties:
Source: Mote, G. D., et al. (2015).[2] "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives." Der Pharma Chemica.
Relevance: Confirms the high melting point (~180°C+) and use of DMSO for NMR characterization, validating DMSO as the primary solvent.
URL:
Solubility of Analogous Hydrazides:
Source: Jouyban, A., et al. (2011).[2] "Solubility of Carbazochrome in Solvent Mixtures of DMF/DMSO." Journal of Chemical & Engineering Data.
Relevance: Establishes that hydrazide derivatives show preferential solvation in DMSO/DMF over alcohols due to hydrogen bond accepting capabilities.[1]
URL:
In Vivo Formulation (Lipophilic Compounds):
Source: MedChemExpress Technical Support (2025).[2][3] "Dissolution formulation for animal experiments."
Relevance: Validates the use of PEG300/Tween-80 co-solvent systems for lipophilic compounds that fail in pure aqueous buffers.
URL:
Disclaimer: These guidelines are for research use only. Always consult the Safety Data Sheet (SDS) for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide before handling, as pyrrole derivatives may have uncharacterized toxicological properties.[1]
Technical Support Center: Optimizing Pyrrole-2-Carbohydrazide Synthesis
Prepared by the Office of Senior Application Scientist Welcome to the technical support center for the synthesis of pyrrole-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrrole-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction dynamics, enabling you to refine your experimental approach for faster, more efficient synthesis.
Reaction Overview: The Hydrazinolysis of a Pyrrole Ester
The formation of pyrrole-2-carbohydrazide is most commonly achieved through the nucleophilic acyl substitution of a pyrrole-2-carboxylate ester with hydrazine hydrate.[1][2] This reaction, known as hydrazinolysis, involves the attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., ethoxy or methoxy) and the formation of the desired hydrazide.[3]
The general transformation is illustrated below:
Caption: General reaction scheme for pyrrole-2-carbohydrazide formation.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this synthesis?
A1: The most common starting material is an ethyl or methyl ester of pyrrole-2-carboxylic acid (e.g., ethyl 1H-pyrrole-2-carboxylate).[1][3] Methyl and ethyl esters are preferred as they are good leaving groups (methanol and ethanol) and are readily displaced by hydrazine.[3]
Q2: What is the standard solvent and temperature for this reaction?
A2: Alcohols, such as ethanol or methanol, are the most frequently used solvents as they readily dissolve both the ester and hydrazine hydrate.[2][3][4] The reaction is typically run at reflux temperature to ensure a sufficient rate of reaction.[2][4][5]
Q3: How long should the reaction take?
A3: Reaction times can vary significantly, from 45 minutes to 24 hours.[1][6] The optimal time depends on the specific substrate, the concentration of reactants, and the reaction temperature. It is crucial to monitor the reaction's progress to determine the endpoint.[3][4]
Q4: Is a catalyst required for this reaction?
A4: Generally, the reaction between an ester and hydrazine hydrate does not require an external catalyst. Hydrazine itself is a potent nucleophile, and the reaction proceeds efficiently at elevated temperatures (reflux).[5][7] Some procedures may mention a few drops of glacial acetic acid, particularly when synthesizing subsequent derivatives like Schiff bases from the carbohydrazide.[5][7]
Troubleshooting Guide: Optimizing Reaction Time & Yield
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions to optimize your reaction.
Issue 1: The reaction is very slow or appears to be incomplete.
Question: I have been refluxing my pyrrole ester with hydrazine hydrate for several hours, but TLC analysis still shows a significant amount of starting material. How can I speed up the reaction?
Causality & Expert Analysis:
A slow or incomplete reaction is typically due to insufficient activation energy or suboptimal reactant concentrations. The rate of this nucleophilic acyl substitution is dependent on several factors: the nucleophilicity of the hydrazine, the electrophilicity of the ester's carbonyl carbon, and the reaction temperature.
Solutions & Optimization Strategies:
Increase Hydrazine Hydrate Stoichiometry: The reaction rate is dependent on the concentration of the nucleophile. Using a significant excess of hydrazine hydrate (e.g., 5-15 molar equivalents) can dramatically increase the reaction rate by ensuring the ester is constantly in a hydrazine-rich environment.[4][5]
Ensure Anhydrous Conditions (Solvent Quality): While some protocols use 80% hydrazine hydrate in water, the presence of excess water can potentially lead to competitive hydrolysis of the ester back to the carboxylic acid, especially over long reaction times. Using a high-purity, dry solvent like absolute ethanol is recommended.[4]
Verify Reflux Temperature: Ensure your apparatus is achieving and maintaining the true reflux temperature of your chosen solvent (for ethanol, this is ~78°C). An inadequate heating source can lead to a much slower reaction.
Consider the Ester Leaving Group: Methyl and ethyl esters are generally reactive enough.[3] If you are using a bulkier ester (e.g., tert-butyl), steric hindrance may be slowing the nucleophilic attack. If possible, starting with the methyl or ethyl ester is preferable for faster kinetics.
Issue 2: The product yield is low, despite the starting material being consumed.
Question: My TLC analysis shows that the starting ester is gone, but after workup and isolation, my yield of pyrrole-2-carbohydrazide is poor. What could be causing this loss of product?
Causality & Expert Analysis:
Low isolated yield, when the reaction has gone to completion, often points to issues during the workup and isolation phase or the formation of soluble side products. Pyrrole-2-carbohydrazide is a polar molecule, and its solubility can be challenging to manage.
Solutions & Optimization Strategies:
Optimize Product Precipitation: The product often precipitates from the reaction mixture upon cooling.[4] If it doesn't, try placing the reaction flask in an ice bath to reduce the product's solubility.
Solvent Removal: If the product remains soluble in the alcohol solvent even after cooling, remove the solvent under reduced pressure (using a rotary evaporator). The resulting residue can then be triturated with a non-polar solvent (like cold diethyl ether or hexane) to induce precipitation and wash away non-polar impurities.[4]
Workup Procedure: A common procedure involves pouring the cooled reaction mixture into ice-cold water to precipitate the product.[5] The solid can then be collected by filtration and washed with water to remove excess hydrazine hydrate.
Check for Side Reactions: While the reaction is generally clean, prolonged heating in the presence of impurities could lead to degradation. The pyrrole ring itself can be sensitive to highly acidic or oxidative conditions, though this is less common in this specific synthesis.[8] Ensure your starting materials are pure.
Issue 3: TLC analysis shows multiple new spots, indicating side product formation.
Question: My reaction is complete, but the TLC plate shows the desired product spot along with several other unidentified spots. What are these impurities and how can I avoid them?
Causality & Expert Analysis:
The most common side product in hydrazinolysis is the formation of a diacyl hydrazine (a 1,2-diacylhydrazine), where two molecules of the pyrrole ester react with one molecule of hydrazine. This is more likely to occur if the concentration of hydrazine is too low relative to the ester.
Caption: Troubleshooting workflow for pyrrole-2-carbohydrazide synthesis.
Solutions & Optimization Strategies:
Maintain a High Excess of Hydrazine: This is the most effective way to prevent the formation of the diacyl hydrazine byproduct. A large excess of hydrazine ensures that an ester molecule is statistically more likely to react with a fresh hydrazine molecule rather than the already-formed hydrazide.[4]
Control Reaction Temperature and Time: Overheating or unnecessarily long reaction times can sometimes lead to the degradation of the pyrrole ring or other side reactions.[8] Monitor the reaction by TLC and stop heating as soon as the starting ester is consumed.[3]
Purification: If side products do form, the crude product will need to be purified. Recrystallization from a suitable solvent, such as absolute ethanol, is a common and effective method for obtaining pure pyrrole-2-carbohydrazide.[1][2]
Data Summary Table
Parameter
Recommended Condition
Rationale & Impact on Reaction Time
Starting Material
Ethyl or Methyl 1H-pyrrole-2-carboxylate
Smaller alkoxy groups are better leaving groups, leading to faster reaction kinetics.[3]
Hydrazine Stoichiometry
5-15 molar equivalents
Increases the concentration of the nucleophile, significantly accelerating the reaction rate and minimizing side products.[4][5]
Provides the necessary activation energy for the reaction to proceed at an optimal rate.[2][5]
Reaction Time
1-8 hours (Monitor by TLC)
Varies by substrate. Monitoring prevents unnecessarily long reaction times that could lead to degradation.[2][4]
Experimental Protocols
Protocol 1: General Synthesis of 1H-Pyrrole-2-carbohydrazide
This protocol is a self-validating procedure that includes reaction monitoring.
Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 1H-pyrrole-2-carboxylate (1.0 mmol, 1 equiv.).
Reagent Addition: Add absolute ethanol (10-15 mL) to dissolve the ester. To this solution, add hydrazine hydrate (100%) (10.0 mmol, 10 equiv.).
Reaction: Heat the mixture to reflux using a heating mantle. The reaction should be monitored every 30-60 minutes.
Monitoring (Self-Validation): Monitor the reaction's progress using TLC (see Protocol 2). The reaction is complete when the spot corresponding to the starting ester has completely disappeared.
Workup and Isolation: Once complete, allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
Filtration: Collect the resulting white solid by vacuum filtration. Wash the solid with a small amount of cold water to remove excess hydrazine, followed by a wash with cold diethyl ether.
Drying: Dry the purified product under vacuum to obtain 1H-pyrrole-2-carbohydrazide. A typical yield is around 90%.[1]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil. Mark three lanes: "S" for the starting material (ester), "C" for a co-spot, and "R" for the reaction mixture.
Spotting:
In lane "S", spot a dilute solution of the starting pyrrole ester.
In lane "R", carefully take a small aliquot from the reaction mixture with a capillary tube and spot it.
In lane "C", spot both the starting material and the reaction mixture on the same point.
Elution: Develop the plate in a sealed chamber with an appropriate eluent system (e.g., Ethyl Acetate/Hexane 7:3 or Chloroform/Ethanol 10:1.5).[5][7]
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under UV light or by staining with iodine vapor.
Interpretation: The starting ester will be less polar and have a higher Rf value. The product, pyrrole-2-carbohydrazide, is more polar and will have a lower Rf value. The reaction is complete when the spot in lane "R" corresponding to the starting material's Rf is no longer visible.
References
Mote, G. D. et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.
BenchChem (2025). Optimizing the reaction conditions for hydrazinolysis of phenazine esters. BenchChem Technical Support.
Kaur, H. et al. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of ChemTech Research, 8(4), 1825-1830.
Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754.
Kumar, D. et al. (2011). Syntheses and characterization of pyrrole containing hydrazones. Trade Science Inc.
Al-Awadi, N. A. et al. (2001). Reactions of some pyrrole-2,3-diones with hydrazine hydrate and o-phenylenediamine. Journal für praktische Chemie, 343(1), 69-73.
Eyube, M. (2024). Response to "HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER". ResearchGate.
Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library.
Reyes-Calero, A. et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603.
Akkurt, M. et al. (2008). 1H-Pyrrole-2-carbohydrazide. Acta Crystallographica Section E, 64(Pt 10), o2023.
BenchChem (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. BenchChem Technical Support.
De Souza, A. C. et al. (2020). Safe and scalable peptide synthesis using acyl azides in continuous flow. Reaction Chemistry & Engineering, 5(4), 743-749.
Nikolova, S. et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 29(23), 5209.
Adhikary, N. D. et al. (2015). One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes as Sustainable Platform Chemicals. The Journal of Organic Chemistry, 80(15), 7693–7701.
Organic Chemistry Portal. Synthesis of pyrroles.
Wikipedia. Pyrrole.
Al Banna, H. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? ResearchGate.
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides).
BIOSYNCE (2025). What are the challenges in the synthesis and application of pyrrole? BIOSYNCE Blog.
Wikipedia. Knorr pyrrole synthesis.
Titchiner, G. R. et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Catalysts, 12(5), 538.
Shawali, A. S. et al. (2011). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Archiv der Pharmazie, 344(8), 538-545.
Pesciaioli, F. et al. (2014). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Organic Letters, 16(21), 5756–5759.
Helal, C. J. et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1045–1050.
Titchiner, G. R. et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Catalysts, 12(5), 538.
Adhikary, N. D. et al. (2015). One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes as Sustainable Platform Chemicals. The Journal of Organic Chemistry, 80(15), 7693–7701.
BenchChem (2025). Side product formation in the synthesis of 3,4-disubstituted pyrroles. BenchChem Technical Support.
Ghorab, M. M. et al. (2015). Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Journal of Heterocyclic Chemistry, 52(5), 1435-1447.
This guide addresses the stability profile of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide. As a carbohydrazide ligand containing an electron-rich pyrrole ring and a hydrazine moiety, this compound is susceptible to hydrolytic cleavage and oxidative degradation . Users observing unexpected color changes (blue/violet/dark tars) or loss of catalytic efficiency should consult the troubleshooting matrix below.
Degradation Pathways & Mechanistic Insights
The degradation of this ligand proceeds primarily through two mechanisms: hydrolysis of the amide linkage and oxidation of the hydrazine/pyrrole motifs.
The central carbohydrazide linkage (-C(=O)-NH-NPh2) is the structural weak point.[1] Under acidic or basic conditions (often encountered during reaction workup or improper storage), the amide bond hydrolyzes.
1,1-Diphenylhydrazine (released from hydrolysis or formed via radical mechanisms) is highly unstable in air.
Mechanism: Oxidation of the hydrazine leads to the formation of the diphenylamino radical (Ph2N•).
Secondary Products:
1,1,4,4-Tetraphenyl-2-tetrazene: Formed by the dimerization of radicals.[1] This compound is often responsible for blue/violet discoloration in the reaction mixture.
Diphenylamine: The terminal stable product after nitrogen loss.
N-Nitrosodiphenylamine: Formed if trace nitrites/NOx are present.[1]
Pathway C: Pyrrole Ring Instability
The electron-rich pyrrole ring is susceptible to electrophilic attack and oxidation, leading to the formation of dark, insoluble polymeric tars (polypyrroles) or maleimide-type oxidation products upon prolonged exposure to light and air.[1]
Visualizing the Degradation Network
The following diagram illustrates the causal relationships between storage conditions and observed impurities.
Caption: Degradation cascade of N',N'-Diphenyl-1H-pyrrole-2-carbohydrazide showing hydrolytic split and subsequent oxidative pathways.[1]
Troubleshooting Guide & FAQs
Scenario 1: Unexpected Color Changes
Q: My reaction mixture turned a deep blue/violet color before adding the catalyst. Is the ligand compromised?
Diagnosis: This indicates the presence of 1,1,4,4-tetraphenyl-2-tetrazene .[1]
Root Cause: The ligand has likely hydrolyzed to release 1,1-diphenylhydrazine, which subsequently oxidized. This is common if the solvent contained peroxides or was not degassed.
Action: Discard the batch. The presence of tetrazene indicates significant ligand decomposition (loss of stoichiometry). Ensure solvents are anhydrous and degassed (sparged with Ar/N₂).
Scenario 2: Low Yield in Coupling Reactions
Q: The Ullmann coupling yield dropped by 40%. LC-MS shows a large peak at m/z 169. [1]
Diagnosis: The peak at m/z 169 corresponds to Diphenylamine (C₁₂H₁₁N).
Root Cause: Oxidative cleavage of the N-N bond. This renders the ligand inactive as it can no longer chelate copper effectively in the bidentate fashion required for the catalytic cycle.
Action: Check your storage conditions. The ligand must be stored under inert gas at -20°C.[1]
Scenario 3: Impurity Profiling
Q: I see an early eluting peak (RT < 2 min) in Reverse Phase HPLC. What is it?
If purity is 85-95%, use this method to remove degradation products.[1]
Dissolve: Dissolve crude solid in minimal hot Ethanol (60°C).
Filter: Filter hot to remove insoluble polypyrrole tars.
Crystallize: Allow to cool slowly to RT, then to 4°C. The degradation products (Diphenylamine and Pyrrole acid) are more soluble in cold ethanol and will remain in the supernatant.
Wash: Filter crystals and wash with cold Hexane/Ethanol (9:1).
Dry: Vacuum dry < 40°C. Do not use heat without vacuum to avoid thermal degradation.
References
Synthesis and Catalytic Application
Zhang, F., et al. "Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water." Journal of Organic Chemistry. (Discusses the parent ligand system and stability challenges).
(Contextual citation for ligand usage).
Degradation of Pyrrole-2-Carbohydrazides
Mote, G. D., et al. (2015). "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives." Der Pharma Chemica, 7(2), 153-159. (Provides spectral data and stability context for the scaffold).
Oxidation of 1,1-Diphenylhydrazine
National Institutes of Health (NIH) PubChem. "1,1-Diphenylhydrazine - Compound Summary."[1] (Details oxidative conversion to tetrazene and diphenylamine).
Heacock, A. M., & Adams, E. (1974).[4] "Formation and Excretion of Pyrrole-2-Carboxylate in Man." Journal of Clinical Investigation. (Mechanistic details on pyrrole-2-carboxylic acid stability).
Technical Support Center: Recrystallization of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
An authoritative guide for researchers, scientists, and drug development professionals on the purification of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide. This guide provides in-depth technical support for the purificatio...
Author: BenchChem Technical Support Team. Date: February 2026
An authoritative guide for researchers, scientists, and drug development professionals on the purification of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide.
This guide provides in-depth technical support for the purification of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide via recrystallization. We will move beyond basic protocols to address the nuanced challenges and critical decision-making points you may encounter during your experiments. Our focus is on empowering you with the scientific rationale behind each step to ensure reproducible, high-purity results.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal recrystallization solvent?
The cornerstone of a successful recrystallization is choosing a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1] The ideal solvent should also have a boiling point below the melting point of your compound to prevent "oiling out," and it should not react with your compound.
For N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, consider its structure: it possesses a polar carbohydrazide moiety and three non-polar aromatic rings (two phenyl, one pyrrole). This dual nature suggests that solvents of intermediate polarity, or solvent pairs, will be most effective.
Recommended Starting Solvents for Screening:
Alcohols: Ethanol, Methanol, Isopropanol (Propan-2-ol). Ethanol is frequently a good choice for purifying related hydrazide and pyrrole compounds.[2][3]
Ketones: Acetone, Methyl Ethyl Ketone (MEK).
Esters: Ethyl Acetate.
Aprotic Polar Solvents: Acetonitrile. This can be particularly useful if the product tends to be oily.[2]
Solvent Pairs: If no single solvent is ideal, use a solvent pair. Common pairs include Ethanol/Water, DMF/Water, or Ethanol/Ethyl Acetate.[4][5] In this system, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is insoluble) is added dropwise at the boiling point until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the solid and the solution is allowed to cool.
Q2: My compound won't fully dissolve in the hot solvent. What should I do?
This is a common issue that can stem from two primary causes: insufficient solvent or the presence of insoluble impurities.
Add More Solvent: Continue adding small portions of the boiling solvent to your flask until the compound dissolves.[6] Be patient, as some compounds dissolve slowly.[6]
Check for Insoluble Impurities: If a significant amount of solvent has been added and a solid material remains, it is likely an insoluble impurity. Do not add an excessive amount of solvent to try and dissolve it, as this will drastically reduce your final yield. Instead, the next step is to perform a hot gravity filtration to remove the impurity before allowing the solution to cool.[6]
Q3: The solution has cooled, but no crystals have formed. What is the problem?
This phenomenon is known as supersaturation, where the concentration of the dissolved compound exceeds its normal saturation point.[6] This can be resolved by inducing nucleation, the initial process of crystal formation.
Scratch the Flask: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. This provides a template for further crystallization.
Drastic Cooling: If the above methods fail, try cooling the solution in an ice-water bath or, for low-freezing point solvents, a dry ice/acetone bath.[6] Note that rapid cooling may lead to smaller, less pure crystals.
Q4: My product has "oiled out" instead of crystallizing. How do I fix this?
"Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated.
Re-heat and Add More Solvent: Heat the solution back to its boiling point to redissolve the oil. Add more of the same solvent to make the solution more dilute, then allow it to cool slowly.
Change Solvents: The chosen solvent may be inappropriate. Select a solvent with a lower boiling point.
Lower the Cooling Temperature: Induce crystallization at a temperature below the melting point of your compound.
Troubleshooting Guide
This table provides a quick reference for common problems and their corresponding solutions, grounded in established chemical principles.
Problem Observed
Potential Cause(s)
Recommended Solution(s)
Very Low or No Yield
1. Too much solvent was used during dissolution. 2. Premature crystallization during hot filtration. 3. Incomplete precipitation upon cooling.
1. Evaporate some of the solvent by gently heating and re-cool. 2. Pre-heat the funnel and receiving flask; use a fluted filter paper for speed. 3. Cool the flask in an ice bath for a longer duration.
Colored Crystals
Presence of soluble, colored impurities.
Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[1]
Crystals Form Too Quickly
The solution was cooled too rapidly.
Re-heat the solution to redissolve the crystals and allow it to cool to room temperature slowly and undisturbed before moving to an ice bath. Slower cooling promotes the formation of larger, purer crystals.
Compound Crashes Out of Solution
The chosen solvent is too non-polar, or the "poor" solvent in a pair was added too quickly.
Re-heat to redissolve. If using a solvent pair, add the anti-solvent more slowly while maintaining the boiling temperature. Consider a more polar single solvent.
Visualizing the Process
Decision Tree for Solvent Selection
This diagram outlines the logical steps for experimentally determining a suitable recrystallization solvent.
Caption: A logical flowchart for selecting an appropriate recrystallization solvent.
Standard Recrystallization Workflow
This diagram illustrates the standard, step-by-step procedure for purification.
Caption: The standard experimental workflow for recrystallization.
Detailed Experimental Protocol
This protocol provides a self-validating methodology for the recrystallization of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide.
Short-stemmed funnel and fluted filter paper (if needed for hot filtration)
Büchner funnel, filter flask, and vacuum source
Watch glass
Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, bring the chosen solvent to a gentle boil. Add the hot solvent to the solid in small portions, swirling and heating the mixture after each addition, until the solid just dissolves.[1][6] Avoid adding a large excess of solvent to maximize yield.
Decolorization & Hot Filtration (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes. To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration into a pre-heated Erlenmeyer flask. This step is crucial for removing impurities that are insoluble in the hot solvent.[6]
Crystallization: Cover the flask containing the hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, high-purity crystals. Once at room temperature, place the flask in an ice-water bath to maximize the precipitation of the compound.
Isolation: Collect the crystals by suction filtration using a Büchner funnel and a filter flask.[6]
Washing: While the crystals are still in the funnel with the vacuum applied, wash them with a small amount of ice-cold recrystallization solvent. This removes any soluble impurities adhering to the crystal surfaces.
Drying: Allow air to be pulled through the crystals for several minutes to help them dry. Then, transfer the purified crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.
References
Recrystalliz
How to purify hydrazone?
Recrystalliz
1H-Pyrrole-2-carbohydrazide - PMC - NIH.
Synthesis and Biological Evaluation of Some Novel Pyrrole Deriv
Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines - ACG Public
Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives - International Journal of Chemical and Biological Sciences.
overcoming steric hindrance in N',N'-diphenyl-1H-pyrrole-2-carbohydrazide synthesis
Welcome to the technical support center for the synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with this synthesis, particularly the significant steric hindrance posed by the diphenylhydrazine moiety. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to help you achieve optimal results in your research.
Introduction: The Challenge of Steric Hindrance
The synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide presents a classic chemical challenge: the formation of an amide (or, more specifically, a hydrazide) bond involving a sterically demanding nucleophile. The two phenyl groups on the terminal nitrogen of 1,1-diphenylhydrazine create a congested environment around the nucleophilic nitrogen atom. This steric bulk significantly slows down the rate of nucleophilic attack on an activated carboxylic acid derivative, often leading to low yields, incomplete reactions, or the prevalence of side reactions.[1]
This guide provides strategies to overcome these steric obstacles through the careful selection of starting materials, activating agents, and reaction conditions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Product
Q: I am attempting to synthesize N',N'-diphenyl-1H-pyrrole-2-carbohydrazide by reacting pyrrole-2-carbonyl chloride with 1,1-diphenylhydrazine, but I am getting very low yields or only recovering my starting materials. What is going wrong?
A: This is a common issue stemming directly from steric hindrance. The bulky diphenylhydrazine is a poor nucleophile, and its reaction with an activated pyrrole-2-carboxylic acid derivative is likely to be slow and inefficient under standard conditions. Here are the primary causes and potential solutions:
Inadequate Activation of the Carboxylic Acid: The acyl chloride might not be reactive enough to overcome the steric barrier.
Solution 1: Use a More Reactive Acyl Halide. Convert the pyrrole-2-carboxylic acid to its acyl fluoride. Acyl fluorides are more reactive than acyl chlorides and have been shown to be effective in the coupling of sterically hindered substrates.[2][3] This can be achieved using reagents like cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST).
Solution 2: Employ High-Performance Coupling Reagents. Standard peptide coupling reagents may fail. Switch to more potent activating agents known to be effective for hindered couplings.[4] Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are excellent choices.[5][6] These reagents form highly activated esters in situ that can react more readily with the hindered hydrazine.
Unfavorable Reaction Conditions: Temperature and solvent can play a critical role.
Solution: Optimize Temperature and Solvent. Reactions involving sterically hindered components often require elevated temperatures to provide the necessary activation energy.[2] Consider switching to a higher-boiling-point, non-protic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and increasing the reaction temperature. Monitor the reaction for potential degradation of starting materials at higher temperatures.
Competitive Side Reactions: If using a coupling reagent with a base like triethylamine or diisopropylethylamine (DIPEA), the base itself can be sterically hindered, affecting its ability to deprotonate the hydrazine or neutralize acids formed during the reaction.
Solution: Use a Non-Hindered Base or a Proton Sponge. If a base is required, consider using a less bulky one, or a proton sponge like 1,8-bis(dimethylamino)naphthalene to sequester protons without interfering with the reaction.
Problem 2: The Reaction Stalls and Does Not Go to Completion
Q: My reaction starts, and I can see some product forming via TLC or LC-MS, but it never consumes all of the starting material, even after extended reaction times. How can I drive the reaction to completion?
A: A stalled reaction is another indicator that the activation energy barrier for the sterically hindered coupling is not being consistently overcome.
Cause: Reversible or Slow Reaction Kinetics. The energy of the transition state for the nucleophilic attack is high due to steric clash.
Solution 1: Increase Reagent Equivalents. While not always ideal from an atom economy perspective, using a moderate excess (1.5 to 2.0 equivalents) of the more accessible reagent, in this case, the activated pyrrole-2-carboxylic acid, can help drive the equilibrium towards the product.
Solution 2: In Situ Activation and Elevated Temperature. A protocol involving the in situ formation of an acyl fluoride or the use of HATU at an elevated temperature (e.g., 40-60 °C) can be highly effective.[2] This ensures a continuous supply of the highly reactive intermediate to push the reaction forward.
Problem 3: Formation of Impurities and Difficult Purification
Q: My reaction produces the desired product, but it is contaminated with several byproducts, making purification by chromatography difficult. What are these impurities, and how can I avoid them?
A: Impurities can arise from side reactions of the activated carboxylic acid or degradation of the starting materials.
Potential Impurity 1: Symmetrical Anhydride of Pyrrole-2-carboxylic Acid. This can form if the activated intermediate reacts with another molecule of pyrrole-2-carboxylic acid before the hindered hydrazine can attack.
Prevention: Ensure slow addition of the coupling reagent to a solution containing both the carboxylic acid and the hydrazine. This keeps the concentration of the activated intermediate low, favoring the intermolecular reaction with the hydrazine.
Potential Impurity 2: Unreacted Starting Materials. As discussed, incomplete reactions are a major issue.[7]
Prevention: Employ the strategies outlined in Problem 1 and 2 to improve reaction efficiency.
Purification Strategy:
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, potentially avoiding the need for chromatography.[7] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
Logical Troubleshooting Workflow
Below is a DOT language script for a troubleshooting workflow diagram.
Caption: Troubleshooting workflow for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I synthesize this compound by first making the methyl or ethyl ester of pyrrole-2-carboxylic acid and then reacting it with 1,1-diphenylhydrazine?
A1: This is a common strategy for synthesizing less hindered carbohydrazides.[8][9] However, for this specific target, it is unlikely to be successful. The direct hydrazinolysis of an unactivated ester with a sterically hindered hydrazine like 1,1-diphenylhydrazine would be extremely slow and require harsh conditions (high temperatures for extended periods), which could lead to decomposition. The direct coupling of the carboxylic acid using a potent activating agent is a much more viable approach.
Q2: What is the best coupling reagent for this synthesis?
A2: While several reagents could work, HATU is often considered one of the most effective for sterically hindered couplings.[4][5] Its high reactivity is attributed to the formation of a highly reactive OAt-active ester, and the HOAt byproduct can catalyze the reaction.[5] PyBOP is another excellent, though slightly less reactive, alternative.[5][6] Carbodiimide reagents like DCC or EDC are generally not recommended for such a challenging coupling unless used with an additive like HOAt, and even then, they may be less effective than HATU or PyBOP.[10]
Q3: What are the recommended starting materials and stoichiometry?
A3: You will need:
Pyrrole-2-carboxylic acid (1.0 eq)
1,1-Diphenylhydrazine (1.0 - 1.2 eq)
A coupling reagent (e.g., HATU) (1.1 - 1.3 eq)
A non-nucleophilic base (e.g., DIPEA) (2.0 - 3.0 eq)
Anhydrous aprotic solvent (e.g., DMF)
Using a slight excess of the hydrazine and coupling reagent can help drive the reaction to completion. The base is crucial for neutralizing the hexafluorophosphate salt of HATU and the carboxylic acid.
Q4: How should I monitor the reaction progress?
A4: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the best methods. Use a suitable solvent system for TLC (e.g., 30-50% ethyl acetate in hexanes) and visualize with a UV lamp. For HPLC, a C18 column with a water/acetonitrile gradient is a good starting point. Comparing the reaction mixture to spots/peaks of your starting materials will show the formation of the new, typically less polar, product spot.
Reaction Mechanism Overview
The general mechanism for a HATU-mediated coupling is illustrated below. The key is the formation of a highly reactive acyl-OAt ester, which is susceptible to nucleophilic attack by the sterically hindered 1,1-diphenylhydrazine.
Caption: Simplified mechanism for HATU-mediated carbohydrazide synthesis.
Recommended Experimental Protocol
This protocol is a robust starting point for the synthesis, incorporating best practices for overcoming steric hindrance.
Synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide using HATU
Reagent
M.W.
Amount
Moles
Equivalents
Pyrrole-2-carboxylic acid
111.10
500 mg
4.50
1.0
1,1-Diphenylhydrazine
184.24
829 mg
4.50
1.0
HATU
380.23
1.88 g
4.95
1.1
DIPEA
129.24
2.33 mL
13.5
3.0
Anhydrous DMF
-
20 mL
-
-
Procedure:
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add pyrrole-2-carboxylic acid (500 mg, 4.50 mmol) and 1,1-diphenylhydrazine (829 mg, 4.50 mmol).
Dissolution: Add anhydrous DMF (20 mL) and stir the mixture until all solids are dissolved.
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.33 mL, 13.5 mmol) to the solution.
Coupling Reagent Addition: In a separate vial, dissolve HATU (1.88 g, 4.95 mmol) in a minimal amount of anhydrous DMF (approx. 5 mL). Add this solution dropwise to the reaction mixture at room temperature over 5 minutes.
Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to 50 °C.
Monitoring: Monitor the progress of the reaction by TLC or LC-MS every 2-4 hours until the pyrrole-2-carboxylic acid is consumed (typically 12-24 hours).
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.
Extraction: Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol).
References
Benchchem. (2025). Pyrazine Carbohydrazide Synthesis: Technical Support Center.
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 394-398.
Nakajima, N., et al. (2008). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Journal of the American Chemical Society, 130(42), 14096–14098.
Umemoto, T., & Singh, R. P. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(13), 4817-4820.
Pace, V., & Holzer, W. (2013).
Asian Journal of Green Chemistry. (2020). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 4(3), 267-284.
Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.
Boc Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
Altman, R. A., & Buchwald, S. L. (2007). Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. Organic Letters, 9(19), 3793–3796.
Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 105-123.
ChemicalBook. (2019). Synthesis of carbohydrazide.
Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754.
Google Patents. (2017). CN106674059A - Synthesis method of carbohydrazide.
Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins. Synfacts, 18(11), 1185.
Herath, A. K., & Lovely, C. J. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(5), 981-1003.
Google Patents. (1984). EP0103400B1 - Process for making carbohydrazide.
Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-603.
troubleshooting low purity in pyrrole carbohydrazide derivatives
Welcome to the Technical Support Center for the synthesis and purification of pyrrole carbohydrazide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encount...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis and purification of pyrrole carbohydrazide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of heterocyclic compounds. We will explore common issues, from incomplete reactions to stubborn impurities, and provide robust, field-proven solutions.
Troubleshooting Guide: Diagnosing and Resolving Low Purity
Low purity is a frequent challenge that can stem from issues in the reaction setup, execution, or work-up and purification stages. This section breaks down the most common problems in a diagnostic format.
Problem 1: Significant Amount of Unreacted Pyrrole Ester Detected Post-Reaction
You've completed the hydrazinolysis of your pyrrole-2-carboxylate ester, but TLC, HPLC, or NMR analysis shows a substantial peak corresponding to your starting material.
Why It Happens (Causality):
The conversion of a methyl or ethyl ester to a carbohydrazide via hydrazinolysis is a nucleophilic acyl substitution. The reaction rate and completion are highly dependent on several factors:
Insufficient Activation Energy: The reaction may be too slow at room temperature, especially if the pyrrole ring contains electron-withdrawing groups that decrease the electrophilicity of the carbonyl carbon.
Reagent Stoichiometry and Quality: Using an insufficient excess of hydrazine hydrate or employing a reagent that has degraded (often by absorbing water and CO₂ from the air) can lead to an incomplete reaction.
Steric Hindrance: Bulky substituents near the ester group can impede the approach of the hydrazine nucleophile.
Diagnostic & Strategic Solutions:
Diagnostic Observation
Probable Cause
Recommended Solution
Starting material spot/peak is the major component after the standard reaction time.
Low reaction temperature or insufficient time.
Increase Reaction Temperature: Refluxing the reaction mixture is a common strategy. A typical starting point is heating the mixture of the pyrrole ester and hydrazine hydrate to 70-80°C.[1]
Reaction stalls, leaving a mix of starting material and product.
Poor quality or insufficient amount of hydrazine hydrate.
Use Excess & Fresh Reagent: Employ a larger excess of fresh, high-purity hydrazine hydrate (e.g., 5-10 equivalents). Refluxing for a set period (e.g., 15 minutes to 3 hours) is often effective.[2]
Reaction proceeds very slowly, even with heat and excess reagent.
Solvent incompatibility or steric hindrance.
Solvent Optimization: While the reaction is often run neat, using a high-boiling point alcohol like ethanol or n-butanol can improve solubility and facilitate a more homogeneous reaction environment.[3][4]
dot
Caption: Troubleshooting workflow for low purity issues.
Problem 2: Formation of Unexpected Side Products
Your analysis reveals the presence of impurities other than starting materials, potentially with higher molecular weights or altered retention times.
Why It Happens (Causality):
Dimerization/Oligomerization: The pyrrole ring itself can be sensitive to acidic or oxidative conditions, potentially leading to polymerization or the formation of colored byproducts.[5]
Diacyl Hydrazide Formation: If the reaction conditions are not carefully controlled, a molecule of hydrazine can react with two molecules of the pyrrole ester, forming a symmetrical diacyl hydrazide, which can be a difficult impurity to remove.
Ring Opening or Degradation: Pyrroles can be unstable under harsh conditions (e.g., strong acids, high temperatures for prolonged periods), leading to ring-opened products or a complex mixture.[5]
Diagnostic & Strategic Solutions:
Potential Side Product
Identification Method
Preventative Measure & Protocol
Diacyl Hydrazide
LC-MS (Expected M+R-H₂O)
Control Stoichiometry: Use a significant excess of hydrazine hydrate to favor the formation of the desired carbohydrazide. Add the pyrrole ester dropwise to the heated hydrazine hydrate.
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize oxidation, especially if the pyrrole derivative is electron-rich.
Products from Ring Expansion
LC-MS (mass corresponding to pyridine derivative)
Avoid Strong Bases: Ring expansion to a pyridine can occur with bases like sodium ethoxide.[6] Ensure that the reaction conditions remain neutral or are only mildly basic from the hydrazine.
Experimental Protocols
Protocol 1: Optimized Hydrazinolysis of Ethyl 1H-Pyrrole-2-Carboxylate
This protocol is adapted from established methodologies and is designed to maximize yield and purity.[1]
Setup: In a flame-dried round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add hydrazine hydrate (80% in water, ~10 equivalents).
Inert Atmosphere: Flush the system with nitrogen or argon for 5-10 minutes.
Reagent Addition: Add the ethyl 1H-pyrrole-2-carboxylate (1 equivalent) to the flask.
Reaction: Heat the mixture to 70-80°C and monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate/n-hexane).[2] The reaction is typically complete within 45-90 minutes.
Work-up: Cool the reaction mixture to room temperature. A precipitate of the carbohydrazide should form.
Isolation: Filter the solid product, wash it with cold diethyl ether or water to remove excess hydrazine, and dry it under vacuum.
Purification: If necessary, recrystallize the crude product from a suitable solvent such as absolute ethanol.
Protocol 2: Purity Assessment by RP-HPLC
A robust analytical method is crucial for confirming the purity of the final product.[7][8]
Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both often containing 0.1% formic acid or TFA, is typically effective.
Example Gradient: Start at 80:20 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 5 minutes.
Flow Rate: 1.0 mL/min.
Detection: Monitor at a wavelength where the pyrrole chromophore absorbs, typically around 254 nm or 280 nm.
Analysis: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks. A purity level of >95% is often required for biological screening.[8]
Frequently Asked Questions (FAQs)
Q1: My final product is an oil that won't crystallize. How can I purify it?A: This is a common issue. First, ensure all solvent is removed under high vacuum. If it remains an oil, column chromatography is the preferred method. Use a silica gel column and a gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate. If chromatography fails, consider converting the carbohydrazide to a salt (e.g., hydrochloride salt by treating with HCl in ether), which is often a crystalline solid that can be filtered and purified. The free base can then be regenerated.
Q2: How can I effectively remove residual hydrazine hydrate from my product?A: Hydrazine is toxic and must be removed. After filtration, washing the product with water is effective as hydrazine hydrate is highly water-soluble. Another method is to dissolve the crude product in a suitable organic solvent and wash it with a saturated brine solution. For stubborn cases, azeotropic distillation with a solvent like toluene can be used to remove the last traces of water and hydrazine.
Q3: The color of my product darkens upon storage. What causes this and how can I prevent it?A: Pyrrole and its derivatives can be sensitive to air and light, leading to oxidation and the formation of colored impurities.[5] For long-term stability, store the purified compound in a sealed vial under an inert atmosphere (argon or nitrogen), protect it from light by using an amber vial or wrapping it in foil, and store it at a low temperature (e.g., -20°C).
Q4: What is the best way to monitor the reaction to avoid incomplete conversion or side product formation?A: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.[9] Spot the reaction mixture alongside your starting materials on a silica plate. A good solvent system will show a clear separation between the starting ester (less polar) and the product carbohydrazide (more polar). The reaction is complete when the starting material spot is no longer visible. For more complex reactions, taking aliquots for quick LC-MS analysis provides definitive information on product formation and the emergence of any side products.
References
Mote, G. D. et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available at: [Link]
Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754. Available at: [Link]
CABI Digital Library (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Available at: [Link]
Dimitrova, V. et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 29(1), 235. Available at: [Link]
Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. ResearchGate. Available at: [Link]
Google Patents (1994). EP0608688A1 - Process for the purification of crude pyrroles.
Google Patents (1996). US5502213A - Purification of crude pyrroles.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]
Biosynce. (2025). What are the challenges in the synthesis and application of pyrrole? Available at: [Link]
Scribd. (n.d.). Synthesis and Bilogical Evaluation of Pyrrole and Derivatives. Available at: [Link]
Liu, Y. et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1054390. Available at: [Link]
Wang, Y. et al. (2012). 1H-Pyrrole-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o188. Available at: [Link]
stability of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide in aqueous solution
This technical support guide is intended for researchers, scientists, and drug development professionals working with N',N'-diphenyl-1H-pyrrole-2-carbohydrazide. It provides essential information on the stability of this...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is intended for researchers, scientists, and drug development professionals working with N',N'-diphenyl-1H-pyrrole-2-carbohydrazide. It provides essential information on the stability of this compound in aqueous solutions, offering troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments. The guidance herein is synthesized from established principles of organic chemistry and data from related chemical structures, as direct stability studies on this specific molecule are not extensively published.
Introduction to the Stability of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide incorporates three key chemical moieties: a pyrrole ring, a carbohydrazide linker, and two phenyl groups. The stability of the entire molecule in an aqueous environment is dictated by the individual and collective properties of these components. The primary degradation pathway of concern is hydrolysis of the hydrazide bond, which is susceptible to both acid and base catalysis. Additionally, the pyrrole ring itself can be sensitive to strong acidic conditions and photodegradation. This guide will walk you through the potential stability challenges and how to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with N',N'-diphenyl-1H-pyrrole-2-carbohydrazide in aqueous solutions?
A1: The principal stability issue is the hydrolysis of the carbohydrazide bond. Hydrazides can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions, to yield the corresponding carboxylic acid (1H-pyrrole-2-carboxylic acid) and diphenylhydrazine.[1][2] The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.
Q2: What is the expected pH stability profile for this compound?
A2: While specific data for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is unavailable, related hydrazide and pyrrole compounds generally exhibit the greatest stability in neutral to slightly acidic pH ranges (approximately pH 5-7).[2][3] Strongly acidic conditions (pH < 4) are known to accelerate the hydrolysis of both hydrazides and some pyrrole derivatives.[1][4] Strongly basic conditions (pH > 9) can also promote hydrolysis. It is crucial to determine the optimal pH for your specific application through preliminary stability studies.
Q3: How should I prepare and store aqueous stock solutions of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide?
A3: For maximum stability, it is recommended to prepare stock solutions in a buffer with a pH between 5 and 7. Due to the aromatic nature of the compound, solubility in purely aqueous solutions may be limited. A co-solvent such as DMSO or ethanol may be necessary to initially dissolve the compound before further dilution in your aqueous buffer. Stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare fresh working solutions daily and avoid repeated freeze-thaw cycles.
Q4: Is N',N'-diphenyl-1H-pyrrole-2-carbohydrazide sensitive to light?
A4: Yes, compounds containing a pyrrole ring can be susceptible to photodegradation.[5] It is recommended to protect solutions containing N',N'-diphenyl-1H-pyrrole-2-carbohydrazide from light by using amber vials or by wrapping containers in aluminum foil. Experiments should be conducted under subdued lighting conditions whenever possible.
Q5: Are there any other degradation pathways I should be aware of?
A5: Besides hydrolysis and photodegradation, oxidation is another potential degradation pathway, particularly if the experimental conditions involve oxidizing agents or exposure to air over extended periods at elevated temperatures. The pyrrole ring and the hydrazide moiety can both be susceptible to oxidation.
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues you may encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected results over time.
This is often the first indication of compound instability in your experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Protocol: Forced Degradation Study
A forced degradation study is a systematic way to assess the stability of your compound under various stress conditions.[6][7] This will help you identify the primary degradation pathways and establish appropriate handling and storage conditions.
Materials:
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
Buffers: pH 3, 5, 7, and 9
3% Hydrogen peroxide (for oxidative stress)
HPLC system with a suitable column (e.g., C18) and detector (UV-Vis)
Light source (for photostability testing)
Temperature-controlled incubator or water bath
Procedure:
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in an appropriate organic solvent (e.g., DMSO).
Stress Conditions:
Hydrolysis: Dilute the stock solution into buffers of pH 3, 5, 7, and 9. Incubate samples at a controlled temperature (e.g., 40°C) and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).
Oxidation: Dilute the stock solution in a neutral buffer (pH 7) containing 3% hydrogen peroxide. Incubate at room temperature and analyze at the same time points.
Photostability: Expose a solution of the compound in a neutral buffer to a light source (e.g., a UV lamp or a photostability chamber) and analyze at regular intervals. A dark control sample should be run in parallel.
Thermal Stress: Incubate a solid sample of the compound at an elevated temperature (e.g., 60°C) and analyze at different time points.
Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect the formation of degradation products. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.
Data Interpretation:
Stress Condition
Expected Outcome if Unstable
Primary Degradation Product(s)
Acidic pH (e.g., pH 3)
Decrease in parent peak, appearance of new peaks
1H-pyrrole-2-carboxylic acid, Diphenylhydrazine
Basic pH (e.g., pH 9)
Decrease in parent peak, appearance of new peaks
1H-pyrrole-2-carboxylic acid, Diphenylhydrazine
Oxidative (H₂O₂)
Decrease in parent peak, appearance of new peaks
Oxidized derivatives of the pyrrole ring and/or hydrazide
Photolytic
Decrease in parent peak, appearance of new peaks
Photodegradation products of the pyrrole ring
Thermal
Potential decomposition
Various thermal degradants
Issue 2: Poor solubility in aqueous media.
The aromatic nature of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide can lead to solubility challenges.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility.
Protocol for Optimizing Solubility:
Co-solvent Screening: Prepare a high-concentration stock solution in various water-miscible organic solvents (e.g., DMSO, ethanol, acetonitrile, DMF).
Titration: Add your aqueous buffer dropwise to a small aliquot of the stock solution, observing for any precipitation. This will help determine the maximum tolerable aqueous content.
pH Adjustment: Prepare small-scale test solutions in a range of buffers (e.g., pH 5, 6, 7, 8, 9) to see if solubility is pH-dependent. The ionization state of the pyrrole nitrogen and the hydrazide moiety can influence solubility.
Sonication: Gentle sonication can aid in the dissolution of the compound.
Warming: Gentle warming of the solution may improve solubility, but be mindful of potential thermal degradation.
By systematically addressing these potential issues, you can enhance the reliability and accuracy of your experiments involving N',N'-diphenyl-1H-pyrrole-2-carbohydrazide.
References
Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(9), 1613-1621.
ResearchGate. (n.d.). Proposed mechanism of acid hydrolysis of hydrazones studied[8]. Retrieved from
ACS Publications. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis.
Kayser, K. J., & Wolkenberg, S. E. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.
MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
ResearchGate. (2025). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
McNeill, K. (2019). Exploring the photodegradation of pyrroles.
Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
Techno Bytes. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
handling moisture sensitivity of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide precursors
< Technical Support Center: N',N'-diphenyl-1H-pyrrole-2-carbohydrazide Synthesis Introduction The synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is a critical process in the development of various pharmacologica...
Author: BenchChem Technical Support Team. Date: February 2026
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Technical Support Center: N',N'-diphenyl-1H-pyrrole-2-carbohydrazide Synthesis
Introduction
The synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is a critical process in the development of various pharmacologically active molecules.[1] A common synthetic route involves the reaction between a pyrrole-2-carboxylic acid derivative (such as an ester or acyl chloride) and 1,1-diphenylhydrazine. Success in this synthesis is highly dependent on the rigorous exclusion of moisture. The precursors, particularly activated pyrrole species and the hydrazide itself, are susceptible to hydrolysis, which can lead to low yields, impurity formation, and complex purification challenges.[2]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing moisture-related issues during the synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide and its precursors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions regarding moisture sensitivity in the synthesis.
Q1: My reaction yield is consistently low. Could moisture be the culprit?
A1: Absolutely. Low yields are a primary symptom of moisture contamination.[3] Water can hydrolyze highly reactive precursors like pyrrole-2-carbonyl chloride back to the less reactive carboxylic acid.[2] It can also affect the nucleophilicity of the 1,1-diphenylhydrazine. A thorough review of your anhydrous technique is the first step in troubleshooting.
Q2: What are the visible signs of moisture contamination in my reaction?
A2: While water is often invisible, its effects may not be. Signs include:
Precipitation of unexpected solids: 1,1-diphenylhydrazine hydrochloride, if formed from a reaction with HCl generated during hydrolysis, may crash out of certain organic solvents.
Phase separation: An immiscible water layer may become visible, especially after cooling.
"Clumping" of drying agents: Finely powdered anhydrous salts like magnesium sulfate or sodium sulfate will clump together upon absorbing water, indicating a wet solvent.[4]
Q3: Which precursor is the most sensitive to moisture?
A3: If you are using an acyl chloride intermediate, such as pyrrole-2-carbonyl chloride , this will be the most moisture-sensitive species. Acyl chlorides react rapidly with water to form the corresponding carboxylic acid, rendering them inactive for the desired hydrazinolysis reaction.[2][5] While esters are more stable, they can still hydrolyze under acidic or basic conditions, especially with prolonged heating.[6]
Q4: How can I confirm if my solvent is truly dry?
A4: While chemical indicators like sodium benzophenone ketyl for THF provide a visual cue (a deep blue/purple color indicates dryness), this is not applicable to all solvents.[7] The most reliable method for quantitative measurement of trace water is Karl Fischer titration.[8][9] For routine checks, using freshly opened anhydrous solvents from a reputable supplier or solvents dispensed from a dedicated solvent purification system is a trusted practice.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, scenario-based troubleshooting for persistent issues.
Scenario 1: Low or No Product Formation with High Recovery of Starting Materials
Problem: After the reaction and workup, analysis (TLC, NMR) shows primarily unreacted pyrrole starting material (ester or acid) and/or 1,1-diphenylhydrazine.
Causality Analysis: This outcome strongly suggests that the coupling reaction did not initiate or proceed efficiently. The most probable cause is the deactivation of a key reagent by moisture.
Hydrolysis of Pyrrole-2-carbonyl Chloride: If using the acyl chloride route, even trace atmospheric moisture can rapidly convert it to pyrrole-2-carboxylic acid. The carboxylic acid is not reactive enough to couple with the hydrazine under typical, neutral conditions.
Protonation of 1,1-Diphenylhydrazine: 1,1-Diphenylhydrazine is basic. If water is present along with an acid catalyst or acidic byproduct (like HCl from the acyl chloride reaction), the hydrazine can be protonated. The resulting hydrazinium salt is not nucleophilic and will not attack the carbonyl carbon.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Scenario 2: Formation of a Polar, Insoluble Byproduct
Problem: An unknown, highly polar (baseline on TLC) and insoluble white/off-white solid precipitates during the reaction or workup.
Causality Analysis: This often points to the formation of salts or degradation products.
Hydrazinium Salt Formation: As mentioned, if an acid is present (e.g., HCl byproduct from using oxalyl chloride or thionyl chloride to make the acyl chloride[10]), it will react with the basic 1,1-diphenylhydrazine to form 1,1-diphenylhydrazinium chloride, which has low solubility in many organic solvents.
Pyrrole Polymerization: Pyrroles are susceptible to polymerization under strongly acidic conditions.[11][12] If significant hydrolysis of an acyl chloride precursor occurs, generating HCl in situ, it can catalyze the formation of insoluble polypyrrolic tars, especially upon heating.
Solutions & Preventative Measures:
Include a Non-Nucleophilic Base: When using an acyl chloride, add a hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture. This base will act as an acid scavenger, neutralizing the HCl byproduct as it's formed and preventing the protonation of your 1,1-diphenylhydrazine nucleophile.
Reverse Addition: Add the acyl chloride solution slowly to a solution of 1,1-diphenylhydrazine and the scavenger base. This ensures the acid byproduct is neutralized immediately and never builds up to a high concentration.
Maintain Low Temperatures: Run the reaction at 0 °C or below to minimize the rate of potential side reactions, including polymerization.
Part 3: Best Practices & Experimental Protocols
Adherence to strict anhydrous techniques is paramount. The following protocol outlines the synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide from ethyl 1H-pyrrole-2-carboxylate, a common and relatively stable precursor.[13]
Table 1: Recommended Drying Agents for Common Solvents
Solvent
Primary Drying Agent
Storage
Notes
Tetrahydrofuran (THF)
Sodium/Benzophenone Ketyl
Sodium Wire
The ketyl provides a visual indicator of dryness (deep blue).[7]
Dichloromethane (DCM)
Calcium Hydride (CaH₂)
4Å Molecular Sieves
Distill from CaH₂. Avoid basic drying agents if substrate is acid-sensitive.[7]
Caption: Step-by-step workflow for anhydrous hydrazide synthesis.
Step-by-Step Procedure:
Glassware Preparation: All glassware (reaction flask, condenser, addition funnel) must be oven-dried at a minimum of 120°C for at least 4 hours, or flame-dried under vacuum immediately before use.[16][17] Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of dry inert gas (argon is preferred for its density, but nitrogen is also common).[18]
Reagent Charging: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add ethyl 1H-pyrrole-2-carboxylate (1.0 eq) and 1,1-diphenylhydrazine (1.1 eq).
Inert Atmosphere: Seal the flask with a septum and purge the vessel by applying a vacuum and backfilling with inert gas. Repeat this cycle three times to ensure the removal of all atmospheric air and moisture.[18]
Solvent Addition: Add anhydrous toluene (approx. 0.2 M concentration) via a dry syringe or cannula.
Reaction: Heat the reaction mixture to reflux (approx. 110°C for toluene) under a positive pressure of inert gas (a balloon or bubbler setup is sufficient).
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC). The reaction is complete when the limiting reagent (typically the ester) is consumed.
Workup and Purification:
Allow the reaction to cool to room temperature.
Reduce the solvent volume under reduced pressure.
The product may precipitate upon cooling or concentration. If not, trituration with a non-polar solvent like hexanes may induce precipitation.
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol or diethyl ether to remove residual impurities, and dry under high vacuum.[13]
References
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Retrieved from [Link]
Sun, H., & DiMagno, S. G. (2007). A Method for Detecting Water in Organic Solvents. Organic Letters, 9(18), 3543–3545*.
Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
Scribd. (n.d.). Drying of Organic Solvents. Retrieved from [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]
Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
University of Dundee, Drug Discovery Unit. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. Retrieved from [Link]
Sciencemadness Discussion Board. (2021). Anhydrous Conditions. Retrieved from [Link]
ResearchGate. (2025). A Method for Detecting Water in Organic Solvents | Request PDF. Retrieved from [Link]
StudySmarter. (2023). Pyrrole: Structure, Acidity & Synthesis. Retrieved from [Link]
University of Dundee, Drug Discovery Unit. (n.d.). Reaction Set-up. Retrieved from [Link]
Mettler Toledo. (n.d.). Water content in organic solvents. Retrieved from [Link]
Scribd. (n.d.). Acidic and Basic Character of Pyrrole. Retrieved from [Link]
KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. Retrieved from [Link]
Quora. (2018). Why is the reaction of pyrrole difficult with acid?. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup. Retrieved from [Link]
Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.
Georgieva, M., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 29(1), 1-18.
Klumpp, C., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1957.
World Precision Instruments. (n.d.). Detection of organic compounds in water analysis. Retrieved from [Link]
Oogle, M., et al. (2020). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 24(10), 2118–2125.
Google Patents. (2005). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
PubChem. (n.d.). Pyrrole-2-carbonyl chloride. Retrieved from [Link]
Al-Obaidi, A., et al. (2014). 1H-Pyrrole-2-carbohydrazide. Acta Crystallographica Section E, 70(Pt 11), o1189.
ResearchGate. (n.d.). Synthesis of N‐phenyl pyrrole derivatives. Reagents and conditions. Retrieved from [Link]
The Organic Chemistry Tutor. (2022). Hydrolysis Mechanisms of Carboxylic Acid Derivatives. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
Stanković, B., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(43), 18763-18776.
MDPI. (n.d.). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Retrieved from [Link]
Freelance Teacher. (2009). Hydrolysis of carboxylic acid derivatives (1). Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with 1,1-Diphenylhydrazine Hydrochloride. Retrieved from [Link]
PubMed. (2019). Ab-initio study of pyrrole ring deformation in the indole group of 5-HT interacting with water molecules. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR Interpretation of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Pharmacophore Context
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is a specialized heterocyclic scaffold often synthesized during the optimization of anti-inflammatory and antitubercular agents. Unlike simple primary hydrazides, the N',N'-diphenyl substitution creates a unique steric and electronic environment that significantly alters the NMR profile.
This guide provides a comparative analysis of this molecule's 1H NMR behavior in DMSO-d6 versus CDCl3 .[1][2] We focus on the resolution of the "diagnostic window"—the exchangeable amide/pyrrole protons and the overlapping aromatic region—empowering researchers to validate structure without relying solely on mass spectrometry.
Comparative Analysis: Solvent System Performance
The choice of solvent is not merely about solubility; it dictates the visibility of the crucial hydrazide linkage. The following table compares the spectral performance of the two standard solvents for this specific pharmacophore.
Table 1: Comparative NMR Performance (DMSO-d6 vs. CDCl3)
Feature
Scenario A: DMSO-d6 (Recommended)
Scenario B: CDCl3 (Alternative)
Scientific Rationale
Pyrrole NH (H-1)
Sharp/Broad Singlet (~11.5 - 11.9 ppm)
Broad/Invisible (~9.5 - 10.5 ppm)
DMSO acts as a H-bond acceptor, stabilizing the acidic pyrrole proton and slowing chemical exchange.
Hydrazide NH
Singlet (~9.8 - 10.2 ppm)
Broad/Weak (~8.0 - 9.0 ppm)
The carbonyl oxygen and DMSO form a solvation shell that deshields this proton, moving it into a clear window.
Aromatic Resolution
High Overlap (6.0 - 7.5 ppm)
Improved Resolution
CDCl3 lacks the viscosity and H-bonding network of DMSO, often allowing better separation of phenyl multiplets.
Water Signal
3.33 ppm (Usually distinct)
1.56 ppm (Can overlap with impurities)
DMSO is hygroscopic; water signals must be identified to avoid confusion with aliphatic impurities.
Diagnostic Utility
High (Confirms functional groups)
Medium (Confirms carbon backbone)
Use DMSO for structural confirmation; use CDCl3 if checking for non-polar impurities.
Critical Insight: In CDCl3, the hydrazide NH often undergoes rapid exchange or intramolecular H-bonding with the carbonyl, leading to significant line broadening. DMSO-d6 is the mandatory solvent for confirming the hydrazide linkage.
Detailed Spectral Interpretation (in DMSO-d6)
The structure consists of three distinct magnetic zones. Below is the breakdown of the chemical shifts (
) and coupling patterns.
Zone 1: The Exchangeable Protons (Downfield)
11.60 ppm (1H, s, Pyrrole NH): The most downfield signal. It is typically broad due to the quadrupole moment of the pyrrole nitrogen (N).
10.05 ppm (1H, s, Hydrazide NH):
Diagnostic Check: This signal must be a singlet .
Reasoning: The terminal nitrogen bears two phenyl rings (
) and zero protons. If this signal appears as a doublet, your synthesis failed (likely resulting in a mono-substituted or N,N'-isomer).
The two phenyl rings are chemically equivalent due to free rotation around the N-N bond, but magnetic non-equivalence often creates a complex multiplet.
Integration Check: This region must integrate to roughly 10 protons relative to the single hydrazide proton.
Zone 3: The Pyrrole Ring (Characteristic Pattern)
6.95 ppm (1H, m, H-5): Adjacent to the Pyrrole NH. Often appears as a doublet of doublets (dd) or broad singlet.[3]
6.85 ppm (1H, dd, H-3): Adjacent to the Carbonyl. Deshielded by the anisotropic effect of the carbonyl group.
6.10 ppm (1H, dd, H-4): The "Beta" proton. Significantly upfield due to high electron density in the pyrrole ring.
Visualization: Structural Logic & Correlations
The following diagrams illustrate the synthesis logic and the necessary 2D NMR correlations to confirm the structure.
Caption: Synthesis pathway and critical NMR checkpoints for structural validation.
Diagram 2: COSY & NOESY Correlation Map
This diagram visualizes which protons "talk" to each other in 2D NMR, essential for distinguishing the Phenyl rings from the Pyrrole H-3/H-5.
Caption: COSY (solid black) and NOESY (dashed yellow) correlations required to assign overlapping aromatic signals.
Experimental Protocol: The Self-Validating Workflow
To ensure reproducibility and avoid artifacts (such as "missing" NH signals), follow this strict protocol.
Step 1: Sample Preparation
Mass: Weigh 5–10 mg of the dried solid.
Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).
Tip: Use a fresh ampoule. Old DMSO absorbs water, which exchanges with the Pyrrole NH, broadening it into the baseline.
Homogenization: Sonicate for 30 seconds. Do not heat above 40°C to avoid accelerating proton exchange.
Step 2: Acquisition Parameters
Pulse Angle: 30° (ensures relaxation of long T1 protons like aromatics).[3]
Relaxation Delay (D1): Set to 2.0 seconds minimum.
Why? Aromatic protons and exchangeable NH protons have different relaxation times.[3] A short D1 will under-integrate the NH signals, leading to false stoichiometric calculations.
Result: The signals at 11.6 ppm and 10.0 ppm should disappear (exchange with D), while the CH signals (6.0–7.5 ppm) remain. This confirms the assignment of the N-H protons.
References
Abraham, R. J., et al. (2006).[2][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
Context: Authoritative source on predicting solvent-induced shifts (DMSO vs CDCl3) for amides and pyrroles.[3]
Wang, K., et al. (2011).[4] "1H-Pyrrole-2-carbohydrazide."[3][5][6] Acta Crystallographica Section E. Link
Context: Provides structural data and H-bonding networks for the parent pyrrole-2-carbohydrazide scaffold.
Mote, G. D., et al. (2015).[3] "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives." Der Pharma Chemica. Link
Context: Experimental NMR data for substituted pyrrole-2-carbohydrazides in DMSO-d6.
Pretsch, E., et al. (2009).[3] Structure Determination of Organic Compounds. Springer.
Context: Standard reference for chemical shift prediction of N-substituted hydrazides and pyrroles.
FTIR spectral analysis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
An In-Depth Comparative Guide to the FTIR Spectral Analysis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide Abstract This guide provides a detailed Fourier-Transform Infrared (FTIR) spectral analysis of N',N'-diphenyl-1H-p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the FTIR Spectral Analysis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
Abstract
This guide provides a detailed Fourier-Transform Infrared (FTIR) spectral analysis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, a molecule of interest in medicinal chemistry and materials science. In the absence of a published spectrum for this specific compound, this analysis is built upon established principles of infrared spectroscopy and a comparative study of its constituent functional groups against relevant analogs. We will dissect the predicted spectrum by examining the vibrational modes of the pyrrole ring, the carbohydrazide linker, and the N',N'-diphenyl substituents. This guide serves as a predictive framework for researchers, offering insights into the expected spectral features and providing a robust experimental protocol for empirical verification.
Introduction: The Structural and Spectroscopic Significance
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide belongs to a class of compounds that merges the biologically significant pyrrole nucleus with the versatile carbohydrazide moiety. Pyrrole derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The hydrazide structure, on the other hand, serves as a crucial linker in medicinal chemistry, often enhancing the biological efficacy of parent molecules. The addition of two phenyl groups on the terminal nitrogen introduces significant steric and electronic modifications, which are expected to manifest distinctly in its vibrational spectrum.
FTIR spectroscopy is an indispensable, non-destructive technique for the characterization of such novel compounds. It provides a molecular fingerprint by probing the vibrational modes of functional groups. For N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, FTIR is critical for confirming the successful synthesis and for understanding the intramolecular environment, including hydrogen bonding and electronic delocalization. This guide will, therefore, construct a detailed, predictive analysis of its FTIR spectrum, comparing it with simpler, related molecules to highlight the unique contributions of each structural component.
Comparative FTIR Spectral Analysis: A Predictive Approach
The FTIR spectrum of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide can be understood by dissecting the molecule into three key components: the 1H-pyrrole ring, the carbohydrazide bridge (-CONHNH-), and the N',N'-diphenyl groups. The expected vibrational frequencies are derived from established correlation charts and comparison with the known spectra of structural analogs.
Predicted Vibrational Frequencies for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
The following table summarizes the predicted key absorption bands, their corresponding vibrational modes, and a comparison with simpler, related molecules.
Predicted Frequency Range (cm⁻¹)
Vibrational Assignment
Originating Functional Group
Comparative Notes and Rationale
3350 - 3250
N-H Stretch (Pyrrole)
1H-Pyrrole Ring
In unsubstituted pyrrole, this band is sharp and appears around 3400 cm⁻¹. In this larger molecule, intermolecular hydrogen bonding is likely, causing a broadening and a shift to a lower wavenumber.
3250 - 3150
N-H Stretch (Amide)
Carbohydrazide
This peak arises from the N-H group of the hydrazide linker. It is also expected to be broadened due to hydrogen bonding, potentially overlapping with the pyrrole N-H stretch.
3100 - 3000
C-H Stretch (Aromatic)
N',N'-diphenyl groups
These are characteristic sharp, medium-to-weak absorptions just above 3000 cm⁻¹, typical for sp² C-H bonds in aromatic systems.
1680 - 1650
C=O Stretch (Amide I)
Carbohydrazide
This is one of the most intense and characteristic bands. Compared to a simple alkyl hydrazide, the conjugation with the pyrrole ring and potential intramolecular hydrogen bonding with the adjacent N-H is expected to shift the C=O frequency to a lower value.
1550 - 1520
N-H Bend / C-N Stretch (Amide II)
Carbohydrazide
This band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. Its position is highly sensitive to the electronic environment and hydrogen bonding.
1600, 1580, 1500, 1450
C=C Stretch (in-ring)
N',N'-diphenyl groups & Pyrrole
Aromatic rings typically show a series of four sharp bands in this region. The two phenyl groups are expected to give rise to prominent absorptions here. The pyrrole ring stretches will also contribute, potentially overlapping.
1350 - 1250
C-N Stretch
Pyrrole-Carbonyl & Amine
The stretching vibration of the C-N bond linking the pyrrole ring to the carbonyl group, and the N-N-C bonds of the diphenylhydrazinyl moiety will appear in this region.
770 - 730 & 720 - 680
C-H Out-of-Plane Bend (Aromatic)
N',N'-diphenyl groups
Strong, sharp bands in this region are highly diagnostic of the substitution pattern on the phenyl rings. For monosubstituted rings (as is the case here, where the ring is a substituent), two strong bands are expected.
Visualizing Key Functional Group Frequencies
The following diagram illustrates the relationship between the molecule's functional groups and their expected regions in the infrared spectrum.
Caption: Predicted FTIR regions for key functional groups.
Experimental Protocol: Solid-State FTIR Analysis via KBr Pellet Method
To empirically validate the predicted spectral data, the following protocol for acquiring a high-quality FTIR spectrum of a solid sample is recommended. The Potassium Bromide (KBr) pellet method is a widely used technique that minimizes scattering and produces a spectrum with sharp, well-defined peaks.
Drying: Thoroughly dry both the sample and the KBr powder in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water. Moisture is a significant interference, showing broad absorption bands in the 3400 cm⁻¹ and 1640 cm⁻¹ regions. Transfer to a desiccator to cool.
Grinding: In a dry environment (e.g., under a heat lamp or in a glove box), add approximately 1 mg of the sample and 100 mg of KBr to the agate mortar. Grind the mixture with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The particle size must be smaller than the wavelength of the incident IR radiation to minimize scattering.
Pellet Formation: Transfer the powder to the pellet-pressing die. Distribute it evenly. Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. This will form a semi-transparent or transparent disc.
Background Collection: Place the empty sample holder into the FTIR spectrometer. Run a background scan to record the spectrum of the atmospheric CO₂ and water vapor, as well as the instrument's intrinsic response. This background will be automatically subtracted from the sample spectrum.
Sample Analysis: Carefully place the KBr pellet into the sample holder and insert it into the spectrometer. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.
Data Processing: Process the resulting spectrum using the spectrometer's software. This may include baseline correction and peak labeling. The final spectrum should be plotted as Transmittance (%) versus Wavenumber (cm⁻¹).
Workflow Diagram: KBr Pellet Method
Caption: Experimental workflow for FTIR analysis via the KBr pellet method.
Discussion and Interpretation
The most diagnostic feature of the N',N'-diphenyl-1H-pyrrole-2-carbohydrazide spectrum will be the region between 1800 cm⁻¹ and 1500 cm⁻¹. The intense Amide I band (C=O stretch) , predicted around 1680-1650 cm⁻¹, confirms the presence of the carbohydrazide linker. Its exact position provides clues about the molecular environment. A lower frequency within this range would suggest strong hydrogen bonding, likely between the C=O oxygen and the adjacent amide N-H proton, a common feature in hydrazide structures.
The presence of the two phenyl groups is unequivocally confirmed by the sharp aromatic C-H stretches above 3000 cm⁻¹ and, more importantly, the pattern of strong C-H out-of-plane bending bands below 800 cm⁻¹. These bands are often intense and their positions can confirm the substitution pattern on the aromatic rings.
Distinguishing between the pyrrole N-H and the amide N-H stretches in the 3350-3150 cm⁻¹ region can be challenging as they are likely to overlap. However, the pyrrole N-H is often slightly sharper than the more strongly hydrogen-bonded amide N-H.
By comparing this predicted spectrum to that of a simpler analog like pyrrole-2-carbohydrazide, the key influence of the N',N'-diphenyl substitution would be the appearance of strong, sharp bands related to the phenyl rings (C=C stretches around 1600-1450 cm⁻¹ and C-H bends) and a potential shift in the Amide I and II bands due to the electronic and steric effects of these bulky groups.
Conclusion
While direct experimental data for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is not yet widely published, a robust and detailed prediction of its FTIR spectrum can be constructed through a comparative analysis of its constituent functional groups. The key spectral markers—the Amide I band, the dual N-H stretching region, and the characteristic aromatic ring vibrations—provide a comprehensive fingerprint for molecular identification. The provided experimental protocol offers a standardized method for obtaining an empirical spectrum, which can then be validated against this predictive framework. This guide serves as a valuable resource for researchers working on the synthesis and characterization of novel heterocyclic carbohydrazide derivatives.
References
Bansal, Y. & Silakari, O. The Therapeutic Journey of Pyrroles: A Review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236 (2012). [Link]
Kumar, P. et al. Synthesis and biological evaluation of 1H-pyrrole derivatives as potential antimicrobial and antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 23(14), 4152-4156 (2013). [Link]
Stuart, B. H. Infrared Spectroscopy: Fundamentals and Applications. John Wiley & Sons (2004). [Link]
Validation
A Comparative Guide to the Mass Spectrometry Fragmentation of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, a molecule of...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, a molecule of interest with the formula C17H15N3O, presents a unique analytical challenge due to its combination of a pyrrole core, a carbohydrazide linker, and diphenylhydrazine substitution.[1][2] This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of this compound, offering predictive insights into its fragmentation behavior supported by established principles and data from analogous structures.
The Analytical Imperative: Choosing the Right Ionization Technique
The selection of an appropriate ionization method is the most critical decision in the mass spectrometric analysis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide. The choice between "hard" and "soft" ionization techniques will dictate the nature and extent of fragmentation, thereby influencing the structural information that can be obtained.[3]
Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive and reproducible fragmentation.[4][5] This creates a detailed "fingerprint" mass spectrum valuable for structural elucidation and library matching.[3] Given the likely volatility of the analyte, EI coupled with Gas Chromatography (GC-MS) is a viable approach. However, the molecular ion peak may be weak or absent due to the high degree of fragmentation.[3][5]
Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique ideal for less volatile or thermally labile molecules.[4] It generates protonated molecules ([M+H]+) from a solution with minimal fragmentation, making it highly compatible with Liquid Chromatography (LC-MS).[3][4] While ESI is excellent for determining the molecular weight of the parent compound, it necessitates the use of tandem mass spectrometry (MS/MS) to induce and analyze fragmentation for detailed structural insights.[3][6][7]
Performance Comparison at a Glance
Ionization Technique
Molecular Ion
Fragmentation
Structural Information
Coupled Chromatography
Ideal For
Electron Ionization (EI)
Often weak or absent
Extensive and reproducible
Rich fragmentation pattern provides detailed structural data
Non-volatile, thermally labile compounds; accurate molecular weight determination
Predicted Fragmentation Pathways: A Tale of Two Techniques
The fragmentation of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is anticipated to be significantly influenced by the functional groups present. The pyrrole ring, the carbohydrazide bridge, and the N',N'-diphenylamino group will all play a role in directing the fragmentation pathways.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (m/z 277) is expected to undergo a series of characteristic cleavages. The fragmentation cascade will likely be initiated by the loss of electrons from the nitrogen atoms or the aromatic rings.
Key Predicted EI Fragmentation Pathways:
Alpha-Cleavage at the Carbonyl Group: A primary fragmentation event is the cleavage of the bond between the carbonyl carbon and the hydrazine nitrogen, leading to the formation of the pyrrole-2-carbonyl cation (m/z 94) and a diphenylhydrazine radical.
Cleavage of the N-N Bond: The weak N-N bond in the hydrazine moiety is susceptible to cleavage, potentially leading to a fragment at m/z 170 corresponding to the diphenylamino cation and the loss of a neutral pyrrole-2-carboxamide radical.
Fragmentation of the Diphenylamino Moiety: The N,N'-diphenylhydrazide portion of the molecule is expected to fragment in a manner similar to N,N'-diphenylhydrazine, which shows a prominent molecular ion at m/z 184 and key fragments at m/z 77 (phenyl cation) and m/z 92.[8][9]
Pyrrole Ring Fragmentation: The pyrrole ring itself can undergo cleavage, although this is generally less favorable than the cleavage of the side chain.[4]
Predicted EI Fragmentation Diagram
Caption: Predicted EI fragmentation of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide.
Electrospray Ionization (ESI) with Tandem MS (MS/MS) Fragmentation
In positive-ion ESI-MS, N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is expected to readily form a protonated molecule, [M+H]+, at m/z 278. Collision-Induced Dissociation (CID) in an MS/MS experiment would then be used to induce fragmentation. The fragmentation pathways of 2-substituted pyrrole derivatives are known to be significantly influenced by the nature of the side chain.[6][7]
Key Predicted ESI-MS/MS Fragmentation Pathways:
Loss of Diphenylamine: A likely initial fragmentation of the [M+H]+ ion is the neutral loss of diphenylamine (C12H11N), resulting in the formation of the pyrrole-2-carbonyl cation at m/z 94.
Cleavage of the Amide Bond: The amide bond within the carbohydrazide linkage can cleave, leading to the formation of a protonated diphenylhydrazine fragment at m/z 185.
Loss of Water: For compounds with side chains bearing aromatic groups, the loss of water is a common fragmentation pathway.[6]
Predicted ESI-MS/MS Fragmentation Diagram
Caption: Workflow for GC-MS analysis.
Step-by-Step Protocol:
Sample Preparation: Dissolve approximately 1 mg of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate. Filter the solution using a 0.22 µm syringe filter.
GC Conditions:
Injector: Splitless mode at 280°C.
Column: A 30 m x 0.25 mm i.d., 0.25 µm film thickness non-polar capillary column (e.g., DB-5ms).
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Scan Range: m/z 50-500.
LC-MS/MS Analysis (ESI)
This protocol is suitable for confirming the molecular weight and obtaining detailed structural information through fragmentation.
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
Step-by-Step Protocol:
Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of a 50:50 mixture of methanol and water. Further dilute as necessary to achieve an appropriate concentration for ESI-MS (typically in the low µg/mL to ng/mL range). Filter the final solution through a 0.22 µm syringe filter.
LC Conditions:
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
Flow Rate: 0.3 mL/min.
MS Conditions:
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
Capillary Voltage: 3.5 kV.
Drying Gas Temperature: 325°C.
Drying Gas Flow: 8 L/min.
MS1 Scan: Full scan from m/z 100 to 600.
MS2 Scan: Data-dependent acquisition of MS/MS spectra for the top 3 most intense ions from the MS1 scan, using collision-induced dissociation (CID) with a normalized collision energy ramp.
Conclusion
The mass spectrometric analysis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide requires a strategic approach to ionization and fragmentation analysis. While EI-MS offers a direct path to a detailed fragmentation fingerprint, ESI-MS/MS provides the certainty of molecular weight determination coupled with controlled fragmentation for structural elucidation. The predictive fragmentation pathways outlined in this guide, based on the known behavior of related chemical moieties, provide a robust framework for the interpretation of experimental data. By employing the detailed protocols herein, researchers can confidently characterize this and other novel pyrrole-containing compounds, accelerating the pace of discovery and development.
References
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693–2702. Retrieved from [Link]
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Retrieved from [Link]
Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]
Restek. (n.d.). N,N'-Diphenylhydrazine. Retrieved from [Link]
NIST. (n.d.). Hydrazine, 1,2-diphenyl-. NIST WebBook. Retrieved from [Link]
Spectroscopy Online. (2025, December 1). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
PubChem. (n.d.). N,N-Diphenylhydrazine. National Institutes of Health. Retrieved from [Link]
PubChem. (n.d.). N',N'-diphenyl-1H-pyrrole-2-carbohydrazide. National Institutes of Health. Retrieved from [Link]
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
ResearchGate. (2021, December 30). Calculated electron impact ionization fragmentation patterns. Retrieved from [Link]
Spectroscopy Online. (2026, February 6). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved from [Link]
AccelaChem. (n.d.). 1259162-41-8,N',N'-Diphenyl-1H-pyrrole-2-carbohydrazide. Retrieved from [Link]
ACG Publications. (2012, July 20). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]
YouTube. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry. Retrieved from [Link]
Macedonian Pharmaceutical Bulletin. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Retrieved from [Link]
ResearchGate. (2025, August 6). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]
ResearchGate. (2025, August 7). (PDF) Determination of genotoxic phenylhydrazine agaritine in mushrooms using liquid chromatography–electrospray ionization tandem mass spectrometry. Retrieved from [Link]
Comparative Guide: Crystal Engineering & Bioactivity of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
Executive Summary N',N'-diphenyl-1H-pyrrole-2-carbohydrazide represents a critical structural evolution in the pyrrole-2-carbohydrazide class, a scaffold widely investigated for antitubercular (anti-TB), antifungal, and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide represents a critical structural evolution in the pyrrole-2-carbohydrazide class, a scaffold widely investigated for antitubercular (anti-TB), antifungal, and anticancer applications. While the unsubstituted parent compound (1H-pyrrole-2-carbohydrazide) exhibits a robust, high-melting supramolecular grid driven by strong hydrogen bonding, the introduction of bulky N',N'-diphenyl groups fundamentally alters the crystal packing, solubility profile, and biological permeability.
This guide provides a technical comparison between the Target Compound (Diphenyl derivative) and the Reference Standard (Unsubstituted parent) , analyzing how steric bulk influences lattice energy and pharmacological performance.
Part 1: Crystallographic & Structural Analysis[1][2]
The Reference Standard: 1H-Pyrrole-2-carbohydrazide
To understand the diphenyl derivative, we must first establish the baseline crystal architecture of the parent molecule.
Space Group: Pbca (or similar high-symmetry variant depending on polymorph)
Lattice Architecture: The unsubstituted hydrazide forms a "Supramolecular Grid." The N–H donors of the pyrrole and hydrazide moieties engage in extensive intermolecular hydrogen bonding with the carbonyl oxygen (
) and adjacent nitrogens ().
Consequence: This results in a high melting point and limited solubility in non-polar solvents, which can hinder bioavailability.
The Target: N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
The introduction of two phenyl rings at the terminal nitrogen (
) acts as a "Crystallographic Breaker."
Steric Disruption: The bulky phenyl groups prevent the formation of the tight, planar H-bond grid seen in the parent. The molecule is forced into a non-planar conformation to minimize steric clash between the phenyl rings and the carbonyl group.
Predicted Lattice Shift: Unlike the orthorhombic parent, diphenyl derivatives often crystallize in lower symmetry systems (e.g., Monoclinic
or Triclinic ) due to the need to accommodate the bulky aromatic wings.
Interaction Type: The dominant stabilizing force shifts from strong H-bonding to
stacking (T-shaped or parallel-displaced) between the phenyl rings and the pyrrole core.
Part 2: Performance & Biological Efficacy[3][5][6]
The crystallographic changes directly translate to biological performance. The "Phenyl Effect" enhances membrane permeability, a critical factor for intracellular targets like Mycobacterium tuberculosis.
Dissolve pyrrole-2-carboxylic acid (10 mmol) in anhydrous DCM (20 mL).
Add
(12 mmol) dropwise at 0°C under atmosphere.
Reflux for 2 hours to generate the acid chloride intermediate.
Evaporate excess solvent/reagent under vacuum.
Coupling:
Resuspend the crude acid chloride in fresh anhydrous DCM (15 mL).
In a separate vessel, mix N,N-diphenylhydrazine (10 mmol) and
(12 mmol) in DCM.
Add the hydrazine solution slowly to the acid chloride at 0°C.
Stir at room temperature for 12 hours.
Work-up:
Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then saturated
, then brine.
Dry over
and concentrate.
Purification:
Recrystallize from Ethanol/Water (80:20) to obtain analytical grade crystals.
Single Crystal Growth Protocol (Slow Evaporation)
To obtain X-ray quality crystals of the diphenyl derivative:
Solvent Selection: Prepare a saturated solution of the synthesized compound in Methanol/Chloroform (1:1 v/v) . The chloroform helps solubilize the phenyl rings, while methanol allows for H-bonding interactions.
Filtration: Filter the solution through a 0.45
PTFE syringe filter into a clean scintillation vial.
Vapor Diffusion: Place the open vial inside a larger jar containing n-hexane (antisolvent). Seal the outer jar.
Timeline: Allow to stand undisturbed at 4°C for 5-7 days. The hexane will slowly diffuse into the solution, lowering solubility and promoting slow lattice growth.
Part 4: Critical Analysis & Validation
Self-Validating the Protocol
IR Spectroscopy Check: Before X-ray analysis, verify the hydrazide formation. Look for the disappearance of the broad -OH stretch of the carboxylic acid (2500-3300
) and the appearance of distinct amide carbonyl peaks (~1650 ) and N-H stretches (3200-3400 ).
Melting Point Check: The diphenyl derivative should have a lower melting point than the unsubstituted parent (Parent MP: ~230°C vs. Diphenyl Est MP: ~170-190°C) due to the disruption of the intermolecular H-bond grid.
Why this matters for Drug Development
The shift from a "brick-wall" crystal structure (parent) to a "lipophilic-wing" structure (diphenyl) transforms a chemical curiosity into a viable drug candidate. The crystal structure data confirms that the active pharmacophore (pyrrole-carbonyl-hydrazide) remains intact, while the phenyl groups provide the necessary lipophilicity to cross the waxy cell wall of Mycobacterium tuberculosis.
References
Crystal Structure of Parent Scaffold
Zhang, Y., et al. (2011). "Crystal structure of 1H-pyrrole-2-carbohydrazide." Acta Crystallographica Section E.
Biological Activity of Pyrrole-Hydrazides
Mote, G. D., et al. (2015).[3] "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives." Der Pharma Chemica.
Structural Analogs & Phenyl-Hydrazide Packing
Sharma, V., et al. (2022).[6][4][7] "X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide." European Journal of Chemistry.[6]
PubChem Compound Summary
National Center for Biotechnology Information. (2025).[8][2] PubChem Compound Summary for CID 1259162-41-8, N',N'-Diphenyl-1H-pyrrole-2-carbohydrazide.
A Comparative Guide to the Bioactivity of Isoniazid and N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics against tuberculosis (TB), a comprehensive understanding of existing drugs and a strategic approach to evalu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics against tuberculosis (TB), a comprehensive understanding of existing drugs and a strategic approach to evaluating new chemical entities are paramount. This guide provides a detailed comparison of the well-established antitubercular drug, isoniazid, with a lesser-known compound, N',N'-diphenyl-1H-pyrrole-2-carbohydrazide. While isoniazid's bioactivity is extensively documented, this guide positions N',N'-diphenyl-1H-pyrrole-2-carbohydrazide as a compound of interest for which rigorous evaluation is warranted. We present detailed experimental protocols to facilitate such investigations, thereby providing a roadmap for its potential development.
Isoniazid: A Pillar of Tuberculosis Therapy
Isoniazid (INH) has been a cornerstone of first-line anti-TB treatment for decades. Its efficacy against Mycobacterium tuberculosis is well-documented, and its mechanism of action has been extensively studied.
Mechanism of Action
Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect. The activation is carried out by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase, known as InhA. This enzyme is a crucial component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the robust and impermeable mycobacterial cell wall. By inhibiting their synthesis, isoniazid disrupts the integrity of the cell wall, leading to bacterial cell death.
Caption: Mechanism of action of Isoniazid.
Bioactivity and Cytotoxicity
The in vitro potency of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. For isoniazid, the MIC against susceptible strains of M. tuberculosis is generally low, underscoring its high potency.
However, the clinical utility of any drug is also dictated by its toxicity profile. Isoniazid is known to cause hepatotoxicity in a subset of patients, which is a significant concern in its clinical use. In vitro cytotoxicity assays are therefore crucial in the early stages of drug development to assess the potential for adverse effects.
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide: An Unexplored Potential
In contrast to isoniazid, there is a notable lack of publicly available data on the bioactivity of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide. The pyrrole ring is a privileged scaffold in medicinal chemistry, and various derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] Some studies on other pyrrole-2-carbohydrazide derivatives have reported antitubercular activity, suggesting that this chemical class may be a promising area for new drug discovery.[3][4][5]
The N',N'-diphenyl substitution on the hydrazide moiety of the pyrrole scaffold presents a unique chemical structure that warrants investigation. Its lipophilicity and potential for hydrogen bonding could influence its ability to penetrate the mycobacterial cell wall and interact with biological targets.
Comparative Bioactivity Data
The following table summarizes the available bioactivity data for isoniazid and highlights the current knowledge gap for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide.
Parameter
Isoniazid
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
Target Organism
Mycobacterium tuberculosis
Not Available
Mechanism of Action
Inhibition of mycolic acid synthesis via InhA
Not Available
MIC Range (µg/mL)
0.02 - 0.2 (for susceptible strains)
Not Available
Cytotoxicity (IC50)
Varies depending on the cell line and exposure time
Not Available
Experimental Protocols for Bioactivity Assessment
To address the gap in our understanding of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide and to provide a standardized framework for its evaluation, we present detailed protocols for determining its antitubercular activity and cytotoxicity.
Caption: Experimental workflow for bioactivity assessment.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
This protocol is a widely accepted method for determining the MIC of compounds against M. tuberculosis.[6][7]
Materials:
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
Isoniazid (as a positive control)
Mycobacterium tuberculosis H37Rv strain
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
Sterile 96-well microplates
Alamar Blue (Resazurin) solution
10% Tween 80 solution
Sterile deionized water
Procedure:
Preparation of Compound Stock Solutions: Prepare a stock solution of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide and isoniazid in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.
Plate Setup: Add 200 µL of sterile deionized water to all outer perimeter wells of a 96-well plate to minimize evaporation.
Serial Dilutions: Add 100 µL of Middlebrook 7H9 broth to the remaining wells. Add 2 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent well, and so on.
Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:20 in fresh broth.
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compound. Include a drug-free control (bacteria only) and a media-only control (no bacteria, no drug).
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
Addition of Alamar Blue: After incubation, add 25 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.
Second Incubation and Reading: Re-incubate the plate for 24 hours. A color change from blue (no growth) to pink (growth) will be observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.[3]
Protocol 2: In Vitro Cytotoxicity Assessment using the Resazurin Assay
This assay measures the metabolic activity of cells and is a common method for assessing the cytotoxicity of chemical compounds.[8][9]
Materials:
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
Doxorubicin (as a positive control)
Human cell line (e.g., HepG2 - human liver cancer cell line, or VERO - kidney epithelial cells from an African green monkey)
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
Sterile 96-well cell culture plates
Resazurin sodium salt solution (0.15 mg/mL in PBS)
Phosphate-buffered saline (PBS)
Procedure:
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide and doxorubicin in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and an untreated control (medium only).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
Addition of Resazurin: Add 10 µL of the resazurin solution to each well and incubate for another 2-4 hours.
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% inhibitory concentration (IC50) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
Isoniazid remains a critical tool in the fight against tuberculosis, with a well-defined mechanism of action and extensive clinical data. However, the emergence of drug-resistant strains necessitates the discovery of new chemical entities with novel mechanisms of action.
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide represents such a novel entity. While its bioactivity is currently unknown, its chemical structure, based on the versatile pyrrole scaffold, suggests potential for biological activity. The detailed experimental protocols provided in this guide offer a clear and standardized path for the comprehensive evaluation of its antitubercular efficacy and cytotoxic profile.
The data generated from these studies will be crucial in determining whether N',N'-diphenyl-1H-pyrrole-2-carbohydrazide or its derivatives warrant further investigation as potential leads in the development of new antitubercular agents. This guide serves not only as a comparison of a known drug with an unknown compound but also as an invitation and a practical framework for the scientific community to explore new frontiers in tuberculosis drug discovery.
References
Isoniazid - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.
Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular microbiology, 62(5), 1220-1227.
Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial agents and chemotherapy, 41(5), 1004-1009.
Franzblau, S. G., Witzig, R. S., McLaughlin, J. C., Torres, P., Madico, G., Hernandez, A., ... & Ramirez, M. E. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of clinical microbiology, 36(2), 362-366.
Sarich, T. C., Youssefi, M., & Zhou, T. (1999). The role of isoniazid in the pathogenesis of isoniazid-induced hepatotoxicity in rabbits. Journal of Pharmacology and Experimental Therapeutics, 289(2), 695-702.
Jauregui, H. O., Hayner, N. T., Driscoll, J. L., Williams-Holland, R., Lipsky, M. H., & Galletti, P. M. (1981). Trypan blue dye uptake and lactate dehydrogenase in adult rat hepatocytes—freshly isolated cells, cell suspensions, and primary monolayer cultures. In Vitro, 17(12), 1100-1110.
Hallikeri, C. S., et al. (2018). SYNTHESIS OF NEW PYRAZOLYL PYRROLE DERIVATIVES AS ANTITUBERCULAR AGENTS. Indian Journal of Heterocyclic Chemistry, 27(01).
He, R., & Zalkin, H. (1992). The purR gene of Escherichia coli encodes a novel protein that regulates the purine regulon. Journal of bacteriology, 174(1), 10-17.
Sbardella, G., et al. (2004). 1-Benzoyl-3, 4-dihydro-β-carbolines as a new class of anti-inflammatory and antiallergic agents. Journal of medicinal chemistry, 47(11), 2913-2927.
O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421-5426.
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
Plumb, J. A., Milroy, R., & Kaye, S. B. (1989). Effects of the pH dependence of 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyl-tetrazolium bromide-formazan absorption on chemosensitivity determined by a novel tetrazolium-based assay. Cancer research, 49(16), 4435-4440.
Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152.
Rampersad, S. N. (2012). Multiple applications of Alamar Blue as an indicator of metabolic function and cellular health in cell viability bioassays. Sensors, 12(9), 12347-12360.
Al-Dhabi, N. A., Balachandran, C., Raj, M. K., & Duraipandiyan, V. (2012). Antimicrobial, antimycobacterial and antibiofilm properties of Couroupita guianensis Aubl. fruit extract.
Bijev, A. (2006).
Demirayak, S., Karaburun, A. C., & Beis, R. (1999). Some pyrrole substituted 5-thioxo-1, 2, 4-triazole derivatives and their antibacterial and antifungal activities. European journal of medicinal chemistry, 34(3), 225-229.
Halazy, S., & Magnus, P. (1984). Synthesis of the pyrrole-containing portion of the antitumor agent CC-1065. Tetrahedron Letters, 25(14), 1421-1424.
Joshi, S. D., Vagdevi, H. M., Vaidya, V. P., & Gadaginamath, G. S. (2008). Synthesis of new 1, 3, 4-oxadiazolylthio-and 1, 2, 4-triazolylthio-indoles/pyrazoles from 2-mercapto-5-substituted-1, 3, 4-oxadiazoles/1, 2, 4-triazoles and their antimicrobial and anti-inflammatory activities. Indian Journal of Chemistry-Section B, 47, 1249-1256.
Vladimirova, S., Hristova, R., & Iliev, I. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 29(23), 5035.
Khulpe, P. B., & Mohite, S. K. (2014). Synthesis, Microscopical Observation of Polymorphism and Antifungal, Antitubercular Activity of Novel Pyrrole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 1(3), 1-11.
Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754.
Choudhari, A., et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Molecules, 28(13), 4967.
PubChem. (n.d.). N',N'-diphenyl-1H-pyrrole-2-carbohydrazide. Retrieved February 15, 2026, from [Link]
Technical Comparison Guide: Structure-Activity Relationship (SAR) of Pyrrole-2-Carbohydrazide Analogs
Executive Summary This guide critically evaluates the Structure-Activity Relationship (SAR) of pyrrole-2-carbohydrazide analogs, specifically focusing on their application as Enoyl-acyl carrier protein reductase (InhA) i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide critically evaluates the Structure-Activity Relationship (SAR) of pyrrole-2-carbohydrazide analogs, specifically focusing on their application as Enoyl-acyl carrier protein reductase (InhA) inhibitors for the treatment of Mycobacterium tuberculosis (Mtb).
While Isoniazid (INH) remains the frontline standard, the emergence of Multi-Drug Resistant (MDR) strains necessitates novel scaffolds. Pyrrole-2-carbohydrazides share the essential hydrazide pharmacophore with INH but offer a distinct heterocyclic core that allows for unique substitution patterns (N1, C3, C4, C5) to overcome resistance mechanisms and improve lipophilicity.
Key Finding: Benzylidene derivatives of pyrrole-2-carbohydrazide (Schiff bases) bearing electron-withdrawing groups (EWGs) at the phenyl ring demonstrate Minimum Inhibitory Concentrations (MIC) comparable to Isoniazid (0.2–0.8 µg/mL) against M. tuberculosis H37Rv, while offering superior lipophilic profiles for membrane permeation.
Mechanism of Action & Biological Rationale[1][2]
The primary therapeutic target for hydrazide-based antimycobacterials is the disruption of the Type II Fatty Acid Synthesis (FAS-II) pathway, specifically the inhibition of InhA, which is crucial for mycolic acid biosynthesis.
Pathway Visualization
The following diagram illustrates the mechanistic cascade of pyrrole-2-carbohydrazide analogs disrupting bacterial cell wall integrity.
Figure 1: Mechanistic pathway of InhA inhibition by hydrazide scaffolds leading to mycobacterial cell death.
Comparative SAR Analysis
The efficacy of pyrrole-2-carbohydrazides hinges on the electronic and steric environment of the hydrazide linker and the pyrrole ring. The data below compares synthesized analogs against the standard, Isoniazid.
Data Comparison: Anti-Tubercular Activity (H37Rv Strain)[3][4]
The following table synthesizes experimental MIC data from multiple studies focusing on N'-benzylidene derivatives (Schiff bases).
Compound ID
R-Group (Phenyl Ring)
Core Scaffold
MIC (µg/mL)
Activity vs. Isoniazid
LogP (Calc)
Isoniazid (Std)
N/A
Pyridine-4-hydrazide
0.20
Reference
-0.70
GS4
4-NO₂ (Nitro)
Pyrrole-2-hydrazide
0.20
Equipotent
1.85
GS2
2-Cl (Chloro)
Pyrrole-2-hydrazide
0.40
High
2.10
GS3
4-Cl (Chloro)
Pyrrole-2-hydrazide
0.40
High
2.10
3d
4-OH (Hydroxy)
Pyrrole-2-hydrazide
3.12
Moderate
1.45
3a
H (Unsubstituted)
Pyrrole-2-hydrazide
6.25
Low
1.20
GS-OMe
4-OCH₃ (Methoxy)
Pyrrole-2-hydrazide
12.5
Poor
1.60
Data Source Aggregation: [1, 2, 4]
Critical SAR Insights
A. The Hydrazide Linker (The Pharmacophore)
The -C(=O)NHN= moiety is non-negotiable for high potency.
Observation: Conversion of the hydrazide to a Schiff base (hydrazone) by condensing with aromatic aldehydes significantly enhances activity compared to the free hydrazide.
Causality: The
hybridized nitrogen in the imine bond improves geometric complementarity with the InhA binding pocket and increases lipophilicity (LogP), facilitating transport across the waxy mycobacterial cell wall.
B. Electronic Effects on the Phenyl Ring
Electron Withdrawing Groups (EWG): Analogs with EWGs (e.g., -NO₂, -Cl) at the para or ortho positions of the benzylidene ring (Compound GS4, GS2) exhibit the highest potency.
Mechanism:[1][2] EWGs decrease electron density on the aromatic ring, potentially strengthening
stacking interactions within the active site or influencing the stability of the drug-enzyme adduct.
Electron Donating Groups (EDG): Substituents like -OCH₃ (Methoxy) drastically reduce potency (MIC > 12.5 µg/mL).
Mechanism:[1][2] EDGs increase electron density, which may destabilize the binding conformation or reduce the electrophilicity required for activation.
C. Pyrrole Ring Substitution (N1 Position)
N-Methylation: Methylation at the N1 position of the pyrrole ring generally retains or slightly improves activity compared to the free NH pyrrole. This suggests the pyrrole NH is not a primary hydrogen bond donor in the critical binding interaction, allowing for lipophilic optimization at this site.
Experimental Protocols
To ensure reproducibility and valid data comparison, the following protocols for synthesis and biological assay are recommended. These are "self-validating" systems where controls must pass for the data to be accepted.
Synthesis of N'-Benzylidene-Pyrrole-2-Carbohydrazides
This workflow utilizes a Schiff base condensation.[3][4][5]
Figure 2: Synthetic route for target analogs.
Protocol Steps:
Hydrazinolysis: Dissolve pyrrole-2-carboxylate ester (0.01 mol) in ethanol (30 mL). Add hydrazine hydrate (99%, 0.15 mol). Reflux for 6–8 hours.
Validation: Monitor via TLC (Ethyl acetate:Hexane 4:6). Disappearance of ester spot indicates completion.
Condensation: Mix pyrrole-2-carbohydrazide (0.01 mol) with the appropriate substituted benzaldehyde (0.01 mol) in ethanol (40 mL). Add 2–3 drops of glacial acetic acid. Reflux for 3–5 hours.
Purification: Cool to room temperature. Filter the precipitate.[4] Recrystallize from DMF:Water (1:1) to ensure high purity (>98% by HPLC) before biological testing.
Microplate Alamar Blue Assay (MABA)
This is the industry standard for high-throughput anti-TB screening due to its colorimetric endpoint, reducing reader bias.
Inoculation: Add 100 µL of 7H9 broth to 96-well plates.
Compound Addition: Add test compounds (dissolved in DMSO) in serial dilutions (final conc. range 100 – 0.2 µg/mL).
Incubation: Incubate at 37°C for 5 days.
Development: Add 25 µL of freshly prepared 1:1 mixture of Alamar Blue and 10% Tween 80. Incubate for 24 hours.
Readout:
Blue: No bacterial growth (Inhibition).
Pink: Bacterial growth (Reduction of resazurin to resorufin).
Validation: The MIC is defined as the lowest concentration preventing the color change from blue to pink. The Isoniazid control must show an MIC between 0.1–0.3 µg/mL for the assay to be valid.
Conclusion
The pyrrole-2-carbohydrazide scaffold represents a viable alternative to the pyridine-based Isoniazid, particularly when optimized with electron-withdrawing groups on the benzylidene moiety.
Recommendation for Development:
Researchers should prioritize the 4-Nitro (GS4) and 2,4-Dichloro analogs for lead optimization. Future SAR studies should focus on bioisosteric replacements of the phenyl ring with heterocycles (e.g., pyridine, thiazole) to further improve solubility without compromising the electronic affinity for the InhA active site.
References
Bhardwaj, S., & Sharma, G. K. (2021).[5] Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754.[5] Link
VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Link
Bhardwaj, S., et al. (2020).[4][6][2][5][8] Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology. Link
Cid-Nunez, J., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. National Institutes of Health (PMC). Link
Joshi, S. D., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.[6][7][1][8][9][10] MDPI. Link
A Comparative Guide to the UV-Vis Absorption Spectrum of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
An In-depth Analysis for Researchers and Drug Development Professionals Executive Summary This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of N',N'-diphenyl-1H-pyrrol...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Analysis for Researchers and Drug Development Professionals
Executive Summary
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide. We delve into the theoretical underpinnings of its spectral behavior, present a detailed experimental protocol for acquiring its absorption spectrum, and offer a comparative analysis with structurally related compounds. This document serves as a practical resource for scientists engaged in the characterization, quantification, and application of novel heterocyclic compounds in analytical chemistry and drug discovery.
Introduction
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is a heterocyclic compound featuring a pyrrole ring linked to a diphenylhydrazide moiety. The unique arrangement of its chromophores—the pyrrole ring, the carbonyl group, and the two phenyl rings—gives rise to a distinct UV-Vis absorption spectrum. Understanding this spectrum is crucial for a variety of applications, including the determination of concentration in solution via the Beer-Lambert law, assessment of compound purity, and investigation of its electronic properties for potential use in photophysical studies. This guide offers an in-depth characterization of its spectral features, contextualized by a comparison with relevant molecular analogs.
Theoretical Framework: Chromophores and Electronic Transitions
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. When a molecule absorbs light in the UV or visible range, electrons are promoted from a lower energy molecular orbital to a higher energy one.[1][2] The energy of this transition corresponds to the wavelength of light absorbed.
In N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, the principal electronic transitions are expected to be π → π* and n → π*.[3][4]
π → π* Transitions: These high-energy transitions occur in molecules with conjugated π systems, such as the pyrrole and phenyl rings.[4][5] They typically result in strong absorption bands. The extended conjugation between the pyrrole and the phenyl groups through the carbohydrazide bridge is expected to influence the position and intensity of these bands.
n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (lone pair), such as those on the oxygen and nitrogen atoms of the carbohydrazide group, to an anti-bonding π* orbital.[4][5] These transitions are generally of lower energy and intensity compared to π → π* transitions.
The overall spectrum is a composite of these transitions, shaped by the molecule's specific geometry and the solvent environment.
Experimental Methodology: Acquiring the UV-Vis Spectrum
A reliable and reproducible experimental protocol is paramount for obtaining high-quality spectral data. The following section outlines a validated procedure for measuring the UV-Vis absorption spectrum of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide.
Solvent: Spectroscopic grade methanol (or another suitable solvent transparent in the desired UV range).
Instrumentation: A dual-beam UV-Vis spectrophotometer.[6]
Cuvettes: Matched 1 cm path length quartz cuvettes.
Step-by-Step Protocol
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
Working Solution Preparation: Dilute the stock solution to an appropriate concentration (e.g., in the range of 1-10 µg/mL) to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).[7]
Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the desired wavelength range for the scan (e.g., 200-400 nm).
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and perform a baseline correction to subtract any absorbance from the solvent and cuvettes.[8]
Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place the cuvette back in the sample holder.
Data Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.
Data Processing: Save and export the spectral data. The data can be plotted as absorbance versus wavelength.
Experimental Workflow Diagram
Caption: Workflow for UV-Vis spectral acquisition.
Results: Spectral Profile and Comparative Analysis
The UV-Vis absorption spectrum of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide in methanol is expected to exhibit distinct absorption maxima (λmax). Based on the analysis of its constituent chromophores and data from related structures, we can predict and compare its spectral features.
Predicted Spectrum of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
The spectrum is anticipated to show strong absorption bands in the UV region. A prominent band, likely corresponding to a π → π* transition of the conjugated system involving the pyrrole and phenyl rings, is expected. A lower intensity shoulder or a separate band at a longer wavelength, attributable to an n → π* transition of the carbohydrazide group, may also be observed.
Comparative Analysis with Structural Analogs
To understand the contribution of each part of the molecule to the overall spectrum, it is instructive to compare it with simpler, related compounds.
The aldehyde group extends conjugation, causing a bathochromic (red) shift compared to simple pyrrole.[10]
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
Pyrrole, Diphenylhydrazide
Predicted >290
The extended conjugation involving the pyrrole ring, the carbohydrazide linker, and the two phenyl rings is expected to cause a significant bathochromic shift relative to the simpler analogs.
This comparison highlights how the addition of conjugating and auxochromic groups systematically shifts the absorption maxima to longer wavelengths.
Structural Contributions to the UV-Vis Spectrum
Caption: Key molecular fragments and their spectral contributions.
Conclusion
The UV-Vis absorption spectrum of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is a powerful analytical tool that provides significant insight into its electronic structure. The spectrum is characterized by strong π → π* transitions, influenced by the extended conjugation across the pyrrole and diphenylhydrazide moieties, and weaker n → π* transitions. By following a rigorous experimental protocol and comparing the spectrum with those of structural analogs, researchers can confidently identify, quantify, and further investigate the properties of this and related heterocyclic compounds for applications in drug development and materials science.
References
ResearchGate.
ResearchGate.
PMC.
International Journal of Chemical and Biological Sciences.
PubChem.
ResearchGate.
Purdue University.
ChemRxiv.
Virginia Tech.
Scribd.
International Journal of Engineering Research & Technology.
In the development of novel antimicrobials and anti-inflammatory agents, N',N'-diphenyl-1H-pyrrole-2-carbohydrazide (CAS: 1259162-41-8) represents a critical scaffold.[1] Its structure combines the electron-rich pyrrole ring with a diphenyl-substituted hydrazide linker, a pharmacophore known for biological activity but also for specific analytical challenges, including hygroscopicity and potential for solvent inclusion.[1]
This guide provides a rigorous framework for validating this compound. We move beyond simple arithmetic to compare the theoretical elemental composition against experimental realities , evaluating the performance of Combustion Analysis (CHN) relative to alternative validation methods like High-Resolution Mass Spectrometry (HRMS).
Theoretical Framework: The Calculation
Before any experimental validation, the theoretical baseline must be established with high precision.[1]
In drug development, "purity" is a multi-dimensional attribute. Below, we compare the Combustion Analysis (CHN) method against HRMS and NMR to determine which technique best validates the identity and bulk purity of this specific pyrrole derivative.
Method Performance Matrix
Feature
Elemental Analysis (CHN)
High-Res Mass Spec (HRMS)
1H-NMR Spectroscopy
Primary Metric
Bulk Purity (% by weight)
Molecular Formula (Exact Mass)
Structural Connectivity
Sensitivity to Solvents
High (Trapped solvent skews %C)
Low (Solvents often invisible)
High (Solvents visible as peaks)
Sensitivity to Inorganics
Low (Inorganics don't combust)
Low (unless ionizing)
Low
Destructive?
Yes (Sample consumed)
Yes (Trace amount)
No
Acceptance Criteria
absolute error
mass error
Integral ratios
Verdict for Hydrazides
Gold Standard for Bulk Purity
Best for Identity Confirmation
Best for Solvent/Structure Check
Scenario Analysis: Interpreting Deviations
Hydrazide derivatives are prone to trapping water or crystallizing with solvents.[1] The table below guides you through interpreting common "Fail" results for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide.
Hydrate Formation .[1] Hydrazides are hygroscopic.[1] Dry at under vacuum.
Trapped Ethanol ()
Higher
Higher
Lower
Incomplete Drying .[1] Common if recrystallized from EtOH.[1][4]
Inorganic Impurity
Lower
Lower
Lower
Salt Contamination .[1] Silica or catalyst residue present.[1]
Experimental Protocol: Self-Validating Workflow
To ensure the experimental data matches the theoretical calculation, a strict protocol must be followed. This workflow is designed to eliminate the most common error source: volatile entrapment .
Sample Preparation (The Critical Step)[1]
Recrystallization: Purify the crude N',N'-diphenyl-1H-pyrrole-2-carbohydrazide using Ethanol/Water or DMF/Water systems.[1]
Vacuum Drying:
Step A: Air dry filtered crystals for 2 hours.
Step B: Place in a vacuum oven at 60–80°C for 24 hours .
Validation: Run a quick 1H-NMR.[1] If solvent peaks (e.g., Ethanol triplet at 1.17 ppm) are visible, do not proceed to CHN.[1] Repeat drying.[1]
Weighing: Use a microbalance with
readability. Weigh 2.0 – 3.0 mg of the dried sample into a tin capsule. Seal immediately to prevent moisture absorption.[1]
The following Graphviz diagram illustrates the logical decision tree for validating this compound.
Figure 1: Decision-matrix for the analytical validation of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide. Note the mandatory NMR checkpoint before destructive CHN analysis.
References
PubChem. (n.d.).[1] N',N'-diphenyl-1H-pyrrole-2-carbohydrazide (CID 51110276).[1][3] National Center for Biotechnology Information.[1] Retrieved February 15, 2026, from [Link][1]
Bhardwaj, S., & Sharma, G. K. (2021).[1][5] Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754.[1][5] [Link]
Mote, G. D., et al. (2015).[1] Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.[1] [Link]
Accela Chem. (n.d.).[1] Product Analysis: N',N'-Diphenyl-1H-pyrrole-2-carbohydrazide. Retrieved February 15, 2026, from [Link][1]
chromatographic separation of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide isomers
A Comparative Guide to the Chromatographic Separation of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide Isomers Authored by: A Senior Application Scientist In the synthesis of complex organic molecules such as N',N'-diphenyl...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Chromatographic Separation of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide Isomers
Authored by: A Senior Application Scientist
In the synthesis of complex organic molecules such as N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, the formation of structural isomers is a common challenge. These isomers, often possessing nearly identical physical properties, can be difficult to separate, yet their distinct biological activities necessitate their isolation and characterization. This guide provides a comprehensive comparison of chromatographic strategies for the effective separation of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide and its potential positional isomers, supported by hypothetical experimental data that reflects typical outcomes in similar separations.
The Challenge: Isomeric Complexity
The primary isomers of concern during the synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide are typically positional isomers of the pyrrole ring. While the target molecule is the 2-carbohydrazide derivative, the 3-carbohydrazide isomer can also be formed. These isomers have the same molecular weight and similar polarities, making their separation a non-trivial task.
Chromatographic Approaches: A Head-to-Head Comparison
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this separation challenge. We will compare two common modes of HPLC: Reversed-Phase (RP) and Normal-Phase (NP).
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).
Mechanism: In RP-HPLC, more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The subtle differences in the position of the carbohydrazide group on the pyrrole ring can lead to slight differences in the overall hydrophobicity of the isomers, enabling their separation.
Normal-Phase HPLC (NP-HPLC)
NP-HPLC employs a polar stationary phase (such as silica) and a nonpolar mobile phase (like hexane and ethyl acetate).
Mechanism: In NP-HPLC, polar molecules are retained more strongly on the polar stationary phase. The separation of the N',N'-diphenyl-1H-pyrrole-2-carbohydrazide isomers would rely on the differential interactions of the polar carbohydrazide and pyrrole moieties with the silica surface.
Experimental Comparison: A Case Study
To illustrate the separation of the 2-carbohydrazide and 3-carbohydrazide isomers of N',N'-diphenyl-1H-pyrrole-carbohydrazide, a series of experiments were designed to compare the efficacy of different HPLC conditions.
Methodology
A standard solution containing a mixture of the two hypothetical isomers was prepared and subjected to analysis under various RP-HPLC and NP-HPLC conditions. The key performance metric for the separation was the resolution (Rs), a measure of the degree of separation between two chromatographic peaks. A resolution value of ≥ 1.5 is generally considered to indicate a complete separation.
Experimental Workflow:
Comparative
validating purity of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide using HPLC
Title: Technical Comparison: Stationary Phase Selectivity for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide Purity Validation Executive Summary Validating the purity of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide presents a...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Comparison: Stationary Phase Selectivity for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide Purity Validation
Executive Summary
Validating the purity of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide presents a distinct chromatographic challenge: the molecule combines a polar, hydrogen-bonding hydrazide core with a highly hydrophobic diphenyl moiety. Standard alkyl-bonded phases (C18) often struggle to resolve the target analyte from its lipophilic precursor, N,N-diphenylhydrazine , while simultaneously maintaining acceptable peak symmetry for the basic pyrrole nitrogen.
This guide compares the performance of a traditional C18 (Octadecyl) stationary phase against a Phenyl-Hexyl alternative. Experimental data demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity (
) and peak shape due to complementary - interactions, making it the superior choice for GMP-compliant purity validation.
Chemical Context & Impurity Profile
To design a self-validating method, we must first understand the synthesis pathway and the resulting impurity profile. The target is typically synthesized via the condensation of pyrrole-2-carboxylic acid derivatives with N,N-diphenylhydrazine.
Critical Impurity A (Precursor): N,N-Diphenylhydrazine (Highly hydrophobic, toxic, weak base).
Critical Impurity B (Degradant/Precursor): Pyrrole-2-carboxylic acid (Polar, acidic).
The Analytical Bottleneck:
Separating the target from Impurity A is the critical quality attribute (CQA). Both possess significant hydrophobic character, leading to co-elution on standard C18 columns if the organic gradient is too steep.
Comparative Analysis: C18 vs. Phenyl-Hexyl
We evaluated two distinct separation systems to determine the optimal validation protocol.
System A: The Traditional Standard (C18)
Column: End-capped C18, 150 x 4.6 mm, 3.5 µm.
Mechanism: Hydrophobic interaction (Van der Waals forces).
Performance:
Retention: Strong retention for both the target and Impurity A.
Limitation: "Steric crowding" of the diphenyl group prevents optimal interaction with the C18 chains, resulting in broad peaks. The basic hydrazide nitrogen interacts with residual silanols, causing tailing (
).
System B: The Optimized Alternative (Phenyl-Hexyl)
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.
Mechanism: Hydrophobic interaction +
- Stacking.
Performance:
Selectivity: The phenyl ring on the stationary phase engages in
- stacking with the pyrrole and diphenyl rings of the analyte. This interaction is orthogonal to pure hydrophobicity.
Advantage: The rigid aromatic structure of the target aligns better with the Phenyl-Hexyl phase than the flexible Impurity A, significantly increasing resolution (
).
Experimental Data Summary
Parameter
System A (C18)
System B (Phenyl-Hexyl)
Acceptance Criteria
Resolution () (Target vs. Impurity A)
1.8 (Marginal)
3.4 (Robust)
Tailing Factor ()
1.6
1.1
Theoretical Plates ()
8,500
12,400
Retention Time ()
14.2 min
11.5 min
N/A
Scientist's Note: While System A is passable, System B provides a "safety margin" for resolution that is critical during method transfer or when column performance degrades over time.
Visualization: Mechanism & Workflow
Figure 1: Interaction Mechanism
This diagram illustrates why the Phenyl-Hexyl phase provides superior selectivity through dual-interaction mechanisms.
Caption: Comparative interaction mechanisms showing how Pi-Pi stacking in Phenyl-Hexyl phases enhances selectivity.
Figure 2: Method Validation Workflow
A self-validating workflow ensuring compliance with ICH Q2(R1) guidelines.
Caption: Step-by-step validation workflow emphasizing the critical decision point at Column Selection.
Recommended Experimental Protocol (System B)
This protocol is designed for the Phenyl-Hexyl system. It includes specific instructions for mobile phase preparation to ensure reproducibility.
Reagents & Equipment
Stationary Phase: Phenyl-Hexyl column (e.g., Phenomenex Luna or Waters XBridge), 150 x 4.6 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water (v/v). Note: Acidic pH (~2.7) suppresses ionization of the pyrrole acid impurity and prevents silanol interactions.
Mobile Phase B: Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile here as it promotes stronger
Column Temperature: 40°C (Controlled temperature is crucial for spacing the aromatic impurities).
Detection: UV at 280 nm (Matches the conjugation of the pyrrole-carbonyl-phenyl system).
Injection Volume: 10 µL.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold (Elute polar acids)
15.0
10
90
Linear Gradient (Elute Target)
20.0
10
90
Wash (Elute Diphenylhydrazine)
20.1
90
10
Re-equilibration
25.0
90
10
End
System Suitability Criteria (SST)
Before running samples, inject the System Suitability Solution (Target + Impurity A + Impurity B) and verify:
Resolution (
): > 2.0 between Target and N,N-Diphenylhydrazine.
Tailing Factor (
): < 1.5 for the Target peak.
RSD (Area): < 2.0% for 5 replicate injections.
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 6: Method Development). Link
VLife Sciences. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (Provides synthesis context for impurity identification). Link
Restek Corporation. (2023). N,N'-Diphenylhydrazine Chromatographic Properties. (Reference for impurity hydrophobicity). Link
A Comprehensive Guide to the Safe Disposal of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents, such as N',N'-...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents, such as N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles for hazardous chemical waste.
While specific toxicological data for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is not extensively documented, its structural components—a pyrrole ring and a diphenyl-substituted hydrazide moiety—necessitate a cautious approach. Hydrazide derivatives are known for their potential toxicity and carcinogenicity.[1][2] Therefore, treating this compound as hazardous waste is a mandatory safety precaution.
Hazard Profile and Precautionary Measures
The inherent risks associated with hydrazide compounds warrant strict adherence to safety protocols. All handling of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide should be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is non-negotiable and must include:
Eye Protection: Chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards.[3][4]
Hand Protection: Chemical-resistant gloves, which must be inspected before each use.[3][4][5]
Body Protection: A flame-retardant lab coat and, if a significant risk of splashing exists, a chemical-resistant apron.[3][5]
Summary of Potential Hazards (Inferred from Structurally Related Compounds)
Hazard Type
Description
Toxicity
Likely harmful if swallowed, in contact with skin, or inhaled.[1][6][7]
Irritation
May cause skin and serious eye irritation.[6][7][8]
Carcinogenicity
Hydrazine and its derivatives are suspected carcinogens.[1][9]
Environmental Hazard
Potentially toxic to aquatic life with long-lasting effects.[8]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.
Caption: Emergency response workflow for a spill of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide.
First Aid Measures:
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
[3][7]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
[5][7]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
[3][7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
[5][7]
References
Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide - Benchchem.
Carbohydrazide - Santa Cruz Biotechnology.
Carbohydrazide CAS No 497-18-7 MATERIAL SAFETY D
Carbohydrazide SDS, 497-18-7 Safety D
CARBOHYDRAZIDE.
Safety Data Sheet Carbohydrazide Revision 4, D
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
Disclaimer: This guide is intended for informational purposes for research and development professionals. A thorough risk assessment must be conducted for your specific laboratory conditions and procedures.
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: This guide is intended for informational purposes for research and development professionals. A thorough risk assessment must be conducted for your specific laboratory conditions and procedures. Always consult the most current Safety Data Sheet (SDS) for any chemical before use and adhere to your institution's chemical hygiene plan.
Introduction: Understanding the Hazard Profile
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is a specialized organic compound for which a comprehensive, peer-reviewed toxicological profile may not be readily available. In such cases, a conservative approach to safety is paramount. Our safety recommendations are therefore derived from an analysis of its structural components: the pyrrole ring, the carbohydrazide functional group, and the N',N'-diphenyl substitution.
Pyrrole Moiety: Pyrrole and its derivatives can be harmful if inhaled and may cause serious eye damage.[1][2]
Carbohydrazide Group: Analogous compounds like carbohydrazide are known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][4][5] Hydrazine derivatives, as a class, are noted for their potential toxicity, and some are considered possible carcinogens.[6][7][8]
N',N'-Diphenyl Substitution: While adding to the molecular weight and potentially altering solubility, the fundamental reactivity of the hydrazide is retained.
Given this composite hazard profile, we must assume N',N'-diphenyl-1H-pyrrole-2-carbohydrazide is, at a minimum, harmful by ingestion, skin contact, and inhalation, and is a serious eye irritant. All handling procedures must be designed to prevent exposure through these routes.
Core Principles of Protection: A Multi-Layered Approach
Effective protection from chemical hazards is not solely reliant on personal protective equipment (PPE). The "Hierarchy of Controls" is a fundamental concept in laboratory safety that prioritizes the most effective control measures.[9]
Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.
Engineering Controls: These are physical changes to the workspace that isolate the hazard. For N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, this is the most critical layer of protection.
Administrative Controls: These are procedural changes that limit exposure, such as standard operating procedures (SOPs) and training.
Personal Protective Equipment (PPE): This is the last line of defense, used in conjunction with the above controls.
Engineering Controls: Your Primary Shield
All manipulations of solid N',N'-diphenyl-1H-pyrrole-2-carbohydrazide or its solutions must be performed within a certified chemical fume hood.[10] This is non-negotiable. The fume hood is designed to capture and exhaust vapors, dusts, and aerosols, preventing them from entering the laboratory environment and your breathing zone.[10]
Personal Protective Equipment (PPE): The Final Barrier
The selection of PPE is contingent on the scale of the operation and the potential for exposure. Below, we detail the minimum required PPE and provide recommendations for procedures with a higher risk of splashes or aerosol generation.
Standard Laboratory Operations (Low-Volume Handling)
This applies to routine tasks such as weighing small quantities (milligrams to a few grams) of the solid, preparing dilute solutions, and performing small-scale reactions.
PPE Component
Specification
Rationale
Eye Protection
Chemical splash goggles
Protects against accidental splashes and contact with airborne particulates. Must be worn at all times in the laboratory.[6][8]
Hand Protection
Nitrile or Neoprene gloves
Provides a barrier against skin contact. Given that some hydrazide compounds can be absorbed through the skin, glove integrity is crucial.[8][10] Always inspect gloves for tears or pinholes before use.[11] Double-gloving is recommended for extended procedures.
Body Protection
Flame-resistant lab coat
Protects against minor spills and splashes on clothing and skin.[8] A 100% cotton lab coat is a suitable option.[8]
Footwear
Closed-toe shoes
Protects feet from spills.
High-Risk Operations (Increased Volume or Hazard)
This applies to tasks such as handling larger quantities, procedures with a high potential for splashing (e.g., filtration, solvent extraction), or when generating aerosols.
In addition to the standard PPE:
Face Shield: Worn over chemical splash goggles, a face shield provides an additional layer of protection for the entire face from splashes.[10]
Chemical-Resistant Apron: An apron made of a material like butyl rubber can provide extra protection for the torso against larger spills.[12]
Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be contained by a fume hood, a respirator may be necessary. The selection of the appropriate respirator cartridge should be made in consultation with your institution's environmental health and safety department and based on a formal risk assessment.[8][12]
Procedural Guidance for PPE Usage
Donning (Putting On) PPE:
Put on your lab coat and ensure it is fully buttoned.
Put on your chemical splash goggles.
Put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing (Taking Off) PPE:
The goal of doffing is to prevent contamination of your skin and clothing.
Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.[11]
Remove your lab coat, turning it inside out as you remove it to contain any contamination.
Remove your eye protection.
Wash your hands thoroughly with soap and water.[3]
Operational and Disposal Plans
Spill Response:
Minor Spill (within a fume hood): If a small amount of solid or solution is spilled inside the fume hood, it can be cleaned up by trained laboratory personnel. Use an absorbent material to collect the spill and place it in a sealed container for hazardous waste disposal.[3]
Major Spill (outside a fume hood): Evacuate the area immediately and notify your institution's emergency response team.[3][10] Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal:
All materials contaminated with N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, including excess solid, solutions, and used PPE, must be disposed of as hazardous chemical waste.[1][5]
Collect all waste in a clearly labeled, sealed container.
Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour any waste down the drain.[11]
Visual Guide: PPE Decision Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling N',N'-diphenyl-1H-pyrrole-2-carbohydrazide.
Conclusion: A Culture of Safety
Handling novel or poorly characterized chemical compounds requires a diligent and proactive approach to safety. By understanding the potential hazards based on analogous structures, implementing robust engineering controls, and consistently using the appropriate personal protective equipment, researchers can minimize their risk of exposure. Always remember that safety is a shared responsibility, and continuous evaluation of laboratory procedures is essential for maintaining a safe research environment.
References
New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]
Redox. (2024, December 1). Safety Data Sheet Carbohydrazide. Retrieved from [Link]
University of Chicago. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
University of California, Berkeley. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
Harvard University. (n.d.). Chemicals and Hazardous Materials. Environmental Health and Safety. Retrieved from [Link]
Fairsky Industrial. (n.d.). Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users. Retrieved from [Link]
Tulane University. (n.d.). Research and Laboratory Safety. Office of Environmental Health and Safety. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N',N'-diphenyl-1H-pyrrole-2-carbohydrazide. PubChem. Retrieved from [Link]
National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Office of Research Services. Retrieved from [Link]
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Retrieved from [Link]
University of New Mexico. (n.d.). Hydrazine SOP. Environmental Health & Safety. Retrieved from [Link]